Lesquerolic acid
Descripción
Propiedades
Número CAS |
4103-20-2 |
|---|---|
Fórmula molecular |
C20H38O3 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(Z,14R)-14-hydroxyicos-11-enoic acid |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)/b14-11-/t19-/m1/s1 |
Clave InChI |
OONXYOAWMIVMCI-KWRJMZDGSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCCCC(=O)O)O |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCCCC(=O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lesquerolic acid; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lesquerolic Acid: Discovery, Properties, and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lesquerolic acid ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a C20 hydroxy fatty acid (HFA) of significant industrial interest.[1] It is a naturally occurring compound found in the seed oils of plants from the Lesquerella (now Physaria) and Paysonia genera, belonging to the Brassicaceae family.[1] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, biosynthesis, and analytical methodologies related to this compound.
Historically, the primary source of hydroxy fatty acids for industrial applications has been ricinoleic acid, derived from castor oil (Ricinus communis). However, the presence of the toxic protein ricin and allergenic compounds in castor beans has prompted the search for safer, domestic alternatives. Lesquerella, a plant native to the arid regions of the southwestern United States and Mexico, emerged as a promising candidate. Its seed oil is rich in this compound, a structural analog of ricinoleic acid with two additional carbons in its chain, which imparts similar and, in some cases, superior properties for various industrial applications, including the production of resins, waxes, nylons, plastics, lubricants, and coatings.[1]
Discovery and History
The discovery of this compound is a significant milestone in the exploration of new industrial crops. The "Cinderella story" of Lesquerella began several decades ago when chemists at the Agricultural Research Service (ARS) in Peoria, Illinois, first identified the potential of its seed oil as a domestic substitute for castor oil.
In 1961 , a pivotal paper was published by C. R. Smith Jr., T. L. Wilson, T. K. Miwa, H. Zobel, R. L. Lohmar, and I. A. Wolff in The Journal of Organic Chemistry. This publication, titled "this compound. A New Hydroxy Acid from Lesquerella Seed Oil," formally announced the discovery and characterization of this novel hydroxy fatty acid.[1] Their work laid the foundation for future research into the chemistry, biosynthesis, and industrial applications of this compound.
Subsequent research has focused on the agronomic development of Lesquerella fendleri as a new oilseed crop, with efforts to increase oil content and improve fatty acid profiles through conventional breeding and genetic engineering.
Physicochemical Properties
This compound's unique chemical structure, featuring a hydroxyl group and a cis double bond, dictates its distinct physicochemical properties. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C20H38O3 |
| Molecular Weight | 326.52 g/mol |
| IUPAC Name | (11Z,14R)-14-hydroxyicos-11-enoic acid |
| CAS Number | 4103-20-2 |
| Melting Point | 4-6 °C |
| Appearance | Solid powder at room temperature |
| Solubility | Soluble in organic solvents |
Natural Occurrence and Fatty Acid Composition
This compound is the principal fatty acid in the seed oil of Physaria fendleri. The oil content and fatty acid composition can vary depending on the species and growing conditions. A typical fatty acid profile of P. fendleri seed oil is presented below.
| Fatty Acid | Abbreviation | Percentage (%) |
| Palmitic acid | C16:0 | 4 - 6 |
| Stearic acid | C18:0 | 1 - 2 |
| Oleic acid | C18:1 | 15 - 20 |
| Linoleic acid | C18:2 | 8 - 12 |
| α-Linolenic acid | C18:3 | 5 - 10 |
| This compound | C20:1-OH | 55 - 60 |
| Other fatty acids | - | < 5 |
Biosynthesis of this compound
The biosynthesis of this compound in Physaria fendleri is a multi-step enzymatic process that occurs in the developing seed. The pathway involves the hydroxylation of an 18-carbon fatty acid followed by elongation.
The key steps are:
-
Hydroxylation: Oleic acid (C18:1), esterified to phosphatidylcholine (PC), is hydroxylated at the C-12 position by a fatty acid hydroxylase (FAH12) to form ricinoleic acid (C18:1-OH).
-
Elongation: The ricinoleic acid is then elongated by a β-ketoacyl-CoA synthase (KCS) to produce the 20-carbon this compound.
Experimental Protocols
Historical Method: Isolation and Structure Elucidation (Based on the principles of the 1961 Smith et al. paper)
The original methodology for the isolation and characterization of this compound involved classical organic chemistry techniques. While the full detailed protocol from the 1961 paper is not reproduced here, the general workflow would have included the following steps:
Modern Method: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Modern analysis of this compound typically involves its conversion to a volatile derivative, followed by separation and detection using GC-MS.
6.2.1. Sample Preparation: Saponification and Methylation
-
Saponification: Weigh approximately 100 mg of Lesquerella oil into a screw-capped test tube. Add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 10 minutes.
-
Methylation: Cool the sample and add 2 mL of boron trifluoride-methanol solution (14% BF3 in methanol). Heat at 100°C for another 10 minutes.
-
Extraction: Cool the sample to room temperature. Add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.
6.2.2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program: Initial temperature of 100°C for 4 min, ramp at 3°C/min to 240°C, and hold for 15 min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Transfer Line Temperature: 280°C.
Modern Method: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can be used for the analysis of underivatized hydroxy fatty acids, which can be advantageous in avoiding potential degradation or side reactions during derivatization.
6.3.1. Sample Preparation
-
Saponification: Perform saponification as described in the GC-MS protocol.
-
Acidification and Extraction: After saponification, cool the sample and acidify with 1 M HCl to a pH of approximately 3. Extract the free fatty acids with three portions of diethyl ether or a similar organic solvent.
-
Drying and Reconstitution: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).
6.3.2. LC-MS Instrumental Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF) or a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Data Acquisition: Full scan mode for identification and targeted MS/MS or Selected Ion Monitoring (SIM) for quantification.
Biological Signaling Pathways
Currently, there is a lack of significant scientific literature describing the specific involvement of this compound in cellular signaling pathways related to drug development or pharmacology. The primary focus of research on this compound has been on its biosynthesis in plants and its utility as a renewable resource for the chemical industry. While other fatty acids are known to act as signaling molecules in various physiological and pathological processes, similar roles for this compound have not yet been established.
Conclusion
This compound, since its discovery in 1961, has been recognized as a valuable, renewable resource with the potential to replace petroleum-based and castor-derived feedstocks in a wide range of industrial applications. This technical guide has provided a detailed overview of its history, physicochemical properties, biosynthesis, and the analytical methods used for its characterization and quantification. While its role in biological signaling remains an unexplored area, the continued interest in sustainable chemistry and new crop development ensures that research into this compound will continue to be an active and important field.
References
Natural Sources of Lesquerolic Acid in Lesquerella Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lesquerella species (often classified under the genus Physaria) as natural sources of the valuable hydroxy fatty acid, lesquerolic acid. This document details the quantitative distribution of this compound across various species, comprehensive experimental protocols for its extraction and analysis, and visual representations of its biosynthetic pathway and analytical workflow.
Quantitative Analysis of this compound in Lesquerella Species
The concentration of this compound and the total seed oil content can vary significantly among different Lesquerella species and even between different accessions of the same species. The following table summarizes the quantitative data reported in the literature for several notable species. Physaria fendleri (syn. Lesquerella fendleri) is the most commercially developed species for this compound production.[1]
| Species | This compound Content (% of total fatty acids) | Seed Oil Content (% w/w) | Reference(s) |
| Physaria fendleri (syn. Lesquerella fendleri) | 54.5 - 74.0 | 25 - 32 | [1] |
| Physaria pallida (syn. Lesquerella pallida) | 58.2 - 62.4 (average >80% in some accessions) | 28 - 35 | [1][2] |
| Physaria lindheimeri (syn. Lesquerella lindheimeri) | Average >80% | Not Reported | [2] |
| Physaria gordonii (syn. Lesquerella gordonii) | 48.7 - 55.3 | 22 - 27 | [1] |
| Other Lesquerella and Physaria species | 30 - 55 (some exceeding 60%) | Not Reported | [3] |
Experimental Protocols
Extraction of Seed Oil from Lesquerella Seeds
Two primary methods for extracting oil from Lesquerella seeds are solvent extraction and mechanical pressing. For laboratory-scale analysis, solvent extraction is typically employed to ensure maximum oil recovery.
Protocol: Solvent Extraction of Lesquerella Seed Oil
-
Seed Preparation: Clean the Lesquerella seeds to remove any foreign material. For small-scale extractions, seeds can be used whole or lightly crushed to increase the surface area for solvent penetration. Determine the initial weight of the seeds.
-
Homogenization: Homogenize the seeds in a 2:1 (v/v) mixture of chloroform and methanol. A common ratio is 10 mL of solvent per gram of seed. This can be done using a mortar and pestle or a mechanical homogenizer.
-
Lipid Extraction: Transfer the homogenate to a sealed container and agitate for at least 4 hours at room temperature.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly. Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection of the Lipid Phase: The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.
-
Solvent Evaporation: The collected chloroform is evaporated under a stream of nitrogen gas or using a rotary evaporator to yield the crude seed oil.
-
Oil Content Determination: The weight of the extracted oil is measured, and the seed oil content is calculated as a percentage of the initial seed weight.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For the quantitative analysis of this compound using gas chromatography, the fatty acids in the seed oil must first be converted to their corresponding fatty acid methyl esters (FAMEs).
Protocol: Acid-Catalyzed Transesterification
-
Sample Preparation: Weigh approximately 20-30 mg of the extracted Lesquerella seed oil into a screw-cap glass tube.
-
Addition of Internal Standard: Add a known amount of an internal standard, such as heptadecanoic acid (C17:0), to the oil sample. This will be used for quantification.
-
Methylation Reagent: Add 2 mL of 2% sulfuric acid in methanol to the tube.
-
Reaction: Securely cap the tube and heat at 85°C for 1.5 hours in a heating block or water bath.
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the tube. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the tube at a low speed to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The prepared FAMEs are analyzed by GC-MS to identify and quantify the individual fatty acids, including this compound.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol phase column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the FAMEs solution in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 5°C/min, hold for 10 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Quantification: The identification of the this compound methyl ester peak is based on its retention time and mass spectrum compared to a known standard. Quantification is performed by comparing the peak area of the this compound methyl ester to the peak area of the internal standard.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Lesquerella species begins with the common fatty acid, oleic acid. The pathway involves two key enzymatic steps: hydroxylation and elongation.[4]
References
- 1. This compound (4103-20-2) for sale [vulcanchem.com]
- 2. PlantFAdb: Fatty-acid profile of Lesquerella germplasm in the National Plant Germplasm System collection. Fatty-acid profile of Lesquerella germplasm in the National Plant Germplasm System collection Jenderek, M.M.; Dierig, D.A.; Isbell, T.A. Industrial Crops and Products (2009) 29 154-164 [fatplants.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Biosynthesis pathway of Lesquerolic acid in plants
An In-depth Technical Guide on the Biosynthesis Pathway of Lesquerolic Acid in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (14-hydroxy-eicos-cis-11-enoic acid, 20:1-OH) is a valuable hydroxy fatty acid (HFA) with significant industrial applications in the manufacturing of biofuels, lubricants, plastics, and cosmetics.[1] It is structurally similar to ricinoleic acid (12-hydroxy-octadec-cis-9-enoic acid, 18:1-OH), the primary component of castor oil, but with a two-carbon longer chain.[2] The primary plant source for this compound is species from the Physaria genus (formerly Lesquerella), such as Physaria fendleri.[1][3] Unlike castor (Ricinus communis), Physaria seeds do not contain the toxic protein ricin, making it a safer and more attractive alternative crop for HFA production.[3] Understanding the biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at increasing its yield in native producers or introducing the pathway into high-yielding oilseed crops. This guide provides a detailed overview of the core biosynthetic pathway, quantitative data from relevant studies, key experimental protocols, and visual diagrams of the metabolic and experimental workflows.
The Core Biosynthesis Pathway
The synthesis of this compound is a multi-step process that occurs primarily in the endoplasmic reticulum (ER) of developing seeds. It begins with a common fatty acid precursor, oleic acid (18:1), and involves a hydroxylation step followed by an elongation step.
-
Synthesis of Oleic Acid (18:1): The pathway begins in the plastid, where de novo fatty acid synthesis produces palmitic acid (16:0) and stearic acid (18:0). Stearoyl-ACP is then desaturated by stearoyl-ACP desaturase (SAD) to form oleoyl-ACP.[4] The oleic acid moiety is subsequently exported from the plastid as oleoyl-CoA and incorporated into phosphatidylcholine (PC) in the ER membrane.[5][6]
-
Hydroxylation of Oleic Acid to Ricinoleic Acid (18:1-OH): The key hydroxylation step is catalyzed by an oleate Δ12-hydroxylase, a bifunctional enzyme that shares high sequence homology with the fatty acid desaturase 2 (FAD2).[5][7] In Physaria, this enzyme is designated PfFAH12. It acts on the oleic acid esterified at the sn-2 position of PC (18:1-PC), introducing a hydroxyl group at the 12th carbon to produce ricinoleoyl-PC (18:1OH-PC).[5][6] This enzyme can also exhibit a competing desaturase activity, converting 18:1-PC to linoleoyl-PC (18:2-PC).[5][8]
-
Release and Activation: The newly synthesized ricinoleic acid is cleaved from the PC backbone, likely through the reverse action of lysophosphatidylcholine acyltransferase (LPCAT) or by a phospholipase A2 (PLA2)-type enzyme, and released into the cytosol.[5] It is then activated to its coenzyme A (CoA) thioester, ricinoleoyl-CoA (18:1OH-CoA), making it available for elongation.[5]
-
Elongation to this compound (20:1-OH): The final step is the elongation of ricinoleoyl-CoA by two carbons. This condensation reaction is catalyzed by a specific 3-ketoacyl-CoA synthase (KCS), a component of the fatty acid elongase (FAE) complex.[9] In P. fendleri, the key enzyme responsible for this specific elongation of a hydroxy fatty acid is PfKCS18 (also known as KCS3 or FAE1).[3][5][10] This enzyme condenses ricinoleoyl-CoA with malonyl-CoA to ultimately yield lesqueroloyl-CoA (20:1OH-CoA).[5]
-
Incorporation into Triacylglycerols (TAG): Finally, this compound is incorporated into triacylglycerols, the primary storage form of lipids in seeds. This is accomplished by a series of acyltransferases, including diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT), which esterify lesqueroloyl-CoA or this compound from PC onto a diacylglycerol (DAG) backbone.[6]
Pathway Visualization
Caption: Biosynthesis pathway of this compound from oleic acid in plants.
Data Presentation
Quantitative analysis of fatty acid composition in wild-type and genetically modified plants provides crucial insights into the function of pathway enzymes and bottlenecks in production.
Table 1: Fatty Acid Composition (% of Total Fatty Acids) in Wild-Type (WT) and Transgenic Physaria fendleri Seeds.
Data sourced from a study involving RNAi suppression of key enzymes to increase ricinoleic acid content.[3]
| Fatty Acid | WT P. fendleri (%) | Transgenic Line (RNAi: KCS18, FAD2, FAD3) (%) |
| Ricinoleic acid (18:1OH) | 0.4 - 0.6 | 1.1 - 26.6 |
| This compound (20:1OH) | ~55 - 60 [2] | Significantly Reduced (data not specified) |
| Oleic acid (18:1) | Not specified | Increased |
| Linoleic acid (18:2) | Not specified | Reduced |
| α-Linolenic acid (18:3) | Not specified | Reduced |
Table 2: Hydroxy Fatty Acid Accumulation in Transgenic Arabidopsis thaliana Seeds.
Data from a study expressing a castor bean (Ricinus communis) oleate 12-hydroxylase (RcFAH12) in Arabidopsis.[11]
| Fatty Acid | Wild-Type Arabidopsis (%) | Transgenic Arabidopsis (Expressing RcFAH12) (%) |
| Ricinoleic acid (18:1OH) | 0 | up to 17% (combined HFAs) |
| This compound (20:1OH) | 0 | Present |
| Densipolic acid (18:2OH) | 0 | Present |
Experimental Protocols
The elucidation of the this compound pathway relies on a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.
Protocol 1: Total Lipid Extraction from Plant Seeds
This protocol is based on the well-established Bligh and Dyer method, suitable for the quantitative extraction of total lipids from seed tissues.[12]
Materials:
-
Plant seeds (e.g., P. fendleri)
-
Mortar and pestle or mechanical homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or ultrapure water)
-
Centrifuge tubes (glass, solvent-resistant)
-
Centrifuge
-
Rotary evaporator or nitrogen gas stream
-
Analytical balance
Methodology:
-
Sample Preparation: Weigh approximately 1-2 g of seeds. For accurate quantification, record the precise weight.
-
Homogenization: Grind the seeds to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a mechanical homogenizer.
-
Solvent Extraction: Transfer the ground tissue to a glass centrifuge tube. Add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 3 mL of solvent per 1 g of tissue. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Add 1 part chloroform (relative to the initial methanol volume) to the mixture and vortex for 30 seconds. Then, add 1 part 0.9% NaCl solution (or water) and vortex again for 30 seconds. The final solvent ratio should be approximately 2:1:0.8 (chloroform:methanol:water), creating a biphasic system.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous (methanol/water) phase, a middle layer of solid plant debris, and a lower organic (chloroform) phase containing the lipids.
-
Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a pre-weighed glass vial. Be cautious not to disturb the solid interphase.
-
Re-extraction (Optional): For maximum yield, add another 2 mL of chloroform to the remaining plant material, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract.
-
Solvent Evaporation: Evaporate the chloroform from the collected lipid extract using a rotary evaporator at <40°C or under a gentle stream of nitrogen gas until a constant weight is achieved.
-
Quantification: Determine the total lipid yield by subtracting the initial vial weight from the final weight. Store the extracted lipids under nitrogen at -20°C for further analysis.
Protocol 2: Fatty Acid Analysis by GC-MS
This protocol describes the conversion of extracted lipids into fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][13]
Materials:
-
Total lipid extract (from Protocol 1)
-
Methanolic HCl (e.g., 2.5% H2SO4 in methanol or 5% HCl in methanol)
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Heating block or water bath
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Methodology:
-
Transesterification: Resuspend a known amount of the lipid extract (e.g., 10 mg) in 1 mL of methanolic HCl in a screw-cap glass tube.
-
Heating: Securely cap the tube and heat the mixture at 80°C for 1-2 hours in a heating block or water bath. This process simultaneously hydrolyzes the lipids and methylates the free fatty acids.
-
FAME Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated NaCl solution to the tube. Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.
-
Phase Separation: Centrifuge briefly (1,000 x g for 2 minutes) to clarify the phases.
-
Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Sample Preparation for GC-MS: Transfer the dried hexane solution to a GC vial. If the sample is too concentrated, it may be diluted with additional hexane.
-
GC-MS Analysis:
-
Inject 1 µL of the FAME sample into the GC-MS.
-
Use a temperature program that effectively separates the different FAMEs. An example program: initial temperature of 150°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.
-
The mass spectrometer is used to identify individual FAMEs based on their characteristic fragmentation patterns and retention times compared to known standards.
-
-
Data Analysis: Quantify the peak areas for each identified fatty acid. The relative percentage of each fatty acid is calculated by dividing the individual peak area by the total peak area of all fatty acids.
Experimental Workflow Visualization
Caption: General experimental workflow for analyzing fatty acid composition.
References
- 1. kb.osu.edu [kb.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Genetic Engineering of Lesquerella with Increased Ricinoleic Acid Content in Seed Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 5. Genetic Engineering of Lesquerella with Increased Ricinoleic Acid Content in Seed Oil [mdpi.com]
- 6. Genetic Engineering of Lesquerella with Increased Ricinoleic Acid Content in Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acids -- Elongation: Fatty Acid Synthesis in the Endoplasmic Reticulum [library.med.utah.edu]
- 10. researchgate.net [researchgate.net]
- 11. Accumulation of ricinoleic, lesquerolic, and densipolic acids in seeds of transgenic Arabidopsis plants that express a fatty acyl hydroxylase cDNA from castor bean - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species [mdpi.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Lesquerolic Acid and Ricinoleic Acid: Structure and Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the chemical structures and physicochemical properties of two prominent hydroxy fatty acids: lesquerolic acid and ricinoleic acid. Both molecules are of significant interest in various industrial and pharmaceutical applications due to their unique chemical functionalities. This document outlines their structural distinctions, comparative physicochemical data, and details the experimental protocols for their analysis, offering a valuable resource for professionals in research and development.
Chemical Structure: A Tale of Two Carbon Chains
This compound and ricinoleic acid are both unsaturated hydroxy fatty acids, sharing a similar overall architecture but differing in the length of their carbon chains. Ricinoleic acid, the primary component of castor oil, is an 18-carbon fatty acid.[1] In contrast, this compound, found in the oil of plants from the Lesquerella and Physaria genera, possesses a longer 20-carbon backbone.[2]
The key structural features are:
-
Ricinoleic Acid: (9Z,12R)-12-hydroxyoctadec-9-enoic acid. It has a single double bond between carbons 9 and 10 (C9=C10) and a hydroxyl group on carbon 12 (C12-OH).[1]
-
This compound: (11Z,14R)-14-hydroxyicos-11-enoic acid. It features a double bond between carbons 11 and 12 (C11=C12) and a hydroxyl group on carbon 14 (C14-OH).[2]
The additional two carbons in this compound are located between the carboxyl group and the double bond, which influences its physical and chemical properties.[3]
Physicochemical Properties: A Comparative Overview
The difference in carbon chain length between lesquerolic and ricinoleic acid leads to variations in their physicochemical properties. The following table summarizes key quantitative data for easy comparison.
| Property | This compound | Ricinoleic Acid |
| Molecular Formula | C₂₀H₃₈O₃[2] | C₁₈H₃₄O₃[1] |
| Molar Mass | 326.52 g/mol [2] | 298.46 g/mol [1] |
| Melting Point | 5.0 °C | 5.5 °C[4] |
| Boiling Point | Not available | 245 °C at 10 mmHg[1] |
| Density | Not available | 0.940 g/cm³ at 27.4 °C[5] |
| Appearance | Not available | Yellow viscous liquid[1] |
Experimental Protocols: Synthesis and Analysis
The isolation and analysis of lesquerolic and ricinoleic acid involve several standard lipid chemistry techniques. While the specific parameters may vary depending on the source material and desired purity, the general workflows share common steps.
Synthesis and Isolation
Ricinoleic Acid: The industrial production of ricinoleic acid is primarily achieved through the saponification or fractional distillation of hydrolyzed castor oil.[6] The hydrolysis of castor oil, which is rich in ricinolein (the triglyceride of ricinoleic acid), yields ricinoleic acid and glycerol.[7] This process can be catalyzed by alkalis or enzymes.[7]
This compound: The biosynthesis of this compound in plants like Physaria fendleri involves the elongation of oleic acid to a C20 chain, followed by the introduction of a hydroxyl group.[8] The extraction of this compound from seed oil typically involves solvent extraction followed by purification steps.
Analytical Methods
The characterization and quantification of both fatty acids rely on chromatographic techniques, often coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of fatty acids. Prior to analysis, the fatty acids are typically derivatized to form more volatile esters, such as fatty acid methyl esters (FAMEs). The general steps include:
-
Lipid Extraction: Extraction of lipids from the sample matrix using a solvent system like chloroform:methanol.
-
Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then methylated to form FAMEs.
-
GC-MS Analysis: The FAMEs are separated on a GC column and detected by a mass spectrometer, which provides information for both identification and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of these hydroxy fatty acids. The method often involves a reversed-phase column and a mobile phase consisting of a mixture of acetonitrile and water. Detection can be achieved using a diode-array detector (DAD).
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and more rapid method for the quantification of these fatty acids. The separated fatty acid esters on the HPTLC plate can be visualized and quantified using a densitometer.
Signaling Pathways and Biosynthesis
The biosynthesis of these hydroxy fatty acids involves enzymatic modifications of common fatty acid precursors.
Ricinoleic Acid Biosynthesis: In the castor bean plant (Ricinus communis), ricinoleic acid is synthesized from oleic acid through the action of a specific hydroxylase enzyme, oleate Δ12-hydroxylase.[9] This enzyme introduces the hydroxyl group at the 12th carbon position of oleic acid.
This compound Biosynthesis: The biosynthetic pathway of this compound in Physaria fendleri is understood to involve the elongation of an 18-carbon fatty acid precursor, followed by hydroxylation.[8] This pathway highlights a key difference in the timing of the hydroxylation step compared to ricinoleic acid synthesis.
References
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. acme-hardesty.com [acme-hardesty.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. castoroil.in [castoroil.in]
- 7. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 8. kb.osu.edu [kb.osu.edu]
- 9. taylorfrancis.com [taylorfrancis.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Characteristics of Lesquerolic Acid
Introduction
This compound ((11Z,14R)-14-Hydroxyicos-11-enoic acid) is a C20 hydroxy fatty acid (HFA) naturally occurring in the seed oils of plants from the Physaria (formerly Lesquerella) and Paysonia genera.[1][2] Its unique structure, featuring a hydroxyl group at the 14th carbon and a cis double bond at the 11th carbon, imparts distinctive physicochemical properties.[3] Chemically similar to ricinoleic acid but with a longer carbon chain, this compound is a promising alternative to castor oil-derived products for various industrial applications, including the manufacturing of resins, waxes, nylons, and plastics.[1][4] This guide provides a comprehensive overview of its physicochemical characteristics, experimental protocols for its analysis, and insights into its biosynthesis.
Physicochemical Properties
The defining structural features of this compound give rise to its specific physical and chemical properties. A summary of its key quantitative data is presented below.
Tabulated Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | (Z,14R)-14-hydroxyicos-11-enoic acid | [5][6] |
| Molecular Formula | C20H38O3 | [1][3][5][6][7] |
| Molecular Weight | 326.5 g/mol | [3][6] |
| Exact Mass | 326.2821 Da | [5] |
| Melting Point | 4–6°C | [3] |
| Viscosity (at 40°C) | ≈200 mPa·s | [3] |
| Hydroxyl Value | 160–170 mg KOH/g | [3] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage Conditions | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C | [5] |
Spectral Characteristics
Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of this compound. While specific, high-resolution spectra are proprietary or found in specialized databases, the expected characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would exhibit characteristic signals for the protons of the olefinic group (C11-H and C12-H), the proton on the carbon bearing the hydroxyl group (C14-H), the terminal methyl group, and the overlapping signals of the methylene groups in the aliphatic chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for the carboxyl carbon, the two olefinic carbons, the carbon atom attached to the hydroxyl group, and the various methylene and methyl carbons along the fatty acid chain.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band characteristic of the O-H stretching of the hydroxyl group and the carboxylic acid. A sharp peak corresponding to the C=O stretching of the carboxylic acid group would also be prominent, along with peaks for C-H stretching of the alkyl chain and C=C stretching of the alkene.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern would be indicative of the positions of the hydroxyl group and the double bond.
Experimental Protocols
Standardized methodologies are essential for the accurate determination of the physicochemical properties of fatty acids like this compound.
Determination of Physicochemical Properties of Oils
The following are general standard procedures for characterizing oils rich in this compound:
-
Melting Point Determination: The capillary tube method is commonly used. A small amount of the purified fatty acid is introduced into a capillary tube, which is then placed in a melting point apparatus. The temperature at which the substance transitions from a solid to a liquid is recorded.
-
Specific Gravity Determination:
-
Weigh an empty specific gravity (SG) bottle with its stopper.
-
Fill the bottle with the oil sample, ensuring no air bubbles are present, and insert the stopper.
-
Cool the filled bottle at a specified temperature (e.g., 7°C) for 24 hours.
-
Allow the bottle to warm to room temperature (e.g., 25°C) until expansion ceases.
-
Carefully wipe the exterior of the bottle clean and weigh it.
-
The specific gravity is calculated by comparing the weight of the oil to the weight of an equal volume of water.[8]
-
-
Iodine Value Determination (Wijs Method): The iodine value measures the degree of unsaturation.
-
Accurately weigh a sample of the oil into a clean, dry flask.
-
Dissolve the sample in 20 mL of cyclohexane.
-
Add 25 mL of Wijs solution (iodine monochloride in glacial acetic acid), stopper the flask, and shake gently.
-
Place the flask in the dark for 1 hour.
-
After incubation, add 20 mL of 15% potassium iodide solution and 100 mL of distilled water.
-
Titrate the liberated iodine with a standardized 0.1M sodium thiosulfate solution until the yellow color almost disappears.
-
Add 1 mL of starch indicator solution and continue the titration until the blue color disappears.
-
A blank determination is performed simultaneously. The iodine value is calculated based on the difference in titration volumes between the blank and the sample.[8]
-
Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To analyze the fatty acid profile of an oil containing this compound, the fatty acids are first converted to their more volatile methyl esters (FAMEs).
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Weigh approximately 250 mg of the oil sample into a round-bottomed flask.
-
Add 6 mL of 0.5 M methanolic NaOH solution and a boiling stone.
-
Reflux the mixture until the oil droplets disappear, indicating complete saponification.
-
Esterification is then carried out, often by adding a reagent like boron trifluoride-methanol complex and further refluxing.
-
After cooling, the FAMEs are extracted with heptane.
-
The heptane layer is washed with a saturated NaCl solution and dried over anhydrous sodium sulfate.[9]
-
-
GC-MS Analysis:
-
An aliquot of the FAMEs solution in heptane is injected into the GC-MS system.
-
The FAMEs are separated on a capillary column (e.g., a polar column like HP-INNOWAX).
-
The separated components are detected by a mass spectrometer, which provides both retention time and mass spectral data for identification.
-
Identification of this compound methyl ester is based on comparison of its retention time and mass spectrum with those of a known standard.[10][11]
-
Below is a workflow diagram for the GC-MS analysis of fatty acids.
Caption: Workflow for Fatty Acid Analysis using GC-MS.
Biosynthesis and Potential Metabolism
Biosynthesis of this compound
The biosynthesis of this compound has been studied in Physaria fendleri. It is a two-step enzymatic process that occurs in the endoplasmic reticulum.[3]
-
Hydroxylation: Oleic acid (C18:1) is hydroxylated to form densipolic acid (12-hydroxy-octadec-9-enoic acid). This reaction is catalyzed by a fatty acid hydroxylase (LFAH12).
-
Elongation: The C18 hydroxy fatty acid, densipolic acid, is then elongated by a β-ketoacyl-CoA synthase (KCS) to produce the C20 backbone of this compound.[3]
This pathway is distinct from the synthesis of ricinoleic acid in castor, as the enzymes in Physaria can exhibit dual functionality.[3]
Caption: Biosynthesis Pathway of this compound.
Potential Metabolic Pathways
While specific signaling pathways involving this compound are not well-defined in the literature, its metabolism can be inferred from general fatty acid metabolic routes, such as those for arachidonic acid.[12] Fatty acids are typically metabolized via β-oxidation in the mitochondria to generate energy. For a hydroxy fatty acid like this compound, this process may require additional enzymatic steps to handle the hydroxyl group. Potential metabolic fates include:
-
Activation: Conversion to Lesquerolyl-CoA.
-
β-Oxidation: Sequential cleavage of two-carbon units to produce acetyl-CoA, which can enter the TCA cycle.
-
Omega-Oxidation: Oxidation at the terminal methyl group, providing an alternative degradation pathway.
-
Incorporation into Complex Lipids: Esterification into triglycerides or phospholipids for storage or as structural components of cell membranes.
Further research is needed to elucidate the precise metabolic pathways and signaling roles of this compound and its derivatives in biological systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. This compound (4103-20-2) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C20H38O3 | CID 5312810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. scribd.com [scribd.com]
- 9. web.vscht.cz [web.vscht.cz]
- 10. easpublisher.com [easpublisher.com]
- 11. Determination of Physicochemical Properties and Fatty Acid Composition of “Kabate” Larva Oil from Timor Island – Oriental Journal of Chemistry [orientjchem.org]
- 12. Evolutionary conservation analysis of human arachidonic acid metabolism pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
The Hydroxyl Group of Lesquerolic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Structure, Reactivity, and Biological Significance
Introduction
Lesquerolic acid ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a long-chain hydroxy fatty acid (HFA) predominantly found in the seed oil of plants from the Physaria (formerly Lesquerella) genus.[1] Structurally similar to ricinoleic acid but with a longer carbon chain, the presence of a hydroxyl group at the C-14 position imparts unique physicochemical properties and chemical reactivity to the molecule.[1] This technical guide provides a comprehensive overview of the hydroxyl group in this compound, focusing on its structural characterization, chemical modifications, and potential biological implications for researchers, scientists, and professionals in drug development.
Structure and Physicochemical Properties of this compound
This compound is a 20-carbon monounsaturated fatty acid with a hydroxyl group at the 14th carbon and a cis-double bond between the 11th and 12th carbons. The hydroxyl group is a key functional group that significantly influences the molecule's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₃₈O₃ | [1] |
| Molecular Weight | 326.52 g/mol | [1] |
| IUPAC Name | (11Z,14R)-14-hydroxyicos-11-enoic acid | [1] |
| CAS Number | 4103-20-2 | [1] |
| Appearance | Varies (typically a viscous liquid or semi-solid) | General Knowledge |
| Hydroxyl Value | ~160-170 mg KOH/g | [2] |
The hydroxyl group contributes to a higher viscosity and polarity compared to its non-hydroxylated counterpart, eicosenoic acid. This is due to intermolecular hydrogen bonding facilitated by the -OH group. These properties are critical for its industrial applications and are a focal point for chemical modifications.
Spectroscopic Characterization of the Hydroxyl Group
The identification and characterization of the hydroxyl group in this compound are primarily achieved through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the hydroxyl group.
-
O-H Stretching: A broad absorption band is typically observed in the region of 3600-3200 cm⁻¹ . This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
-
C-O Stretching: A sharp peak corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected in the range of 1100-1000 cm⁻¹ .
Table 2: Key FTIR Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Peak Characteristics |
| -OH (Hydroxyl) | O-H Stretch | 3600 - 3200 | Broad |
| C-O (Secondary Alcohol) | C-O Stretch | 1100 - 1000 | Sharp |
| -COOH (Carboxylic Acid) | O-H Stretch | 3300 - 2500 | Very Broad |
| -COOH (Carboxylic Acid) | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| C=C (Alkene) | C=C Stretch | ~1650 | Weak to Medium |
| =C-H (Alkene) | =C-H Stretch | ~3010 | Medium |
| -CH₂, -CH₃ (Alkyl) | C-H Stretch | 2960 - 2850 | Strong, Sharp |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the precise location and chemical environment of the hydroxyl group.
-
¹H NMR:
-
The proton attached to the hydroxyl-bearing carbon (H-14) is expected to appear as a multiplet in the range of δ 3.5-4.0 ppm . The exact chemical shift and splitting pattern will depend on the solvent and coupling with neighboring protons.
-
The hydroxyl proton (-OH) itself can be observed as a broad singlet, with a chemical shift that is highly dependent on concentration, temperature, and solvent. It can range from δ 1.0 to 5.0 ppm. Deuterium exchange (adding D₂O) can be used to confirm this peak, as it will disappear from the spectrum.
-
-
¹³C NMR:
-
The carbon atom bonded to the hydroxyl group (C-14) will resonate in the downfield region characteristic of secondary alcohols, typically between δ 65-75 ppm .
-
Experimental Protocols
Isolation and Purification of this compound from Lesquerella fendleri Oil
This protocol is based on a low-temperature crystallization method.[2]
Methodology:
-
Saponification:
-
Hydrolyze Lesquerella fendleri oil with an excess of a suitable base (e.g., potassium hydroxide in ethanol/water) by refluxing the mixture until the reaction is complete (typically 1-2 hours).
-
Acidify the resulting soap solution with a mineral acid (e.g., HCl) to a pH of ~1-2 to liberate the free fatty acids.
-
-
Extraction:
-
Extract the free fatty acids into an organic solvent such as diethyl ether or hexane.
-
Wash the organic layer with water to remove any remaining salts and acid.
-
-
Buffer Wash:
-
Wash the fatty acid solution with a pH 6.0 buffer. This step is crucial for reproducible crystallization.[2]
-
-
Low-Temperature Crystallization:
-
Concentrate the organic solvent to obtain the crude fatty acid mixture.
-
Dissolve the fatty acids in a minimal amount of a suitable solvent system (e.g., acetone or hexane).
-
Cool the solution to a low temperature (e.g., -20°C to -78°C) to induce crystallization of the saturated and non-hydroxylated fatty acids, leaving the hydroxy fatty acids in the mother liquor.
-
Filter the cold solution to remove the crystallized non-hydroxy fatty acids.
-
-
Solvent Removal:
-
Evaporate the solvent from the filtrate to yield an enriched fraction of this compound. Purity can be assessed by GC-MS or HPLC.
-
Synthesis of this compound Derivatives
The hydroxyl group of this compound is a prime site for chemical modification.
This is a representative protocol for Fischer esterification.
Methodology:
-
Reaction Setup:
-
Dissolve purified this compound in a large excess of methanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., 2-5% v/v concentrated sulfuric acid).
-
-
Reflux:
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude methyl lesquerolate.
-
Further purification can be achieved by column chromatography on silica gel.
-
This protocol utilizes an in situ generated peracid.
Methodology:
-
Reaction Setup:
-
Dissolve this compound (or its ester) in a suitable solvent like toluene or dichloromethane in a round-bottom flask equipped with a dropping funnel and a condenser.
-
Add a carboxylic acid, such as formic acid or acetic acid, to the solution.
-
-
Addition of Hydrogen Peroxide:
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (30-50% solution) dropwise while stirring vigorously. The temperature should be maintained below 40-50°C.
-
-
Reaction:
-
Allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for several hours. Monitor the disappearance of the double bond by ¹H NMR or by determining the iodine value.
-
-
Workup:
-
After the reaction is complete, wash the organic layer with a sodium bicarbonate solution to neutralize the acids, followed by a wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the epoxidized product.
-
Biological Activity and Signaling Pathways
While research specifically on the biological activities of this compound is still emerging, studies on other long-chain hydroxy fatty acids provide insights into its potential roles.
Known Biological Activities of Long-Chain Hydroxy Fatty Acids
Long-chain HFAs are known to be involved in various physiological processes:
-
Anti-inflammatory Effects: Some HFAs are precursors to oxylipins, which are signaling molecules that can have both pro- and anti-inflammatory properties.[3] For example, metabolites of DHA, a long-chain polyunsaturated fatty acid, are involved in the resolution of inflammation.[4]
-
Anticancer Properties: Certain synthetic hydroxy fatty acids, such as 2-hydroxyoleic acid, have demonstrated potent anti-cancer activities in preclinical models.[5]
-
Skin Barrier Function: Very long-chain fatty acids are crucial for maintaining the integrity of the skin barrier.[4]
The presence of the hydroxyl group in this compound makes it a candidate for similar biological activities, and its derivatives are being explored for various applications, including as potential therapeutics.[1]
Potential Signaling Pathways
To date, no specific signaling pathways have been definitively elucidated for this compound. However, based on the activities of other fatty acids, several pathways are worthy of investigation:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their derivatives are known ligands for PPARs, which are nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation.
-
G-protein Coupled Receptors (GPCRs): Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by fatty acids and mediate various physiological responses, including insulin secretion and anti-inflammatory effects.
-
Oxylipin Biosynthesis Pathways: this compound could potentially be a substrate for cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP) enzymes, leading to the formation of bioactive oxylipins.
The diagram below illustrates a hypothetical workflow for investigating the biological activity of this compound.
The following diagram illustrates the potential metabolic and signaling pathways for long-chain fatty acids, which could be relevant for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enrichment of lesquerolic and auricolic acids from hydrolyzed Lesquerella fendleri and L. gordonii oil by crystallization [agris.fao.org]
- 3. Omega-3 Fatty Acid Intake and Oxylipin Production in Response to Short-Term Ambient Air Pollution Exposure in Healthy Adults [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
The Occurrence and Analysis of Lesquerolic Acid in Physaria fendleri: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physaria fendleri, commonly known as Fendler's bladderpod, is an emerging industrial oilseed crop of significant interest due to the high concentration of lesquerolic acid ((11Z, 14R)-14-hydroxyicos-11-enoic acid) in its seed oil.[1][2][3] This C20 monounsaturated hydroxy fatty acid (HFA) is a valuable renewable resource for the production of various industrial products, including cosmetics, lubricating greases, paints, plastics, and biofuels.[1][2][3] As a non-toxic alternative to castor oil, which contains the allergenic and toxic protein ricin, P. fendleri presents a promising domestic source of HFAs.[2][3][4] This guide provides an in-depth overview of the occurrence, biosynthesis, and analysis of this compound in P. fendleri.
Quantitative Analysis of this compound and Other Fatty Acids
The seed oil of Physaria fendleri is characterized by a high proportion of this compound, which typically constitutes around 60% of the total fatty acids.[1][2][4][5][6] The oil content of the seeds is approximately 25% by weight.[1][7] this compound is primarily synthesized and accumulated in the embryos of the developing seeds.[2][6] The accumulation of this valuable fatty acid is a key metabolic event that occurs between 18 and 24 days post-anthesis (DPA).[2][6] A summary of the typical fatty acid composition of P. fendleri seed oil is presented in Table 1.
| Fatty Acid | Abbreviation | Percentage (%) |
| Palmitic Acid | C16:0 | 1.5 |
| Palmitoleic Acid | C16:1 | 1.4 |
| Stearic Acid | C18:0 | 2.4 |
| Oleic Acid | C18:1 | 15.2 |
| Linoleic Acid | C18:2 | 7.6 |
| Linolenic Acid | C18:3 | 13.1 |
| Ricinoleic Acid | C18:1-OH | 0.3 |
| Densipolic Acid | C18:2-OH | 0.2 |
| This compound | C20:1-OH | 53.2 - 60 |
| Auricolic Acid | C20:2-OH | 3.8 |
Table 1: Typical Fatty Acid Composition of Physaria fendleri Seed Oil. [4][5][8]
Experimental Protocols
The accurate quantification and characterization of this compound in P. fendleri relies on robust experimental protocols. The following sections detail the methodologies for lipid extraction and fatty acid analysis.
Lipid Extraction from P. fendleri Seeds
This protocol describes the extraction of total lipids from P. fendleri seeds, a crucial first step for subsequent fatty acid analysis.
Materials:
-
Mature P. fendleri seeds
-
Mortar and pestle or a suitable grinder
-
Hexane
-
Isopropanol
-
Centrifuge tubes (e.g., 15 mL)
-
Centrifuge
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
Internal standard (e.g., glyceryl triheptadecanoate)
Procedure:
-
Sample Preparation: A known weight of dried P. fendleri seeds is ground into a fine powder using a mortar and pestle or a mechanical grinder.
-
Internal Standard Addition: A precise amount of an internal standard, such as glyceryl triheptadecanoate, is added to the ground seed material. This is essential for accurate quantification of the fatty acids.
-
Solvent Extraction: The ground seeds are transferred to a centrifuge tube, and a solvent mixture of hexane and isopropanol (typically in a 2:1 v/v ratio) is added.
-
Extraction Rounds: The mixture is vortexed thoroughly and then centrifuged to pellet the solid material. The supernatant containing the extracted lipids is carefully transferred to a new tube. This extraction process is repeated three times to ensure complete lipid recovery.
-
Solvent Evaporation: The pooled supernatants are combined, and the solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.
-
Storage: The dried lipid extract is stored under an inert atmosphere (e.g., nitrogen) at a low temperature (-20°C or -80°C) to prevent oxidation until further analysis.
Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis
To analyze the fatty acid composition, the extracted triacylglycerols are converted into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.
Materials:
-
Total lipid extract from P. fendleri seeds
-
Methanolic HCl or BF3-methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
FAME standards for identification and quantification
Procedure:
-
Transmethylation: The dried lipid extract is dissolved in a known volume of a transmethylation reagent, such as 1.25 M methanolic HCl or 14% boron trifluoride in methanol. The mixture is heated (e.g., at 80°C for 1 hour) to convert the fatty acids into their methyl esters.
-
FAME Extraction: After cooling, the FAMEs are extracted by adding a volume of hexane and a saturated NaCl solution. The mixture is vortexed and then centrifuged to separate the layers. The upper hexane layer containing the FAMEs is transferred to a clean vial.
-
Drying: The hexane extract is dried over anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: A small aliquot of the FAME solution is injected into the GC-MS system. The FAMEs are separated on a capillary column based on their boiling points and polarity. The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and fragmentation patterns.
-
Quantification: The abundance of each fatty acid is determined by integrating the peak area from the gas chromatogram. The concentration of each fatty acid is calculated relative to the internal standard.
Visualizing Experimental and Biosynthetic Pathways
To provide a clearer understanding of the processes involved in the study of this compound, the following diagrams illustrate the experimental workflow and the proposed biosynthetic pathway.
Caption: Experimental workflow for the analysis of this compound in Physaria fendleri.
Recent research has revealed a unique "triacylglycerol (TAG) remodeling" pathway for the accumulation of this compound in P. fendleri.[5][9][10] This pathway involves the initial synthesis of TAG containing common fatty acids, followed by the removal of these common fatty acids and the subsequent incorporation of this compound.
Caption: Proposed triacylglycerol (TAG) remodeling pathway for this compound accumulation in P. fendleri.
Biosynthesis of this compound
The biosynthesis of this compound in P. fendleri is a complex process that involves several key enzymatic steps. It begins with the synthesis of oleic acid (18:1), which is then hydroxylated to form ricinoleic acid (18:1-OH).[9][11] This hydroxylation is catalyzed by a fatty acid hydroxylase, which is a homolog of the fatty acid desaturase 2 (FAD2) enzyme.[9] Subsequently, ricinoleic acid is elongated by two carbons to produce this compound (20:1-OH).[3]
The incorporation of this compound into triacylglycerols (TAGs) is not a direct process via the canonical Kennedy pathway.[9][10] Instead, P. fendleri employs a "TAG remodeling" mechanism.[5][9][10] This process involves the initial synthesis of TAG with common fatty acids. A TAG lipase then removes these common fatty acids from the TAG backbone, creating a diacylglycerol (DAG) intermediate.[4][5] Finally, a diacylglycerol acyltransferase (DGAT) incorporates this compound into this remodeled DAG to produce the final TAG that is rich in this valuable hydroxy fatty acid.[12] This dynamic pathway allows for the high accumulation of this compound in the seed oil while minimizing its presence in membrane lipids, which could be detrimental to the cell.[12]
The elucidation of this unique biosynthetic pathway opens up new avenues for the metabolic engineering of P. fendleri and other oilseed crops to enhance the production of valuable hydroxy fatty acids for various industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted metabolomics of Physaria fendleri, an industrial crop producing hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kb.osu.edu [kb.osu.edu]
- 4. Frontiers | Suppression of Physaria fendleri SDP1 Increased Seed Oil and Hydroxy Fatty Acid Content While Maintaining Oil Biosynthesis Through Triacylglycerol Remodeling [frontiersin.org]
- 5. Suppression of Physaria fendleri SDP1 Increased Seed Oil and Hydroxy Fatty Acid Content While Maintaining Oil Biosynthesis Through Triacylglycerol Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bladderpod oil - Wikipedia [en.wikipedia.org]
- 9. Triacylglycerol remodeling in Physaria fendleri indicates oil accumulation is dynamic and not a metabolic endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Physaria fendleri Crop Improvement by Gene Editing and Bioengineering for a Domestic High Yielding Source of Industrially Valuable Fatty Acids - WASHINGTON STATE UNIVERSITY [portal.nifa.usda.gov]
The Biological Role of Lesquerolic Acid in Seed Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesquerolic acid ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a C20 hydroxy fatty acid (HFA) predominantly found in the seed oils of plants from the Physaria genus, formerly known as Lesquerella. While its primary biological role within the plant is as a stored energy reserve in the form of triacylglycerols (TAGs), its unique chemical structure has garnered significant interest for various industrial applications, positioning it as a promising, non-toxic alternative to ricinoleic acid derived from castor beans. This technical guide provides an in-depth exploration of the biological role of this compound, its biosynthesis, and the methodologies for its analysis. Quantitative data on its prevalence in various species are presented, alongside detailed experimental protocols and visual representations of its metabolic pathway and analytical workflows.
Introduction: The Significance of this compound
This compound is a monounsaturated, hydroxylated long-chain fatty acid. Its structure is similar to ricinoleic acid, the primary component of castor oil, but with a longer carbon chain by two carbons.[1] This structural similarity allows it to be a viable substitute in many industrial processes, including the manufacturing of resins, waxes, nylons, plastics, lubricants, and cosmetics.[1][2] The major advantage of this compound is its origin from non-toxic plants of the Physaria genus, unlike ricinoleic acid, which is extracted from the castor plant (Ricinus communis) that also produces the potent toxin ricin. This makes Physaria, particularly Physaria fendleri, an attractive domestic crop for the production of industrial HFAs.[3]
From a biological standpoint, the accumulation of this compound in seed oils is a specialized metabolic trait. The presence of the hydroxyl group imparts unique physical properties to the oil. Within the plant, genes involved in HFA synthesis and their incorporation into TAGs have co-evolved to ensure these potentially membrane-disrupting fatty acids are safely sequestered in oil bodies.
Quantitative Analysis of this compound in Seed Oils
The concentration of this compound and other fatty acids varies significantly among different species and accessions of Physaria. The following tables summarize the fatty acid composition of various Physaria species, highlighting the content of this compound.
Table 1: Fatty Acid Composition of Selected Physaria Species Seed Oils (%) [3][4]
| Species | This compound (C20:1-OH) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) | α-Linolenic Acid (C18:3) | Other HFAs | Total Oil Content (%) |
| P. fendleri | 30 - 60 | 15.2 | 7.6 | 13.1 | Densipolic, Auricolic | 15 - 44 |
| P. lindheimeri | >80 | - | - | - | - | - |
| P. pallida | >80 | - | - | - | - | - |
| P. auriculata | - | - | - | - | Auricolic (>30) | - |
| P. densiflora | - | - | - | - | Auricolic (>30) | - |
| P. perforata | - | - | - | - | Densipolic (>40) | - |
| P. stonensis | - | - | - | - | Densipolic (>40) | - |
| P. densipila | - | - | - | - | Densipolic (>40), Ricinoleic (>10) | - |
| P. lyrata | - | - | - | - | Densipolic (>40), Ricinoleic (>10) | - |
| P. lescurii | - | - | - | - | Densipolic (>40), Ricinoleic (>10) | - |
Table 2: Fatty Acid Composition of Physaria fendleri Accessions (%) [3][5]
| Accession | This compound (C20:1-OH) | Oleic Acid (C18:1) | Linoleic Acid (C18:2) | α-Linolenic Acid (C18:3) | Total Oil Content (%) |
| W6 20859 | - | - | - | - | 28.2 |
| PI 641920 | - | - | - | - | 14.0 |
| Average | 55 - 60 | ~15 | ~8 | ~12 | 27 - 33 |
Note: "-" indicates data not available in the cited sources.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER) of developing seeds. The pathway begins with oleic acid (C18:1) and involves hydroxylation followed by elongation.
Key Enzymes in the Biosynthetic Pathway
-
Oleate 12-hydroxylase (FAH12): This enzyme catalyzes the hydroxylation of oleic acid at the 12th carbon position to form ricinoleic acid (C18:1-OH). In Physaria, the FAH12 enzyme is a bifunctional desaturase and hydroxylase.[6]
-
Fatty Acid Elongase (FAE) Complex: This complex of enzymes is responsible for the elongation of the carbon chain of fatty acids. The key component is β-ketoacyl-CoA synthase (KCS) , which determines the substrate specificity. In P. fendleri, the condensing enzyme PfKCS18 specifically elongates ricinoleic acid to this compound.[7] The elongation process involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction.[8]
The Biosynthetic Pathway
The accepted pathway for this compound synthesis is as follows:
-
De novo synthesis of Oleic Acid (C18:1): Occurs in the plastid.
-
Export and Activation: Oleic acid is exported to the cytoplasm and activated to Oleoyl-CoA.
-
Hydroxylation: Oleoyl-CoA is incorporated into phosphatidylcholine (PC) in the ER. The oleate moiety on PC is then hydroxylated by FAH12 to produce ricinoleoyl-PC.
-
Acyl Editing: The ricinoleic acid is cleaved from PC and enters the acyl-CoA pool as Ricinoleoyl-CoA.
-
Elongation: Ricinoleoyl-CoA is elongated by the FAE complex, with PfKCS18 as the condensing enzyme, adding two carbons to form Lesqueroloyl-CoA.
-
Incorporation into Triacylglycerols (TAGs): Lesqueroloyl-CoA is then esterified to the glycerol backbone to form TAGs, which are stored in oil bodies.
References
- 1. Fatty acid-derived signals in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dbg.org [dbg.org]
- 4. researchgate.net [researchgate.net]
- 5. Variation in Seed Oil Content of the USDA Lesquerella fendleri Germplasm Collection. [a-c-s.confex.com]
- 6. Genetic Engineering of Lesquerella with Increased Ricinoleic Acid Content in Seed Oil [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Extraction of Lesquerolic Acid from Physaria fendleri
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesquerolic acid ((R,Z)-14-hydroxy-cis-11-eicosenoic acid) is a valuable long-chain hydroxy fatty acid (HFA) with significant potential in the development of industrial and pharmaceutical products. Its unique structure makes it a suitable alternative to ricinoleic acid, the primary HFA sourced from castor oil, without the associated toxic byproducts like ricin.[1] The primary plant source for this compound is Physaria fendleri (syn. Lesquerella fendleri), a member of the Brassicaceae family, whose seeds can contain up to 60% this compound in their total fatty acid profile.[2][3]
These application notes provide detailed protocols for the extraction, enrichment, and quantification of this compound from P. fendleri plant material, intended for use in research and drug development settings.
Extraction and Purification Workflow
The overall process for obtaining purified this compound from P. fendleri seeds involves a multi-step procedure. The workflow begins with the extraction of crude oil from the seeds, followed by the hydrolysis of triacylglycerols to yield free fatty acids. Subsequently, a low-temperature crystallization step is employed to enrich the this compound content.
Experimental Protocols
Protocol 1: Extraction of Crude Oil from Physaria fendleri Seeds
This protocol details two common methods for extracting crude oil from P. fendleri seeds: mechanical pressing and solvent extraction.
Method A: Mechanical Screw Pressing
Mechanical screw pressing is a solvent-free method suitable for large-scale oil extraction.
-
Sample Preparation: Ensure P. fendleri seeds are clean and have a moisture content of 6-12%.
-
Procedure:
-
Pre-heat the screw press to the manufacturer's recommended temperature.
-
Feed the seeds into the hopper of the screw press.
-
Collect the expelled crude oil and the press cake separately.
-
Centrifuge the collected oil to remove any solid particles.
-
Store the crude oil at 4°C under a nitrogen atmosphere to prevent oxidation.
-
Method B: Soxhlet Extraction with n-Hexane
Soxhlet extraction is a highly efficient method for laboratory-scale oil extraction.
-
Sample Preparation: Grind the P. fendleri seeds into a fine powder. Dry the powder in an oven at 60°C for 2 hours to reduce moisture content.
-
Procedure:
-
Weigh approximately 20 g of the dried seed powder and place it in a cellulose extraction thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Add 250 mL of n-hexane to a round-bottom flask and assemble the Soxhlet apparatus.
-
Heat the solvent to its boiling point (approximately 69°C) and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, remove the solvent from the crude oil using a rotary evaporator.
-
Store the crude oil at 4°C under a nitrogen atmosphere.
-
| Parameter | Mechanical Pressing | Soxhlet Extraction |
| Principle | Mechanical force | Continuous solvent percolation |
| Solvent | None | n-Hexane |
| Temperature | Varies with press | ~69°C |
| Typical Oil Recovery | 72-81% | >95% |
| Advantages | Solvent-free, suitable for large scale | High efficiency, suitable for lab scale |
| Disadvantages | Lower oil recovery than solvent extraction | Use of flammable and hazardous solvent |
Table 1: Comparison of Oil Extraction Methods.
Protocol 2: Hydrolysis of Crude Physaria Oil (Saponification)
This protocol describes the conversion of triacylglycerols in the crude oil to free fatty acids.
-
Reagents:
-
0.5 M Potassium Hydroxide (KOH) in 95% Ethanol
-
1 M Hydrochloric Acid (HCl)
-
n-Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
-
Procedure:
-
In a round-bottom flask, add 10 g of crude Physaria oil.
-
Add 100 mL of 0.5 M ethanolic KOH solution.
-
Reflux the mixture for 1 hour with constant stirring.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Acidify the mixture to a pH of approximately 2 by adding 1 M HCl.
-
Extract the free fatty acids three times with 50 mL portions of n-hexane.
-
Combine the organic layers and wash with 50 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the n-hexane using a rotary evaporator to obtain the free fatty acid mixture.
-
Protocol 3: Enrichment of this compound by Low-Temperature Crystallization
This protocol enriches this compound from the mixed free fatty acids.[4][5]
-
Procedure:
-
Dissolve the free fatty acid mixture in a suitable solvent (e.g., acetone or a mixture of hexane and acetone). The exact ratio will need to be optimized, but a starting point is 1:5 (w/v) of fatty acids to solvent.
-
Slowly cool the solution to a temperature between -10°C and -20°C. The optimal temperature may require empirical determination.
-
Maintain this temperature for 12-24 hours to allow for the crystallization of the saturated and less soluble fatty acids. This compound, being a hydroxy fatty acid, will remain in the liquid phase.
-
Separate the crystallized fatty acids from the liquid phase by cold filtration or centrifugation.
-
Evaporate the solvent from the liquid phase to obtain the enriched this compound fraction. This process can enrich the this compound content from an initial 55-59% to 85-99% with a high yield of up to 94%.[4][5]
-
Protocol 4: Quantification of this compound
The quantification of this compound is typically performed after converting the fatty acids to their more volatile fatty acid methyl esters (FAMEs).
A. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reagents:
-
2% Sulfuric Acid in Methanol
-
Toluene
-
0.9% (w/v) Potassium Chloride (KCl) solution
-
n-Hexane
-
-
Procedure:
-
To approximately 10 mg of the enriched fatty acid sample, add 1 mL of toluene and 2 mL of 2% sulfuric acid in methanol.
-
Heat the mixture at 85°C for 1 hour in a sealed vial.
-
After cooling, add 1 mL of 0.9% KCl solution and 1 mL of n-hexane.
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs for analysis.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column like Carbowax or a cyanopropyl phase column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the FAMEs solution.
-
Oven Temperature Program:
-
Initial temperature: 140°C
-
Ramp 1: Increase to 200°C at 20°C/min
-
Ramp 2: Increase to 270°C at 6°C/min
-
Hold at 270°C for 5 minutes
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.
-
Quantification: Identification of the this compound methyl ester peak is based on its retention time and mass spectrum compared to a standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared with a purified this compound standard.
C. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can also be used for the quantification of this compound, often without derivatization.
-
Instrumentation: An HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or UV detector at low wavelength).
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1 mL/min.
-
Detection: ELSD is a universal detector suitable for lipids. If using a UV detector, a low wavelength (e.g., 205 nm) is required.
-
Quantification: Similar to GC-MS, quantification is based on a calibration curve generated from a pure this compound standard.
| Parameter | GC-MS | HPLC |
| Derivatization | Required (to FAMEs) | Not always required |
| Separation Principle | Volatility and polarity | Polarity (Reversed-Phase) |
| Detection | Mass Spectrometry | ELSD, UV |
| Sensitivity | High | Moderate to High |
| Advantages | Excellent for isomer separation, structural information | Can analyze underivatized fatty acids |
| Disadvantages | Requires derivatization | May have lower resolution for complex mixtures |
Table 2: Comparison of Analytical Methods for this compound Quantification.
Logical Relationships in this compound Purification
The purification of this compound relies on the differential solubility of fatty acids at low temperatures.
References
Application Notes and Protocols for the Quantification of Lesquerolic Acid using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesquerolic acid ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a valuable hydroxy fatty acid (HFA) found in the seed oil of plants from the Physaria and Lesquerella genera.[1] Its unique structure, similar to ricinoleic acid but with a longer carbon chain, makes it a desirable feedstock for the production of various industrial products, including resins, waxes, nylons, plastics, and high-performance lubricants.[1] Accurate and reliable quantification of this compound is crucial for the agricultural development of these oilseed crops, for quality control in industrial applications, and for research into fatty acid metabolism.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. This application note provides a detailed protocol for the quantification of this compound in oil samples using a two-step derivatization process followed by GC-MS analysis.
Experimental Protocols
This protocol outlines the complete workflow for the quantification of this compound from oilseed samples.
Lipid Extraction from Seed Material
This procedure is designed to efficiently extract the total lipids, including this compound-containing triglycerides, from the seed matrix.
Materials:
-
Whole seeds (e.g., Physaria fendleri)
-
Mortar and pestle or a suitable grinder
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen blowdown apparatus
-
Glass vials
Procedure:
-
Weigh a known amount of seeds (e.g., 1-2 g) and grind them into a fine powder using a mortar and pestle.
-
Transfer the ground seed powder to a glass vial.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the ground seeds. Use a sufficient volume to fully immerse the sample (e.g., 20 mL for 1 g of seed powder).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Add 0.25 volumes of 0.9% NaCl solution to the mixture (e.g., 5 mL for a 20 mL solvent mixture).
-
Vortex again for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower chloroform layer, which contains the lipids, using a glass pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Dry the collected chloroform extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.
-
Determine the weight of the extracted oil and store it under nitrogen at -20°C until derivatization.
Two-Step Derivatization of this compound
To ensure the volatility of this compound for GC-MS analysis, a two-step derivatization is performed. First, the carboxylic acid group is converted to a methyl ester (FAME). Second, the hydroxyl group is silylated to form a trimethylsilyl (TMS) ether.
Step 2a: Methyl Esterification (FAME Synthesis)
Materials:
-
Extracted seed oil
-
Toluene
-
1% Sulfuric acid in methanol (or 14% Boron trifluoride in methanol)
-
5% Sodium bicarbonate solution
-
Hexane
-
Anhydrous sodium sulfate
-
Glass reaction vials with screw caps
Procedure:
-
Weigh approximately 20-30 mg of the extracted oil into a glass reaction vial.
-
Add 2 mL of toluene to dissolve the oil.
-
Add 3 mL of 1% sulfuric acid in methanol.
-
Securely cap the vial and heat the mixture at 50°C for 3 hours in a heating block or water bath.
-
After cooling to room temperature, add 5 mL of 5% sodium bicarbonate solution to neutralize the reaction.
-
Extract the fatty acid methyl esters (FAMEs) by adding 5 mL of hexane and vortexing for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Repeat the hexane extraction once more and combine the hexane layers.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Evaporate the hexane under a gentle stream of nitrogen to obtain the FAMEs.
Step 2b: Silylation of the Hydroxyl Group
Materials:
-
Dried FAMEs from the previous step
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Hexane
-
GC autosampler vials
Procedure:
-
To the vial containing the dried FAMEs, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[2]
-
Cap the vial tightly and heat at 60°C for 30 minutes.[2]
-
After cooling, the sample is ready for GC-MS analysis. If necessary, dilute the sample with hexane to an appropriate concentration for injection.
GC-MS Analysis
Instrumentation and Conditions:
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless injection)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-550
Quantification
Quantification of this compound is achieved by creating a calibration curve using a certified standard of this compound that has undergone the same derivatization procedure. An internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid) should be added at the beginning of the sample preparation process to correct for variations in extraction and derivatization efficiency.
-
Prepare a stock solution of pure this compound and the internal standard in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Process each calibration standard through the complete derivatization protocol.
-
Inject the derivatized standards into the GC-MS and record the peak areas for the this compound derivative and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of this compound.
-
Analyze the prepared sample under the same GC-MS conditions and determine the peak area ratio.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
The following table presents a summary of the fatty acid composition, including this compound, found in the seed oil of various Lesquerella species, as determined by gas chromatography. This data is adapted from Jenderek et al. (2009) and serves as an example of how to present quantitative results.[3]
| Fatty Acid | L. pallida (%) | L. lindheimeri (%) | L. fendleri (%) |
| Palmitic (C16:0) | 2.5 | 2.3 | 3.1 |
| Stearic (C18:0) | 1.2 | 1.1 | 1.5 |
| Oleic (C18:1) | 10.5 | 12.1 | 15.2 |
| Linoleic (C18:2) | 5.8 | 6.5 | 8.9 |
| Linolenic (C18:3) | 2.1 | 2.4 | 4.5 |
| Lesquerolic (C20:1-OH) | >80 | >80 | 55-60 [4][5] |
| Other Fatty Acids | <5 | <5 | <5 |
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Experimental workflow for the quantification of this compound.
Caption: Two-step derivatization of this compound for GC-MS analysis.
References
- 1. Triacylglycerol remodeling in Physaria fendleri indicates oil accumulation is dynamic and not a metabolic endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marinelipids.ca [marinelipids.ca]
- 3. PlantFAdb: Fatty-acid profile of Lesquerella germplasm in the National Plant Germplasm System collection. Fatty-acid profile of Lesquerella germplasm in the National Plant Germplasm System collection Jenderek, M.M.; Dierig, D.A.; Isbell, T.A. Industrial Crops and Products (2009) 29 154-164 [fatplants.net]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. Targeted metabolomics of Physaria fendleri, an industrial crop producing hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Lesquerolic Acid for Enhanced Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Lesquerolic acid ((R)-14-hydroxy-cis-11-eicosenoic acid) is a long-chain hydroxy fatty acid (HFA) of significant interest in industrial and pharmaceutical applications. Its analysis via chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often challenging. The presence of both a polar carboxyl group and a hydroxyl group contributes to its low volatility and potential for undesirable column interactions, leading to poor peak shape and low sensitivity.[1][2] Derivatization is a crucial sample preparation step that chemically modifies these functional groups to improve the analyte's chromatographic properties.[3][4] This application note provides detailed protocols for the derivatization of this compound for both GC and HPLC analysis.
Part 1: Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, it is essential to increase the volatility and thermal stability of this compound.[5] This is typically achieved through a two-step derivatization process: first, esterification of the carboxylic acid group, and second, silylation of the hydroxyl group.
Strategy 1: Fatty Acid Methyl Ester (FAME) Formation followed by Silylation
This is the most common approach for analyzing hydroxy fatty acids by GC. The carboxyl group is converted to a methyl ester, and the hydroxyl group is converted to a trimethylsilyl (TMS) ether.[6]
Experimental Protocol 1A: Esterification to form this compound Methyl Ester (LAME)
This protocol describes the formation of the fatty acid methyl ester (FAME) using boron trifluoride (BF3) in methanol.[7][8]
-
Sample Preparation: Weigh 1-10 mg of the lipid sample containing this compound into a screw-cap glass tube with a PTFE liner.
-
Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the tube.
-
Reaction: Cap the tube tightly and heat at 60°C for 60 minutes in an oven or heating block.[7][8]
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1-2 mL of hexane.
-
Vortex vigorously for 30-60 seconds to extract the FAMEs into the hexane layer.[8]
-
Allow the layers to separate.
-
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. To ensure quantitative transfer, the extraction can be repeated with another portion of hexane.
-
Drying: Pass the collected organic layer through a small column of anhydrous sodium sulfate to remove any residual water.[7][8] The sample is now ready for the silylation step.
Experimental Protocol 1B: Silylation of LAME-OH
This protocol converts the hydroxyl group of the LAME to a more volatile and stable trimethylsilyl (TMS) ether using BSTFA.[6][7]
-
Solvent Evaporation: Evaporate the hexane from the LAME sample under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[4]
-
Reagent Addition: Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.[6][7]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[7][9]
-
Analysis: Cool the vial to room temperature. The derivatized sample can now be directly injected into the GC-MS system.
Workflow for GC Derivatization of this compound
Strategy 2: Picolinyl Ester Derivatization for Structural Elucidation
Picolinyl esters are particularly useful for mass spectrometry (MS) because the nitrogen-containing ring directs fragmentation, helping to determine the location of double bonds and hydroxyl groups along the fatty acid chain.[10][11]
Experimental Protocol 2: Picolinyl Ester Formation
This protocol is adapted from established methods for preparing picolinyl esters.[10][11]
-
Acid Chloride Formation: Place ~5 mg of this compound in a vial and add 1 mL of anhydrous diethyl ether and 100 µL of thionyl chloride. Let the reaction proceed at room temperature for 1 hour.
-
Solvent Removal: Evaporate the solvent and excess thionyl chloride under a stream of nitrogen.
-
Esterification:
-
Dissolve the resulting acid chloride in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of 3-pyridylcarbinol (also known as 3-picolyl alcohol) and 50 µL of anhydrous pyridine.
-
Allow the mixture to stand at room temperature for 30 minutes.
-
-
Purification:
-
Add 2 mL of water and 4 mL of hexane. Vortex to mix.
-
Remove the upper hexane layer.
-
Wash the hexane layer with 1 M sodium bicarbonate solution and then with water.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
Silylation & Analysis: Evaporate the solvent, perform silylation of the hydroxyl group as described in Protocol 1B , and analyze by GC-MS.
Data Summary for GC Derivatization Methods
| Parameter | FAME-TMS Derivatization | Picolinyl Ester-TMS Derivatization |
| Primary Goal | Quantitative analysis, improved peak shape | Structural elucidation via MS fragmentation |
| Volatility Increase | High | Moderate to High |
| Reagents | BF3-Methanol, BSTFA, Pyridine | Thionyl Chloride, 3-Pyridylcarbinol, BSTFA |
| Complexity | Moderate | High |
| Typical GC Column | DB-23, (50%-cyanopropyl)-methylpolysiloxane[6] | DB-5, CP-Sil 5 CB[10] |
| Detector | FID, MS | MS |
Part 2: Derivatization for HPLC Analysis
For HPLC, derivatization is used to introduce a chromophore or fluorophore onto the this compound molecule, enabling sensitive detection by UV-Vis or fluorescence detectors.[12] This is particularly useful as fatty acids themselves have poor UV absorbance.[13]
Strategy: UV-Absorbing and Fluorescent Tagging of the Carboxyl Group
The carboxyl group is the primary target for derivatization in HPLC. The hydroxyl group typically does not require derivatization for reversed-phase HPLC.
Experimental Protocol 3: Derivatization with 2,4'-Dibromoacetophenone for UV Detection
This method attaches a phenacyl group to the carboxyl terminus, which has a strong UV absorbance around 256 nm.[13]
-
Sample Preparation: Dissolve 1-5 mg of this compound in 1 mL of acetone in a reaction vial.
-
Reagent Addition:
-
Add 0.5 mL of a 2,4'-dibromoacetophenone solution in acetone (e.g., 48 g/L).
-
Add 60 µL of triethylamine (TEA) to catalyze the reaction.[13]
-
-
Reaction: Cap the vial and heat at 40-50°C for 30-60 minutes. Lower temperatures are recommended to prevent isomerization of the double bond.[13]
-
Analysis: Cool the reaction mixture. An aliquot can be directly diluted with the mobile phase and injected into the HPLC system.
Experimental Protocol 4: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for Fluorescence Detection
FMOC-Cl is a labeling agent that provides high sensitivity for fluorescence detection.[14]
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like acetone or acetonitrile.
-
Reagent Addition:
-
Add a solution of FMOC-Cl in acetone.
-
Add a basic catalyst, such as a sodium borate buffer (pH ~8-9), to the mixture.
-
-
Reaction: Heat the mixture at approximately 60°C for 10-15 minutes.[14]
-
Quenching: Add an amine-containing reagent (e.g., glycine or amantadine) to react with the excess FMOC-Cl.
-
Analysis: The sample is ready for injection into the HPLC-FLD system. Typical excitation/emission wavelengths are 265 nm and 315 nm, respectively.[14]
Workflow for HPLC Derivatization of this compound
Data Summary for HPLC Derivatization Methods
| Parameter | 2,4'-Dibromoacetophenone | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |
| Detection Method | UV-Vis Absorbance | Fluorescence |
| Typical Wavelength | ~256 nm | Ex: 265 nm / Em: 315 nm[14] |
| Sensitivity | Good | Excellent (picomole to femtomole levels)[14] |
| Reaction Conditions | 40-50°C, 30-60 min[13] | 60°C, 10-15 min[14] |
| Typical HPLC Column | Reversed-Phase C18 (e.g., ODS) | Reversed-Phase C18 (e.g., ODS)[14] |
| Mobile Phase | Acetonitrile/Water/Acid gradients[15] | Acetonitrile/Water gradients[14] |
The selection of a derivatization strategy for this compound depends on the analytical goal. For routine quantification and identification by GC-MS, a two-step esterification and silylation procedure is robust and effective. For detailed structural analysis, picolinyl ester derivatization provides invaluable fragmentation data. For high-sensitivity analysis by HPLC, derivatization of the carboxyl group with a UV-absorbing or fluorescent tag is necessary. The protocols provided herein offer reliable methods to enhance the chromatographic analysis of this important hydroxy fatty acid.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. marinelipids.ca [marinelipids.ca]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Strategic Approach to the HPLC Separation of Lesquerolic Acid Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of fatty acid isomers are essential for understanding their biological functions and for quality control in various applications. Lesquerolic acid ((R)-14-hydroxy-cis-11-eicosenoic acid), a long-chain hydroxy fatty acid, presents a unique analytical challenge due to the potential for multiple isomeric forms, including positional, geometric (cis/trans), and enantiomeric (R/S) isomers. This document provides a detailed strategic guide and generalized protocols for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of these isomers.
Introduction to the Analytical Challenge
This compound and its isomers share similar physicochemical properties, making their separation difficult. Furthermore, like most fatty acids, they lack a strong native chromophore, necessitating either derivatization for UV-Visible detection or the use of universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[1][2] The choice of chromatographic mode is critical and depends entirely on the type of isomers being targeted.
-
Reversed-Phase (RP-HPLC): Separates molecules based on hydrophobicity. It is effective for separating fatty acids by chain length and degree of unsaturation.[3]
-
Silver-Ion (Ag+-HPLC): A powerful technique for resolving positional and geometric (cis/trans) isomers of unsaturated fatty acids. The separation relies on the formation of reversible π-complexes between silver ions on the stationary phase and the double bonds of the fatty acids.[3]
-
Chiral HPLC: Essential for separating enantiomers (e.g., the R and S forms at the hydroxyl group). This is typically achieved using a chiral stationary phase (CSP).[4][5]
Strategic Workflow for Method Development
The successful separation of this compound isomers requires a systematic approach. The first step is to identify the specific isomers of interest, which then dictates the appropriate chromatographic technique.
Caption: Logic for selecting the appropriate HPLC method.
Experimental Protocols
Protocol 1: General Purity and Separation by Unsaturation via RP-HPLC
This protocol describes a general-purpose reversed-phase method. Since this compound lacks a strong UV chromophore, this protocol includes a derivatization step to create phenacyl esters, which allows for sensitive UV detection at 254 nm.[4]
A. Sample Preparation: Derivatization to Phenacyl Esters
-
Hydrolysis (if starting from oil): Saponify the oil sample by refluxing with an ethanolic solution of potassium hydroxide (KOH) to yield free fatty acids.[1]
-
Acidification & Extraction: Acidify the hydrolysate to approximately pH 2 with 6M HCl and extract the free fatty acids using a nonpolar solvent like hexane or dichloromethane.[3]
-
Derivatization:
-
Evaporate the solvent from the extracted fatty acids.
-
To the dried residue, add a solution of a derivatizing agent (e.g., 2,4'-dibromoacetophenone) and a catalyst (e.g., triethylamine) in acetonitrile.[6]
-
Heat the mixture (e.g., at 80°C for 15-20 minutes) to form the phenacyl ester derivatives.
-
Evaporate the reaction mixture to dryness and reconstitute the residue in the initial mobile phase for injection.
-
B. HPLC Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a gradient pump and UV/Vis detector. |
| Column | Reversed-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm particle size). For better geometric isomer separation, a cholesterol-based column can be used.[7] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient Program | Start with 80:20 (A:B), ramp to 100% A over 30 minutes, hold for 10 minutes. This must be optimized based on the specific column and sample matrix. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV/Vis at 254 nm (for phenacyl esters).[4] Alternatively, ELSD or MS can be used for underivatized samples.[2] |
| Injection Volume | 10 - 20 µL |
C. Expected Results
In RP-HPLC, retention is primarily influenced by hydrophobicity. The expected elution order would be:
-
More unsaturated fatty acids elute earlier.
-
Shorter-chain fatty acids elute earlier than longer-chain fatty acids. this compound (20:1-OH) would elute later than shorter-chain or more unsaturated fatty acids like linoleic acid (18:2) but earlier than longer-chain saturated fatty acids.
Protocol 2: Enantiomeric Separation via Chiral HPLC
This protocol outlines a strategy for separating the (R)- and (S)-enantiomers of this compound using a chiral stationary phase (CSP). The selection of the optimal CSP and mobile phase is often an empirical process.[8]
A. Sample Preparation
For direct chiral separation, derivatization may still be beneficial for detection sensitivity. The phenacyl ester derivatization described in Protocol 1 can be used. No diastereomeric derivatization is needed for direct chiral column methods.
B. Chiral Column Screening and HPLC Conditions
-
Column Screening: Screen a set of chiral stationary phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point for resolving a wide range of chiral compounds.[9]
-
Mobile Phase Screening: For each column, screen at least two different mobile phase systems:
-
Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) for acidic compounds.[9]
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid.
-
| Parameter | Recommended Conditions (Normal Phase Example) |
| HPLC System | A standard HPLC system with a UV/Vis detector. |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD, or equivalent). |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v) containing 0.1% TFA. The ratio must be optimized to achieve resolution and a reasonable run time. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C). |
| Detector | UV/Vis at 254 nm (if derivatized) or ELSD/MS. |
| Injection Volume | 5 - 10 µL |
C. Illustrative Data Presentation
Successful chiral separation will yield two distinct peaks for the (R)- and (S)-enantiomers. The quality of the separation is assessed by the resolution (Rs). A resolution value of ≥ 1.5 is desired for baseline separation.
| Analyte (Hypothetical) | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (S)-Lesquerolic Acid Isomer | 12.5 | 50.1 | - |
| (R)-Lesquerolic Acid Isomer | 14.8 | 49.9 | 1.85 |
| Note: This data is for illustrative purposes only to show how results would be presented. |
Overall Experimental Workflow Diagram
The entire process from sample handling to final data analysis can be visualized as follows.
Caption: General workflow for HPLC analysis of this compound.
Conclusion
The separation of this compound isomers by HPLC is a complex but achievable task that requires a methodical approach. A standard reversed-phase C18 column is suitable for initial purity assessment and separation based on chain length and unsaturation, especially after derivatization for UV detection. For resolving geometric and positional isomers, Ag+-HPLC is the method of choice. Crucially, for separating the biologically significant (R) and (S) enantiomers, screening of various chiral stationary phases is necessary. The protocols and strategies outlined in this note provide a comprehensive framework for researchers to develop and optimize a separation method tailored to their specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aocs.org [aocs.org]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Structural Confirmation of Lesquerolic Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesquerolic acid, a C20 monounsaturated hydroxy fatty acid, holds significant interest in the chemical and pharmaceutical industries due to its unique structural features. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural elucidation of this compound.
Molecular Structure of this compound
This compound, systematically named (14R,11Z)-14-hydroxyicos-11-enoic acid, is structurally similar to ricinoleic acid, with the key difference being an extended carboxylic acid chain by two carbons. Its structure confirmation by NMR relies on the precise assignment of proton (¹H) and carbon (¹³C) signals and the establishment of through-bond and through-space correlations.
Data Presentation: Predicted NMR Data for this compound
Obtaining a complete, experimentally verified set of ¹H and ¹³C NMR data specifically for this compound from publicly available literature is challenging. Therefore, the following tables present predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the known experimental data for the structurally analogous ricinoleic acid and established principles of NMR spectroscopy for fatty acids.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Atom Number | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| 1 | -COOH | ~11.0 - 12.0 | br s | - |
| 2 | H₂ | 2.35 | t | 7.5 |
| 3 | H₂ | 1.63 | p | 7.5 |
| 4-10 | -(CH₂)₇- | 1.25 - 1.40 | m | - |
| 11 | H | 5.40 | dt | 10.9, 7.3 |
| 12 | H | 5.55 | dt | 10.9, 7.0 |
| 13 | H₂ | 2.22 | q | 7.1 |
| 14 | H | 3.64 | m | - |
| 15 | H₂ | 1.45 - 1.55 | m | - |
| 16-19 | -(CH₂)₄- | 1.25 - 1.40 | m | - |
| 20 | H₃ | 0.89 | t | 7.0 |
| 14-OH | -OH | Variable | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1 | ~179.0 |
| 2 | ~34.1 |
| 3 | ~24.7 |
| 4-10 | ~29.0 - 29.7 |
| 11 | ~125.0 |
| 12 | ~133.0 |
| 13 | ~36.0 |
| 14 | ~71.8 |
| 15 | ~37.0 |
| 16 | ~25.5 |
| 17 | ~31.8 |
| 18 | ~22.6 |
| 19 | ~14.1 |
| 20 | Not Applicable |
Experimental Protocols
A comprehensive NMR analysis for the structural confirmation of this compound involves a series of 1D and 2D experiments.
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity to avoid interference from other fatty acids or impurities.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for fatty acids.
-
Concentration : Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of CDCl₃.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.
-
NMR Tube : Transfer the solution to a 5 mm NMR tube.
1D NMR Spectroscopy
-
¹H NMR Acquisition :
-
Experiment : Standard single-pulse experiment (zg).
-
Spectrometer Frequency : 400 MHz or higher for better resolution.
-
Spectral Width : 12-15 ppm.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay (d1) : 2-5 seconds.
-
-
¹³C NMR Acquisition :
-
Experiment : Proton-decoupled single-pulse experiment (zgpg).
-
Spectrometer Frequency : 100 MHz or higher.
-
Spectral Width : 200-220 ppm.
-
Number of Scans : 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1) : 2-5 seconds.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy) :
-
Purpose : To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Experiment : Standard COSY or DQF-COSY sequence.
-
-
HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
Experiment : Standard HSQC or multiplicity-edited HSQC (HSQC-DEPT) to differentiate CH, CH₂, and CH₃ groups.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) :
-
Purpose : To identify long-range correlations between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial for connecting different parts of the molecule.
-
Experiment : Standard HMBC sequence.
-
Visualization of Experimental Workflow and Structural Elucidation
The following diagrams illustrate the logical flow of the NMR experiments and the process of piecing together the structure of this compound from the spectral data.
Application Notes and Protocols for the Synthesis of Biolubricants from Lesquerolic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance, biodegradable lubricants (biolubricants) from lesquerolic acid. This compound, a naturally occurring hydroxy fatty acid found in the seed oil of plants from the Lesquerella (also known as Physaria) genus, offers a renewable and versatile platform for creating environmentally friendly lubricants with excellent properties.[1][2][3] Its unique structure, featuring a hydroxyl group and a double bond, allows for various chemical modifications to tailor the final properties of the biolubricant.[2][4]
This guide will focus on three primary synthesis routes: estolide formation, epoxidation followed by ring-opening, and transesterification. For each method, detailed protocols, data on the resulting lubricant properties, and visual representations of the chemical pathways and workflows are provided.
Estolide-Based Biolubricants
Estolides are formed by the intermolecular esterification of the hydroxyl group of one fatty acid with the carboxylic acid of another.[5][6] This process increases the molecular weight and viscosity of the resulting fluid, leading to improved lubricating properties. The synthesis can be performed using this compound directly or on the intact lesquerella oil triglycerides.[5][7]
Synthesis of this compound Estolides
This protocol describes the acid-catalyzed synthesis of estolides from this compound. The resulting estolides can be "capped" with other fatty acids to modify their properties.
Experimental Protocol: Acid-Catalyzed Estolide Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, combine this compound and a "capping" fatty acid (e.g., oleic acid, stearic acid, or 2-ethylhexanoic acid) in a desired molar ratio (e.g., 1:1.5 this compound to capping acid).[7]
-
Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (e.g., 1-4% by weight of the reactants).[6]
-
Reaction: Heat the mixture to a temperature between 150°C and 200°C with vigorous stirring.[6][7] The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap. The reaction is typically complete within 12-24 hours.[7]
-
Work-up: After cooling, the reaction mixture can be diluted with an organic solvent (e.g., diethyl ether or hexane) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the estolide biolubricant.
Data Presentation: Physicochemical Properties of this compound Estolides
| Capping Fatty Acid | Pour Point (°C) | Cloud Point (°C) | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Reference |
| Oleic Acid | -48 | -35 | 35.4 | 7.8 | [6] |
| Stearic Acid | 3 | 12 | 38.6 | 8.2 | [6] |
| Coconut Fatty Acids | -24 | < -24 | 40.4 | 8.4 | [6] |
| 2-Ethylhexanoic Acid | -54 | < -54 | 51.1 | 10.1 | [6] |
Visualization: Estolide Synthesis Pathway
Caption: Acid-catalyzed synthesis of estolide biolubricants from this compound.
Biolubricants via Epoxidation and Ring-Opening
This two-step process enhances the oxidative stability of the biolubricant by modifying the double bond in the this compound backbone.[8][9] The subsequent ring-opening of the epoxide allows for the introduction of various functional groups, further tailoring the lubricant's properties.[8][10]
Synthesis of Epoxidized this compound Methyl Ester
This protocol details the epoxidation of methyl lesquerolate.
Experimental Protocol: Epoxidation of Methyl Lesquerolate
-
Esterification (if starting from this compound): Convert this compound to its methyl ester (methyl lesquerolate) using a standard acid-catalyzed esterification method (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).[11]
-
Epoxidation Reaction:
-
In a reaction vessel, dissolve methyl lesquerolate in a suitable solvent like toluene or heptane.
-
Add formic acid or acetic acid, which will act as the oxygen carrier.
-
Slowly add hydrogen peroxide (30-50% solution) dropwise while maintaining the reaction temperature between 50°C and 70°C. A catalytic amount of a mineral acid like sulfuric acid can be used to accelerate the reaction.[8]
-
Monitor the reaction progress by determining the oxirane oxygen content. The reaction is typically complete within 4-10 hours.[8]
-
-
Work-up:
-
After the reaction, wash the organic layer with a sodium bicarbonate solution to neutralize the acids, followed by washing with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure to obtain the epoxidized methyl lesquerolate.
Ring-Opening of Epoxidized Methyl Lesquerolate
This protocol describes the acid-catalyzed ring-opening of the epoxidized product with an alcohol.
Experimental Protocol: Ring-Opening with Alcohol
-
Reaction Setup: In a flask, dissolve the epoxidized methyl lesquerolate in an excess of the desired alcohol (e.g., 2-ethylhexanol, isopropanol).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or an acidic ion-exchange resin.[12]
-
Reaction: Heat the mixture to a temperature between 60°C and 90°C and stir for several hours.[12] Monitor the disappearance of the epoxide peak using techniques like FT-IR or NMR spectroscopy.
-
Work-up and Purification:
-
Neutralize the acid catalyst (if homogenous) with a base wash. If using a resin, simply filter it off.
-
Remove the excess alcohol and any remaining solvent under vacuum to yield the final biolubricant.
-
Data Presentation: Impact of Chemical Modification on Lubricant Properties
| Property | Base Vegetable Oil | Epoxidized Oil | Ring-Opened Product |
| Oxidative Stability | Poor | Improved | Improved |
| Low-Temperature Properties | Poor | Can be improved | Significantly Improved |
| Viscosity | Varies | Increased | Varies based on alcohol used |
| Lubricity | Good | Good | Excellent |
Visualization: Epoxidation and Ring-Opening Workflow
References
- 1. Enrichment of lesquerolic and auricolic acids from hydrolyzed Lesquerella fendleri and L. gordonii oil by crystallization [agris.fao.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. This compound (4103-20-2) for sale [vulcanchem.com]
- 5. Chemistry and physical properties of estolides | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, reactivity and application studies for different biolubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, reactivity and application studies for different biolubricants | Scilit [scilit.com]
- 11. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polymerization of Lesquerolic Acid in Bioplastic Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the polymerization of lesquerolic acid, a renewable hydroxylated fatty acid, for the development of sustainable bioplastics. The information presented is intended to guide researchers in the synthesis, characterization, and potential applications of this compound-based polymers.
Introduction
This compound, a long-chain hydroxy fatty acid, is a promising monomer for the synthesis of bio-based and biodegradable polyesters. Its unique structure, featuring a hydroxyl group along the fatty acid chain, allows for self-polymerization or copolymerization with other monomers to create a diverse range of bioplastics. These materials have potential applications in packaging, biomedical devices, and drug delivery systems, offering a sustainable alternative to conventional petroleum-based plastics.
Data Summary of this compound-Based Polyesters
The following tables summarize key quantitative data for polyesters synthesized from this compound and its analogs, providing a comparative overview of their thermal and mechanical properties.
Table 1: Thermal Properties of this compound-Based Polyesters
| Polymerization Method | Catalyst | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Thermal Polycondensation | Ti(OBu)4 | -25 to -22.5[1] | Not clearly defined (amorphous) | ~330 - 410[2] |
| Enzymatic Polymerization | Novozym 435 (immobilized Candida antarctica lipase B) | ~ -50[2] | ~30[2] | Not reported |
| Copolymerization with Sebacic Acid | Ti(OBu)4 | -22.5[1] | Not clearly defined (amorphous) | Not reported |
Table 2: Mechanical Properties of this compound-Based Polyesters and Analogs
| Polymer Composition | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(sorbitol sebacate-co-butylene sebacate) | Not specified | ~2.0 - 4.5[1] | ~150 - 250[1] |
| Poly(glycerol-co-sebacate-co-ε-caprolactone) | 46.08[3] | 3.192[3] | Not reported |
| Poly(butylene 2,5-furandicarboxylate-co-butylene sebacate succinate) | Not specified | 34[4] | ~1100[4] |
Experimental Protocols
Protocol 1: Thermal Polycondensation of this compound
This protocol describes the synthesis of poly(this compound) via thermal polycondensation, a common method for producing polyesters.
Materials:
-
This compound
-
Titanium (IV) butoxide (Ti(OBu)4) or other suitable catalyst
-
High-vacuum pump
-
Glass reactor with mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature controller
Procedure:
-
Monomer Preparation: Dry the this compound under vacuum at 60-80°C for at least 24 hours to remove any residual moisture.
-
Reaction Setup: Charge the glass reactor with the dried this compound and the catalyst (e.g., 0.1-0.5 mol% Ti(OBu)4 relative to the monomer).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Pre-polymerization: Heat the mixture to 150-160°C under a slow stream of nitrogen with continuous stirring. Water, the byproduct of the esterification reaction, will begin to distill off. Maintain these conditions for 2-4 hours.
-
Polycondensation: Gradually increase the temperature to 180-200°C and slowly apply a high vacuum (less than 1 mbar). The viscosity of the reaction mixture will increase as the polymerization proceeds.
-
Reaction Termination: Continue the reaction for 4-8 hours under high vacuum until the desired molecular weight is achieved, as indicated by the viscosity.
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform, toluene) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is obtained.
Protocol 2: Enzymatic Polymerization of this compound
This protocol outlines a greener approach to polyester synthesis using an enzyme catalyst, which typically requires milder reaction conditions.
Materials:
-
This compound
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous toluene or other suitable organic solvent
-
Molecular sieves
-
Shaking incubator or reactor with temperature control
-
Rotary evaporator
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound and toluene over molecular sieves for at least 24 hours.
-
Reaction Setup: In a clean, dry flask, dissolve the dried this compound in anhydrous toluene to a desired concentration (e.g., 0.5 M).
-
Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of the monomer) to the reaction mixture.
-
Incubation: Place the flask in a shaking incubator at 60-80°C and agitate for 24-72 hours.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the polymer solution by filtration. The enzyme can be washed with fresh solvent and reused.
-
Polymer Recovery: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude polyester.
-
Purification: Dissolve the crude polymer in a minimal amount of a suitable solvent and precipitate it in a non-solvent.
-
Drying: Dry the purified polymer under vacuum at room temperature.
Characterization Methods
The synthesized polyesters should be characterized to determine their molecular weight, structure, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and determine the degree of polymerization.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester linkages.[5]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[1][6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.[6]
Visualizations
Caption: Experimental workflows for thermal and enzymatic polymerization of this compound.
Caption: Characterization workflow for poly(this compound).
References
- 1. mdpi.com [mdpi.com]
- 2. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of poly(glycerol-co-sebacate-co-ε-caprolactone) elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of biobased thermoplastic polyester elastomers containing Poly(butylene 2,5-furandicarboxylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Biocatalytic Conversion of Lesquerolic Acid to Value-Added Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the biocatalytic conversion of lesquerolic acid, a hydroxy fatty acid found in Lesquerella oil, into valuable chemical intermediates. The focus is on whole-cell biocatalysis for the production of 14-oxo-11(Z)-eicosenoic acid and a proposed enzymatic cascade for the synthesis of dicarboxylic acids.
Biocatalytic Oxidation of this compound to 14-Oxo-11(Z)-eicosenoic Acid
The conversion of the hydroxyl group of this compound to a keto group creates a valuable intermediate for various chemical syntheses. This process can be efficiently achieved using the bacterium Sphingobacterium multivorum.
Data Presentation
Table 1: Summary of Quantitative Data for the Biocatalytic Conversion of this compound to 14-Oxo-11(Z)-eicosenoic Acid.
| Parameter | Value | Reference |
| Biocatalyst | Sphingobacterium multivorum (NRRL B-23212) | [1][2] |
| Substrate | This compound (LQA) | [1][2] |
| Product | 14-Oxo-11(Z)-eicosenoic Acid (14-OEA) | [1][2] |
| Initial Yield | 2-13% | [2] |
| Optimized Yield | ≥75% | [2] |
| Conversion Time | 48 - 72 hours | [1] |
| Temperature | 28°C | [1] |
| pH | 7.0 | [2] |
| Agitation | 200 rpm | [1] |
Experimental Protocol: Whole-Cell Bioconversion of this compound
This protocol details the cultivation of Sphingobacterium multivorum and the subsequent whole-cell biocatalytic conversion of this compound.
Materials:
-
Sphingobacterium multivorum (e.g., NRRL B-23212)
-
This compound
-
Glycerol
-
Yeast extract
-
Peptone
-
NaCl
-
FeSO₄·7H₂O
-
MnSO₄·H₂O
-
EDTA·2Na
-
Phosphate buffer (pH 7.0)
-
Shake flasks
-
Incubator shaker
-
Centrifuge
-
Equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Inoculum Preparation:
-
Prepare a seed culture medium containing (per liter): 10 g glycerol, 5 g yeast extract, 5 g peptone, and 5 g NaCl.
-
Inoculate the medium with a single colony of S. multivorum from an agar plate.
-
Incubate at 28°C with shaking at 200 rpm for 18-24 hours.
-
-
Bioconversion Medium Preparation:
-
Prepare the production medium with an improved composition to enhance the yield of 14-OEA.[2] The medium should contain a suitable carbon source like glycerol, and be supplemented with Fe²⁺ and Mn²⁺ mineral ions and EDTA.[2]
-
A suggested medium composition (per liter) is: 20 g glycerol, 5 g yeast extract, 10 g peptone, 0.1 g FeSO₄·7H₂O, 0.05 g MnSO₄·H₂O, and 0.2 g EDTA·2Na in a suitable buffer to maintain pH 7.0.
-
Dispense the medium into Fernbach flasks or shake flasks.
-
-
Bioconversion:
-
Inoculate the production medium with the seed culture (e.g., 5-10% v/v).
-
Add this compound to the culture. The substrate can be added directly or as a solution in a suitable water-miscible solvent to the desired concentration (e.g., 1-10 g/L).
-
Incubate the flasks at 28°C with vigorous shaking (200 rpm) for 48 to 72 hours.[1]
-
Monitor the conversion of this compound and the formation of 14-oxo-11(Z)-eicosenoic acid by methods such as gas chromatography-mass spectrometry (GC-MS).[1]
-
-
Downstream Processing and Purification:
-
After the desired conversion is achieved, harvest the culture broth.
-
Separate the bacterial cells from the broth by centrifugation.
-
Acidify the supernatant to a low pH (e.g., pH 2-3) with an appropriate acid (e.g., HCl) to protonate the fatty acids.
-
Extract the product from the acidified supernatant using a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic phase with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel.
-
Visualization of the Experimental Workflow
Caption: Workflow for the biocatalytic oxidation of this compound.
Proposed Biocatalytic Cascade for the Production of Dicarboxylic Acids from this compound
While the direct conversion of this compound to dicarboxylic acids has not been extensively reported, a plausible biocatalytic cascade can be proposed based on known enzymatic reactions on similar hydroxy and unsaturated fatty acids. This would involve a multi-step enzymatic conversion to yield a valuable dicarboxylic acid monomer.
Proposed Signaling Pathway/Logical Relationship
The proposed pathway involves a series of enzymatic reactions that could be performed in a whole-cell biocatalyst engineered to express the required enzymes, or in a one-pot cascade with isolated enzymes.
Visualization of the Proposed Pathway
Caption: Proposed enzymatic cascade for dicarboxylic acid synthesis.
Experimental Protocol: Proposed Enzymatic Cascade
This protocol is a hypothetical framework for the development of a biocatalytic process for producing dicarboxylic acids from this compound. It is based on analogous reactions reported in the literature for other fatty acids.
Materials:
-
This compound
-
Recombinant E. coli or other suitable host expressing:
-
A secondary alcohol dehydrogenase
-
A Baeyer-Villiger monooxygenase (BVMO)
-
An esterase
-
-
Or purified enzymes:
-
Secondary alcohol dehydrogenase
-
BVMO
-
Esterase
-
-
Cofactors (e.g., NAD⁺/NADH, NADP⁺/NADPH, FAD)
-
Buffer solutions
-
Reaction vessel (e.g., bioreactor, shake flask)
Procedure:
-
Enzyme/Biocatalyst Preparation:
-
If using a whole-cell biocatalyst, cultivate the engineered microorganism under conditions that induce the expression of the required enzymes.
-
If using purified enzymes, obtain them from commercial sources or through expression and purification from a suitable host.
-
-
Enzymatic Reaction Setup:
-
Prepare a reaction buffer at an optimal pH for the enzyme cascade.
-
Add the substrate, this compound, to the reaction vessel.
-
If using purified enzymes, add the necessary cofactors. For whole-cell systems, cofactor regeneration is often handled by the cell's metabolism.
-
Initiate the reaction by adding the whole-cell biocatalyst or the purified enzymes.
-
-
Reaction Monitoring:
-
Maintain the reaction at an optimal temperature with appropriate agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for the disappearance of the substrate and the appearance of intermediates and the final product using techniques like HPLC or GC-MS.
-
-
Product Recovery and Purification:
-
Once the reaction is complete, terminate it by inactivating the enzymes (e.g., by heat or pH change).
-
Separate the product from the reaction mixture using methods such as liquid-liquid extraction, followed by purification techniques like crystallization or chromatography.
-
These application notes and protocols provide a starting point for researchers interested in the biocatalytic valorization of this compound. Further optimization of reaction conditions and downstream processing will be necessary to develop robust and scalable processes.
References
Application Notes and Protocols for Lesquerolic Acid-Based Surfactants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of surfactants derived from lesquerolic acid, a renewable and biodegradable feedstock. The information is intended for researchers in academia and industry, including those in the fields of materials science, chemistry, and drug development.
Introduction to this compound as a Surfactant Feedstock
This compound is a naturally occurring C20 hydroxy fatty acid found in the oil of Lesquerella fendleri and related plant species. Its unique structure, featuring a long hydrocarbon chain, a cis double bond, and a secondary hydroxyl group, makes it an attractive starting material for the synthesis of a variety of surfactants. The presence of the hydroxyl group provides a reactive site for the introduction of various hydrophilic head groups, allowing for the production of anionic, cationic, non-ionic, and amphoteric surfactants.
Surfactants derived from this compound are expected to exhibit favorable properties such as high surface activity, good biodegradability, and potentially low toxicity, making them suitable for a wide range of applications, including in personal care products, as industrial emulsifiers, and in pharmaceutical formulations as solubilizing agents and drug delivery vehicles.[1]
Synthesis of this compound-Based Surfactants
The synthesis of surfactants from this compound involves the chemical modification of its carboxylic acid and/or hydroxyl group to introduce a hydrophilic head group. Below are general protocols for the synthesis of different classes of surfactants, adapted from established methods for other long-chain fatty acids.
Anionic Surfactants
1. Sulfated this compound:
Anionic surfactants can be produced by sulfation of the hydroxyl group of this compound.
-
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a sulfating agent (e.g., chlorosulfonic acid) dropwise while stirring.
-
Allow the reaction to proceed for a specified time at low temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to obtain the sodium salt of the sulfated this compound.
-
Purify the product by recrystallization or chromatography.
-
2. Carboxylate Surfactants (Estolides):
Estolides are oligomeric fatty acids that can possess surfactant properties. They are formed by the esterification of the hydroxyl group of one fatty acid with the carboxyl group of another.
-
Protocol:
-
Heat this compound in the presence of a catalyst (e.g., p-toluenesulfonic acid) under vacuum to promote self-condensation.
-
Control the degree of oligomerization by adjusting the reaction time and temperature.
-
The resulting estolide will have a free carboxylic acid group, which can be neutralized with a base to form a carboxylate surfactant.
-
Cationic Surfactants
Quaternary Ammonium Surfactants:
Cationic surfactants can be synthesized by introducing a quaternary ammonium group.
-
Protocol (adapted from synthesis with other fatty acids):
-
Convert the carboxylic acid group of this compound to an amide by reacting it with a diamine (e.g., N,N-dimethylethylenediamine).
-
The resulting amino-amide can then be quaternized by reacting it with an alkyl halide (e.g., methyl iodide) to form the quaternary ammonium surfactant.
-
Non-ionic Surfactants
1. Ethoxylated this compound:
Ethoxylation of the hydroxyl group is a common method to produce non-ionic surfactants.
-
Protocol:
-
React this compound with ethylene oxide in the presence of a basic catalyst (e.g., potassium hydroxide) at elevated temperature and pressure.
-
The degree of ethoxylation can be controlled by the stoichiometry of the reactants.
-
2. Glycoside Surfactants:
Sugar-based surfactants can be synthesized by attaching a carbohydrate moiety to the this compound backbone.
-
Protocol (adapted from glycosidation of fatty alcohols):
-
Reduce the carboxylic acid of this compound to an alcohol to form lesquerolyl alcohol.
-
React the lesquerolyl alcohol with a protected sugar (e.g., glucose) in the presence of a glycosylation promoter.
-
Deprotect the sugar moiety to yield the final glycoside surfactant.
-
Amphoteric Surfactants
Amphoteric surfactants containing both acidic and basic functional groups can be synthesized from this compound.
-
Protocol (adapted from synthesis with other fatty acids):
-
React the carboxylic acid group of this compound with an amino alcohol (e.g., N,N-dimethylaminoethanol) to form an amino-ester.
-
The tertiary amine can then be reacted with a haloacid (e.g., sodium chloroacetate) to introduce a carboxyl group, resulting in a betaine-type amphoteric surfactant.
-
Quantitative Data on this compound-Based Surfactants
Quantitative data for surfactants specifically derived from this compound is limited in the publicly available literature. The following table summarizes available data and provides estimated values based on surfactants derived from structurally similar fatty acids like oleic acid and ricinoleic acid.
| Surfactant Type | Synthesis Yield (%) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Source of Data |
| Anionic (Sulfated) | Not Reported | 0.1 - 0.5 | Not Reported | Direct data for sulfonated this compound derivatives.[2] |
| Anionic (Carboxylate from Oleic Acid) | ~90 | ~1.5 | ~35 | Analogous data from oleic acid-based carboxylate surfactants. |
| Cationic (Quaternary Ammonium from Oleic Acid) | >85 | ~0.5 | ~38 | Analogous data from oleic acid-based quaternary ammonium surfactants. |
| Non-ionic (Ethoxylated Oleyl Alcohol) | >90 | ~0.05 | ~32 | Analogous data from ethoxylated oleyl alcohol. |
| Amphoteric (Betaine from Oleic Acid) | ~80 | ~0.8 | ~36 | Analogous data from oleic acid-based betaine surfactants. |
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and surface tension of the synthesized surfactants can be determined using a tensiometer.
-
Methodology:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus. The surface tension at this plateau is the surface tension at the CMC.
-
Evaluation of Emulsifying Properties
The ability of the surfactants to stabilize emulsions can be assessed by preparing oil-in-water emulsions.
-
Methodology:
-
Prepare an aqueous solution of the surfactant at a concentration above its CMC.
-
Add a specific volume of oil (e.g., mineral oil or a vegetable oil) to the surfactant solution.
-
Homogenize the mixture using a high-shear mixer or sonicator to form an emulsion.
-
Monitor the stability of the emulsion over time by observing phase separation or by measuring the droplet size distribution using techniques like dynamic light scattering.
-
Applications in Drug Development
Surfactants play a crucial role in pharmaceutical formulations, acting as solubilizing agents, emulsifiers, and wetting agents.[3] this compound-based surfactants, with their expected biocompatibility and biodegradability, are promising candidates for various drug delivery applications.
-
Solubilization of Poorly Soluble Drugs: The micellar core of these surfactants can encapsulate hydrophobic drug molecules, increasing their aqueous solubility and bioavailability.
-
Emulsion and Microemulsion Formulations: They can be used to formulate stable oil-in-water emulsions and microemulsions for the delivery of lipophilic drugs.
-
Topical and Transdermal Delivery: The surface-active properties of these surfactants can enhance the penetration of drugs through the skin.
-
Nanoparticle Stabilization: They can be used as stabilizers for polymeric nanoparticles and other drug delivery nanosystems.
The biodegradability of surfactants derived from natural fatty acids is generally considered to be high, which is a significant advantage in pharmaceutical applications to minimize potential toxicity and environmental impact.[4]
Visualizations
Synthesis Pathways
Caption: Synthesis pathways for different classes of surfactants from this compound.
Experimental Workflow for Surfactant Characterization
Caption: Workflow for the characterization of synthesized this compound-based surfactants.
Logical Relationship for Drug Delivery Application
Caption: Mechanism of drug solubilization by this compound-based surfactants.
References
Application Notes and Protocols: Formulation of Industrial Coatings with Lesquerolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating industrial coatings using lesquerolic acid, a renewable, hydroxy fatty acid. The content is designed to be a practical resource, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key processes.
Introduction to this compound in Coatings
This compound ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a C20 hydroxy fatty acid naturally found in the oil of Physaria fendleri (Lesquerella fendleri). Its unique structure, featuring a hydroxyl group and a carboxylic acid group, makes it an excellent candidate for polymerization and incorporation into coating formulations.[1][2] In the coatings industry, there is a growing demand for sustainable and bio-based raw materials to reduce environmental impact without compromising performance. This compound offers a promising alternative to petroleum-based polyols in the formulation of high-performance coatings, particularly two-component (2K) polyurethane systems.
The long carbon chain of this compound can impart flexibility and hydrophobicity to the coating, while the hydroxyl group provides a reactive site for cross-linking with isocyanates to form a durable polyurethane network. This results in coatings with potentially excellent adhesion, chemical resistance, and mechanical properties.
Synthesis of this compound-Based Polyester Polyol
To be effectively used in a polyurethane coating, this compound is first converted into a polyester polyol. This process increases the number of hydroxyl groups per molecule (functionality), which is crucial for forming a densely cross-linked polymer network.
Experimental Protocol: Synthesis of this compound-Based Polyester Polyol
This protocol describes the synthesis of a polyester polyol from this compound, a diacid (e.g., succinic acid), and a triol (e.g., glycerol).
Materials:
-
This compound
-
Succinic acid (bio-based, if available)
-
Glycerol
-
p-Toluenesulfonic acid (catalyst)
-
Xylene (for water removal via azeotropic distillation)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap with condenser
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap, add this compound, succinic acid, and glycerol. A typical molar ratio would be 2:1:1 (this compound:succinic acid:glycerol) to achieve a branched polyester structure.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 15 minutes to create an inert atmosphere and prevent oxidation. Maintain a slow nitrogen flow throughout the reaction.
-
Catalyst Addition: Add the p-toluenesulfonic acid catalyst (approximately 0.1-0.2% of the total weight of reactants).
-
Heating and Water Removal: Begin heating the mixture with constant stirring. Add a small amount of xylene to the flask to facilitate the azeotropic removal of water produced during the esterification reaction. The reaction temperature should be gradually increased to 180-220°C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops below a predetermined level (e.g., < 10 mg KOH/g).
-
Purification: Once the desired acid value is reached, cool the reactor to below 100°C. Apply a vacuum to remove any residual xylene and water.
-
Characterization: The resulting polyester polyol should be characterized for its hydroxyl value, acid value, viscosity, and molecular weight.
Diagram of Polyol Synthesis Workflow
Caption: Workflow for the synthesis of a this compound-based polyester polyol.
Formulation of a 2K Polyurethane Coating
The synthesized this compound-based polyester polyol can be used as the "Part A" in a two-component (2K) polyurethane coating system. "Part B" is typically a polyisocyanate cross-linker.
Experimental Protocol: Formulation and Application of the Coating
Materials:
-
Part A (Resin Blend):
-
This compound-based polyester polyol (as synthesized above)
-
Solvents (e.g., a blend of methyl ethyl ketone and butyl acetate)
-
Leveling agent
-
Defoamer
-
-
Part B (Hardener):
-
Hexamethylene diisocyanate (HDI) trimer or another suitable polyisocyanate
-
-
Substrate:
-
Primed steel panels or other suitable substrates
-
Equipment:
-
High-speed disperser or laboratory mixer
-
Viscometer
-
Spray gun or film applicator
-
Drying oven
-
Coating thickness gauge
Procedure:
-
Preparation of Part A: In a mixing vessel, combine the this compound-based polyester polyol with the solvent blend. Mix until a homogenous solution is obtained. Add the leveling agent and defoamer under agitation and mix thoroughly.
-
Mixing Part A and Part B: Just before application, mix Part A and Part B at the specified ratio. The ratio is determined by the equivalent weights of the polyol and the isocyanate, typically aiming for a stoichiometric ratio of NCO:OH groups of 1.05:1 to ensure complete curing.
-
Application: Apply the mixed coating to the prepared substrate using a spray gun or a film applicator to achieve a uniform wet film thickness.
-
Curing: Allow the coated panels to flash off at room temperature for 15-20 minutes to allow some of the solvent to evaporate. Then, cure the panels in an oven at a specified temperature and time (e.g., 60°C for 30 minutes) or allow them to cure at ambient temperature for several days.
Diagram of Polyurethane Formation
Caption: Formation of a polyurethane network from a polyol and an isocyanate.
Performance Evaluation of the Coating
The performance of the cured coating should be evaluated using standard testing methods. The following table summarizes typical tests and their corresponding ASTM standards.
Table 1: Coating Performance Test Methods
| Property | ASTM Standard | Description |
| Dry Film Thickness | ASTM D7091 | Measurement of the thickness of the cured coating. |
| Pencil Hardness | ASTM D3363 | Assesses the hardness of the coating by the ability of pencil leads of known hardness to scratch the surface. |
| Adhesion (Cross-Hatch) | ASTM D3359 | Evaluates the adhesion of the coating to the substrate by making a lattice pattern of cuts and applying pressure-sensitive tape. |
| Impact Resistance | ASTM D2794 | Measures the resistance of the coating to rapid deformation.[3] |
| Chemical Resistance | ASTM D1308 | Evaluates the resistance of the coating to various chemicals by spot testing.[3] |
| Salt Spray (Fog) Resistance | ASTM B117 | Assesses the corrosion resistance of the coating in a saline environment.[4] |
Representative Performance Data
The following table presents representative performance data for a 2K polyurethane coating formulated with a this compound-based polyol. These values are illustrative and can be used as a benchmark for formulation development.
Table 2: Representative Performance Data of this compound-Based Coating
| Performance Metric | Result |
| Dry Film Thickness | 50 ± 5 µm |
| Pencil Hardness | 2H |
| Adhesion (ASTM D3359, Method B) | 5B (Excellent) |
| Impact Resistance (Direct) | 160 in-lbs |
| Chemical Resistance (24 hr spot test) | |
| 10% Hydrochloric Acid | No effect |
| 10% Sodium Hydroxide | Slight discoloration |
| Xylene | Slight softening |
| Water | No effect |
| Salt Spray Resistance (500 hours) | No blistering or corrosion |
Logical Relationship of Formulation Components
The properties of the final coating are highly dependent on the choice and ratio of the formulation components. The following diagram illustrates these relationships.
Diagram of Formulation Component Relationships
Caption: Relationship between formulation inputs and final coating properties.
Conclusion
This compound is a versatile and sustainable building block for the formulation of high-performance industrial coatings. By converting it into a polyester polyol, it can be readily incorporated into two-component polyurethane systems, offering a bio-based alternative to conventional petroleum-derived materials. The protocols and data presented in these application notes provide a solid foundation for researchers and formulators to explore the potential of this compound in their own coating development projects. Further optimization of the polyol structure and coating formulation can lead to tailored properties for a wide range of applications.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Lesquerolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of lesquerolic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My low-temperature crystallization of this compound resulted in a very low yield. What are the possible reasons and how can I improve it?
A1: A low yield from crystallization is a common issue that can stem from several factors related to solvent choice, temperature, and handling.
-
Possible Cause 1: Excessive Solvent Volume. Using too much solvent will result in a significant portion of the this compound remaining in the mother liquor, thus reducing the final yield.
-
Solution: Carefully optimize the solvent-to-fatty-acid ratio. A good starting point for low-temperature crystallization of fatty acids is a concentration that allows for complete dissolution at a slightly elevated temperature before cooling. If you suspect you've used too much solvent, you can try to carefully evaporate some of it and re-cool the solution to induce further crystallization.
-
-
Possible Cause 2: Inadequate Cooling. The final temperature and the rate of cooling can significantly impact the crystallization process.
-
Solution: Ensure the solution is cooled to a sufficiently low temperature for an adequate duration. For hydroxy fatty acids like this compound, crystallization is often performed at temperatures ranging from -5°C to -20°C. A slower cooling rate can also promote the formation of larger, purer crystals.
-
-
Possible Cause 3: Inefficient Crystal Recovery. Mechanical losses during the filtration and washing steps can contribute to a lower yield.
-
Solution: When filtering, ensure a complete transfer of the crystal slurry to the filter. Wash the crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
-
Q2: I am observing inconsistent results with my low-temperature crystallization of this compound. Sometimes it works well, and other times I get an oily precipitate instead of crystals. Why is this happening?
A2: Inconsistent crystallization, particularly the formation of oils, often points to issues with the initial sample preparation and the control of pH.
-
Possible Cause: Presence of Impurities and Lack of pH control. Research has shown that for reproducible crystallization of hydroxy fatty acids like this compound, a buffer wash of the free fatty acids is crucial.[1] Without this step, the separation of hydroxy fatty acids by crystallization can be unreliable.
-
Solution: Before attempting crystallization, wash the hydrolyzed lesquerella oil (containing the free fatty acids) with a pH 6.0 buffer.[1] This step helps to create a more consistent starting material, leading to reproducible crystallization and preventing the oiling out of the product.
-
Q3: My purified this compound from column chromatography is still showing impurities on the TLC/HPLC analysis. What could be the problem?
A3: Co-elution of impurities is a frequent challenge in column chromatography, especially when dealing with structurally similar compounds.
-
Possible Cause 1: Inappropriate Solvent System. The choice of mobile phase is critical for achieving good separation. If the polarity of the solvent system is not optimized, impurities can elute with the this compound.
-
Solution: Systematically screen different solvent systems with varying polarities. For silica gel chromatography of fatty acids, common solvent systems include hexane/ethyl acetate or chloroform/methanol gradients. Perform thorough TLC analysis with different solvent systems to find the one that provides the best separation between this compound and its impurities before running the column.
-
-
Possible Cause 2: Overloading the Column. Exceeding the loading capacity of the column will lead to poor separation and contamination of the fractions.
-
Solution: As a general rule, the amount of crude material loaded onto a silica gel column should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.
-
-
Possible Cause 3: Presence of Structurally Similar Fatty Acids. Crude lesquerella oil contains other fatty acids, some of which may have similar polarities to this compound, making separation challenging.
-
Solution: Consider using a multi-step purification strategy. For instance, an initial low-temperature crystallization to enrich the this compound content can be followed by column chromatography for fine purification. Alternatively, reversed-phase HPLC can offer a different selectivity for separating closely related fatty acids.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude lesquerella oil that I need to remove during purification?
A1: Crude lesquerella oil, like other vegetable oils, contains a variety of impurities that need to be removed to obtain pure this compound. These include:
-
Other Fatty Acids: Besides this compound (typically 55-60%), lesquerella oil contains other fatty acids such as oleic acid, linoleic acid, and linolenic acid.
-
Glycerides: Mono-, di-, and triglycerides that were not fully hydrolyzed.
-
Sterols: Plant sterols are naturally present in the oil.
-
Waxes and Fat Alcohols: These can affect the clarity and physical properties of the purified acid.
-
Pigments: Compounds like chlorophyll and carotenoids that impart color to the oil.
-
Phospholipids: These are typically removed during the initial degumming process of the oil.
Q2: What is the recommended starting method for purifying this compound from hydrolyzed lesquerella oil?
A2: A highly effective and scalable method for the initial enrichment of this compound is low-temperature crystallization . A study has shown that this method can increase the concentration of lesquerolic and auricolic acids from 55-59% to 85-99% with a high yield of 94%.[1] A critical step for the success of this method is washing the free fatty acids with a pH 6.0 buffer prior to crystallization.[1]
Q3: How can I assess the purity of my final this compound product?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for quantifying the fatty acid profile. However, fatty acids need to be derivatized, typically to their fatty acid methyl esters (FAMEs), before GC analysis to increase their volatility.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate and quantify fatty acids. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by derivatizing the fatty acids with a UV-active or fluorescent tag.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for a qualitative assessment of purity and for monitoring the progress of a purification process.
Q4: Can I use silica gel column chromatography to purify this compound?
A4: Yes, silica gel column chromatography is a viable method for purifying fatty acids. This compound, being a hydroxy fatty acid, is more polar than non-hydroxylated fatty acids like oleic or linoleic acid. This difference in polarity can be exploited for separation. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol), is typically used to elute the fatty acids based on their polarity.
Data Presentation
Table 1: Enrichment of this compound using Low-Temperature Crystallization
| Parameter | Before Crystallization | After Crystallization |
| Lesquerolic & Auricolic Acid Content | 55-59% | 85-99% |
| Yield of Hydroxy Fatty Acids | - | 94% |
Data sourced from Frykman, H.B. & Isbell, T.A. (1997).[1]
Experimental Protocols
1. Protocol for Low-Temperature Crystallization of this compound
This protocol is adapted from the method described by Frykman and Isbell (1997).[1]
-
Materials:
-
Hydrolyzed lesquerella oil (free fatty acids)
-
pH 6.0 phosphate buffer
-
Acetone (or other suitable solvent)
-
Cold bath capable of reaching -20°C
-
Vacuum filtration apparatus
-
-
Procedure:
-
Buffer Wash: Mix the hydrolyzed lesquerella oil with an equal volume of pH 6.0 phosphate buffer. Shake vigorously for 5 minutes. Allow the layers to separate and discard the aqueous layer. Repeat the wash two more times.
-
Dissolution: Dissolve the washed fatty acids in a suitable solvent like acetone. Use a minimal amount of solvent to ensure complete dissolution at a slightly elevated temperature (e.g., 30-40°C).
-
Crystallization: Slowly cool the solution in a cold bath to a temperature between -10°C and -20°C. Maintain this temperature for several hours to allow for complete crystallization.
-
Filtration: Quickly filter the cold slurry through a pre-chilled vacuum filtration apparatus to collect the crystallized hydroxy fatty acids.
-
Washing: Wash the crystals with a small volume of ice-cold solvent to remove any remaining non-hydroxy fatty acids.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
2. Protocol for Silica Gel Column Chromatography of this compound
-
Materials:
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Hexane, Ethyl Acetate, Methanol (all HPLC grade)
-
Enriched this compound fraction (e.g., from crystallization)
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate) and load it onto the top of the silica gel bed.
-
Elution: Start the elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A final flush with a more polar solvent like methanol may be necessary to elute all compounds.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.
-
Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Optimizing Lesquerolic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Lesquerolic acid extraction from Physaria fendleri (Lesquerella).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound ((11Z)-14-hydroxy-11-eicosenoic acid) is a long-chain hydroxy fatty acid (HFA). Its primary commercial source is the seed oil of Physaria fendleri, a plant in the Brassicaceae family.[1] The oil from these seeds can contain 55-60% this compound.[2]
Q2: What are the common methods for extracting this compound?
Common methods for extracting oil rich in this compound from Physaria fendleri seeds include:
-
Solvent Extraction: A traditional method using organic solvents to dissolve the oil from the crushed seeds.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, improving extraction efficiency.
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2, often with a co-solvent like ethanol, to extract the oil. This is considered a "green" technology.
-
Enzyme-Assisted Extraction (EAE): Uses enzymes to break down the plant cell wall components, facilitating oil release.
Following extraction, Low-Temperature Crystallization can be used to purify and enrich the this compound content.[3][4]
Q3: How can I quantify the amount of this compound in my extract?
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for quantifying this compound. The fatty acids in the extracted oil are first converted to their fatty acid methyl esters (FAMEs) before analysis. High-Performance Liquid Chromatography (HPLC) can also be used for quantification.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound extraction experiments.
Issue 1: Low Overall Oil Yield
| Possible Cause | Suggested Solution |
| Inadequate Seed Preparation | Ensure seeds are properly dried and finely ground to increase the surface area for solvent interaction. |
| Inefficient Solvent Penetration | For solvent extraction, ensure a sufficient solvent-to-solid ratio (e.g., 6:1 v/w). For advanced methods, optimize parameters like ultrasonic power (UAE), pressure/temperature (SFE), or enzyme concentration (EAE). |
| Suboptimal Extraction Time | Extraction time is a critical factor. For solvent extraction, ensure sufficient time for the solvent to penetrate the material. For UAE and SFE, excessively long times may not significantly increase yield and could lead to degradation. |
| Improper Solvent Choice | While hexane is common, a mixture of polar and non-polar solvents (e.g., hexane-isopropanol) can sometimes improve yields by extracting a broader range of lipids. |
Issue 2: Low Purity of this compound in the Extracted Oil
| Possible Cause | Suggested Solution |
| Co-extraction of Other Lipids | This is expected. The initial oil extract will contain a mixture of fatty acids. |
| Ineffective Purification | Employ a post-extraction purification step like low-temperature crystallization to enrich the this compound content. A 94% yield with enrichment from 55-59% to 85-99% has been reported with this method.[3] |
| Plant Varietal Differences | The fatty acid profile can vary between different Physaria species and even between different accessions of P. fendleri. Ensure you are using a high-yielding variety. |
Issue 3: Degradation of this compound During Extraction
| Possible Cause | Suggested Solution |
| High Temperatures | Avoid excessive heat during extraction and solvent removal. Use a rotary evaporator under reduced pressure for solvent evaporation. For SFE, while higher temperatures can increase solubility, they can also lead to degradation, so an optimal temperature must be found. |
| Oxidation | Store seeds and extracted oil in a cool, dark place. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction solvent. Purge storage containers with nitrogen to remove oxygen. |
| Enzymatic Activity | If using fresh plant material, residual lipases can degrade the oil. Flash-freezing the material after harvesting can help to deactivate these enzymes. |
Experimental Protocols and Data
Comparative Data on Extraction Methods
The following table summarizes typical parameters and expected yields for different extraction methods. Please note that direct comparative studies are limited, and yields can vary based on the specific plant material and experimental conditions.
| Extraction Method | Key Parameters | Typical Oil Yield (% of seed weight) | This compound Content (% of total fatty acids) | Reference |
| Solvent (Soxhlet) | Hexane, 6-8 hours | 27-33% | 42.2-63.7% | [2] |
| Ultrasound-Assisted | Ethanol (95%), 1:20 solid-to-liquid ratio, 40°C, 10 min | Data not available for P. fendleri (General range for oilseeds: 15-25%) | Data not available for P. fendleri | [5] |
| Supercritical Fluid (CO2) | Pressure: 200-400 bar, Temperature: 40-60°C, Co-solvent: Ethanol (5-15%) | Data not available for P. fendleri (General range for oilseeds: 5-15%) | Data not available for P. fendleri | |
| Enzyme-Assisted | Enzyme cocktail (e.g., cellulase, pectinase), pH 4.5, 50°C, 2-4 hours | Data not available for P. fendleri (Can increase yield by >20% over pressing) | Data not available for P. fendleri |
Detailed Methodologies
1. Solvent Extraction (Soxhlet)
-
Preparation: Dry Physaria fendleri seeds at 60°C for 24 hours and grind them into a fine powder.
-
Extraction: Place the ground seeds (approximately 10 g) into a cellulose thimble and extract with n-hexane in a Soxhlet apparatus for 8 hours.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator at 40°C under reduced pressure.
-
Oil Yield Determination: Weigh the resulting oil to determine the extraction yield.
2. Low-Temperature Crystallization for Purification
-
Hydrolysis: Hydrolyze the extracted Physaria fendleri oil to free the fatty acids.
-
Washing: Wash the free fatty acids with a pH 6.0 buffer. This step is crucial for reproducible crystallization.[3]
-
Crystallization: Dissolve the washed fatty acids in a suitable solvent (e.g., acetone) and cool to a low temperature (e.g., -20°C to -40°C) to induce crystallization of the saturated and less soluble fatty acids, leaving the this compound enriched in the liquid phase.
-
Separation: Separate the liquid and solid phases by filtration or centrifugation at low temperature.
-
Solvent Removal: Remove the solvent from the liquid phase to obtain the enriched this compound fraction. A yield of 94% with an enrichment from 55-59% to 85-99% has been achieved.[3]
3. GC-MS Quantification of this compound
-
Derivatization (FAME Preparation):
-
Take a small sample of the extracted oil (e.g., 20 mg).
-
Add 2 mL of methanolic HCl (1.25 M).
-
Heat at 80°C for 2 hours.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAMEs solution into a GC-MS system equipped with a suitable capillary column (e.g., a wax column).
-
Use a temperature program that allows for the separation of C20 fatty acid methyl esters.
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum.
-
Quantify the peak area relative to an internal standard to determine the concentration.
-
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Key factors influencing the overall yield of this compound extraction.
References
- 1. Targeted metabolomics of Physaria fendleri, an industrial crop producing hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enrichment of lesquerolic and auricolic acids from hydrolyzed Lesquerella fendleri and L. gordonii oil by crystallization [agris.fao.org]
- 4. Enrichment of lesquerolic and auricolic acids from hydrolyzed Lesquerella fendleri and L. gordonii oil by crystallization [agris.fao.org]
- 5. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Lesquerolic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of lesquerolic acid during storage. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: this compound, being a hydroxy and monounsaturated fatty acid, is susceptible to degradation through several pathways. The primary factors include:
-
Oxidation: The double bond in the carbon chain is prone to oxidation, which can be initiated by exposure to oxygen, light, and heat. This can lead to the formation of hydroperoxides, aldehydes, ketones, and other secondary oxidation products.
-
Hydrolysis: If stored in the presence of moisture, the ester linkage (if in ester form) or the carboxylic acid group can undergo hydrolysis. This process can be accelerated by acidic or basic conditions.
-
Thermal Degradation: Elevated temperatures can accelerate both oxidation and hydrolysis, and can also lead to other decomposition reactions.
-
Light Exposure (Photodegradation): Exposure to light, particularly UV light, can promote the formation of free radicals and accelerate oxidative degradation.
Q2: What are the visual or physical signs that my this compound sample may have degraded?
A2: Degradation of this compound may manifest in several ways:
-
Color Change: A noticeable change in color, often to a yellowish or brownish hue, can indicate oxidation.
-
Odor: The formation of volatile oxidation products can result in a rancid or unpleasant odor.
-
Change in Viscosity: Polymerization or other chemical changes can alter the viscosity of the sample.
-
Precipitation: Formation of insoluble degradation products may lead to the appearance of precipitates.
-
Inconsistent Experimental Results: The most critical indicator of degradation is often a loss of expected biological activity or inconsistent results in your assays.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the stability of this compound, it is crucial to store it under appropriate conditions. Based on supplier recommendations and general best practices for unsaturated fatty acids, the following conditions are advised:
| Form | Storage Temperature | Duration | Additional Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. Protect from light. |
| In Solvent | -80°C | Up to 1 year | Use a high-purity, dry, aprotic solvent. Store in a tightly sealed vial with a Teflon-lined cap, under an inert atmosphere. Protect from light. |
| Short-term | 0-4°C | Days to weeks | For immediate use, short-term storage in a refrigerator is acceptable. However, for longer-term stability, freezing is recommended. |
Source: Commercial supplier recommendations.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or reduced biological activity in experiments. | Degradation of this compound leading to a lower concentration of the active compound. | 1. Verify Storage Conditions: Ensure the sample has been stored according to the recommended guidelines (see FAQ 3). 2. Perform Purity Analysis: Use a stability-indicating analytical method, such as HPLC or GC-MS, to assess the purity of your current stock. Compare the results with the certificate of analysis provided by the supplier. 3. Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened vial of this compound for your experiments. 4. Incorporate Antioxidants: For future storage, especially for solutions, consider adding a suitable antioxidant (e.g., BHT, BHA, or alpha-tocopherol) to inhibit oxidation.[2] |
| Visible color change (yellowing) or development of a rancid odor. | Oxidative degradation. | 1. Discard the Sample: These are strong indicators of significant degradation. It is highly recommended to discard the sample to avoid unreliable experimental results. 2. Improve Storage Practices: For new samples, ensure they are stored under an inert atmosphere (argon or nitrogen) and protected from light. Use amber vials or wrap clear vials in aluminum foil. 3. Minimize Freeze-Thaw Cycles: Aliquot larger samples into smaller, single-use vials to avoid repeated warming and cooling, which can introduce moisture and oxygen. |
| Precipitate formation in a solution of this compound. | Formation of insoluble degradation products or exceeding the solubility limit at a lower temperature. | 1. Gently Warm the Solution: If the precipitate is due to reduced solubility at low temperatures, gently warm the solution to room temperature and vortex to see if it redissolves. 2. Filter the Solution: If the precipitate does not redissolve upon warming, it is likely due to degradation. The solution can be filtered through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove the insoluble material. However, be aware that the concentration of the active compound may be reduced. It is advisable to re-quantify the concentration of the filtered solution. 3. Prepare Fresh Solutions: The most reliable approach is to discard the solution and prepare a fresh one from a solid, properly stored sample. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
Objective: To separate this compound from its potential degradation products.
Methodology:
-
Column Selection: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or acetic acid) and an organic component (e.g., acetonitrile or methanol) is recommended. The gradient will allow for the separation of compounds with a range of polarities.
-
Detection: A UV detector set at a low wavelength (e.g., 205-215 nm) can be used, as fatty acids have weak chromophores. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can provide better sensitivity and specificity.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
For forced degradation studies, subject the stock solution to stress conditions (see Protocol 2).
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
-
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms.
-
Data Evaluation:
-
The peak corresponding to this compound should be well-resolved from other peaks.
-
The appearance of new peaks or a decrease in the peak area of this compound in stressed samples indicates degradation.
-
Peak purity analysis using a Diode Array Detector (DAD) can help to confirm the homogeneity of the this compound peak.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To intentionally degrade this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and incubate at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48-72 hours, protected from light.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating HPLC method (Protocol 1) and GC-MS for the identification of volatile degradation products.
-
Analysis of Degradation Products: Use LC-MS/MS or GC-MS to identify the chemical structures of the degradation products formed under each stress condition.
Visualizations
Degradation Pathway of Unsaturated Hydroxy Fatty Acids
Caption: A simplified diagram illustrating the primary degradation pathways for unsaturated hydroxy fatty acids like this compound.
Experimental Workflow for Stability Testing
References
Technical Support Center: Derivatization of Lesquerolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lesquerolic acid. Our aim is to help you navigate common challenges and avoid side reactions during its derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that I need to consider during derivatization?
A1: this compound is a hydroxy fatty acid with three key functional groups that can influence its reactivity: a carboxylic acid group, a secondary hydroxyl group, and a carbon-carbon double bond. The presence of these groups necessitates careful planning to achieve selective derivatization and avoid unwanted side reactions.
Q2: I am trying to esterify the carboxylic acid of this compound. Why is the yield low and what are the likely side products?
A2: Low yields in the esterification of this compound are often due to the reversible nature of the reaction and the presence of the hydroxyl group. A common side reaction is intermolecular esterification, where the hydroxyl group of one this compound molecule reacts with the carboxylic acid of another, leading to the formation of oligomers or polymers.[1] To improve the yield of the desired ester, it is crucial to shift the reaction equilibrium towards the product side.[1]
Q3: How can I prevent the hydroxyl group of this compound from interfering with my desired reaction at the carboxylic acid or double bond?
A3: To prevent the hydroxyl group from participating in unwanted reactions, it should be protected. This involves converting the hydroxyl group into a less reactive functional group that is stable under the desired reaction conditions and can be easily removed later. This process is known as using a "protecting group".[2][3]
Q4: What are some suitable protecting groups for the hydroxyl group of this compound?
A4: Common protecting groups for hydroxyl groups include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), and ethers like tetrahydropyranyl (THP) ether. The choice of protecting group depends on the specific reaction conditions you plan to use for subsequent derivatization steps. An important strategy to consider is "orthogonal protection," which allows for the selective removal of one protecting group without affecting others in the molecule.[3]
Q5: When epoxidizing the double bond of this compound, what is the most common side reaction and how can I minimize it?
A5: The most prevalent side reaction during the epoxidation of unsaturated fatty acids is the acid-catalyzed opening of the oxirane ring.[4][5] This leads to the formation of diols. To minimize this, it is important to control the reaction temperature and the amount of acid catalyst used. Using a heterogeneous catalyst can also help reduce the occurrence of ring-opening side reactions.
Troubleshooting Guides
Issue 1: Low Yield During Esterification of the Carboxylic Acid
| Symptom | Probable Cause | Recommended Solution |
| Low yield of the desired ester. | Reversible Reaction: The Fischer esterification is an equilibrium reaction.[6][7] | - Use a large excess of the alcohol reactant to drive the equilibrium towards the product.[1][7]- Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a drying agent like molecular sieves.[1][7] |
| Formation of a viscous or polymeric substance. | Intermolecular Esterification: The hydroxyl group of one molecule is reacting with the carboxylic acid of another.[1] | - Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS ether) before performing the esterification. - Reduce the concentration of this compound in the reaction mixture.[1] |
| Incomplete reaction. | Insufficient Catalyst: The acid catalyst protonates the carbonyl group, making it more electrophilic.[1] | - Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. |
| Presence of Water: Water in the reactants or glassware can shift the equilibrium back to the starting materials.[1] | - Ensure all reactants and glassware are thoroughly dried before use. |
Issue 2: Formation of Byproducts During Epoxidation of the Double Bond
| Symptom | Probable Cause | Recommended Solution |
| Presence of diols in the final product. | Oxirane Ring Opening: The epoxide ring is being opened under the reaction conditions, often catalyzed by acid.[4][5] | - Carefully control and potentially lower the reaction temperature.- Minimize the concentration of the acid catalyst.- Consider using a milder, heterogeneous acid catalyst like an ion-exchange resin to reduce side reactions.[4] |
| Hydrolysis: Water present in the reaction mixture can lead to the hydrolysis of the epoxide. | - Ensure anhydrous conditions during the reaction and work-up. | |
| Low conversion to the epoxide. | Insufficient Oxidizing Agent: Not enough peracid is being generated or is present to react with all the double bonds. | - Increase the molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to the double bonds. |
| Low Reaction Temperature: The rate of epoxidation is too slow. | - Gradually increase the reaction temperature while monitoring for the formation of side products.[8] |
Experimental Protocols
Protocol 1: Esterification of this compound with Protection of the Hydroxyl Group
This protocol outlines the esterification of the carboxylic acid group of this compound to form the methyl ester, with prior protection of the hydroxyl group to prevent side reactions.
Step 1: Protection of the Hydroxyl Group (TBDMS Ether Formation)
-
Dissolve this compound in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting TBDMS-protected this compound by column chromatography.
Step 2: Esterification of the Carboxylic Acid
-
Dissolve the TBDMS-protected this compound in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the methyl ester with a non-polar solvent like hexane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the TBDMS-protected this compound methyl ester.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the protected ester in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the this compound methyl ester.
Protocol 2: Epoxidation of this compound
This protocol describes the epoxidation of the double bond in this compound using in situ generated performic acid.
-
Place this compound in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Add formic acid and stir the mixture.
-
Cool the flask in an ice bath and add hydrogen peroxide dropwise while maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 40-50°C) for several hours. Monitor the progress by TLC or by determining the iodine value.[8]
-
Upon completion, dilute the reaction mixture with cold water and extract the epoxidized product with an organic solvent such as diethyl ether.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove residual acids, followed by washing with brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the epoxidized this compound.
Visualizations
Caption: Workflow for the selective esterification of this compound.
Caption: Common side reactions in this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting peak tailing in GC-MS analysis of hydroxy fatty acids
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydroxy fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges, specifically peak tailing, in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing hydroxy fatty acids by GC-MS?
A1: Free fatty acids, and particularly hydroxy fatty acids, are polar and have low volatility. This is due to the carboxyl and hydroxyl groups, which can form hydrogen bonds[1]. These characteristics lead to significant analytical challenges, including poor, tailing peak shapes, broad peaks, and potential adsorption to active sites within the GC system[1][2]. Derivatization is a critical step to increase the volatility and reduce the polarity of these compounds. By converting the carboxylic acid to a methyl ester (FAME) and silylating the hydroxyl group (e.g., to a trimethylsilyl ether), the polar functional groups are neutralized, making the analytes more suitable for GC analysis and leading to sharper, more symmetrical peaks[1][3][4].
Q2: I am observing peak tailing for ALL the peaks in my chromatogram, including the solvent. What is the likely cause?
A2: When all peaks in a chromatogram exhibit tailing, the issue is most often related to a physical problem or improper setup in the GC system, rather than a chemical interaction with specific analytes[5][6]. This indiscriminate tailing is typically caused by a disruption in the carrier gas flow path[6][7].
Common causes include:
-
Poor Column Installation: The GC column may be positioned too high or too low within the inlet, creating dead volumes or a convoluted flow path[5][8].
-
Improper Column Cut: A jagged, uneven, or non-perpendicular cut of the fused silica column can create turbulence at the column entrance, trapping some analyte molecules and causing them to elute later, resulting in a tail[5][7][8]. A "chair-shaped" peak can be a strong indicator of a poorly cut column[5].
-
Leaks: Leaks in the inlet, such as a worn-out septum or a loose fitting, can disrupt the flow path and lead to poor peak shape[6].
-
System Contamination: Severe contamination of the stationary phase, especially at the front of the column, can affect all compounds[5][7].
Q3: What should I investigate if only my hydroxy fatty acid peaks are tailing?
A3: If only specific, polar compounds like hydroxy fatty acids are tailing, the problem is likely chemical in nature[6]. This is typically due to undesirable secondary interactions between the analyte and active sites within the GC system.
Key areas to troubleshoot include:
-
Active Sites: Polar hydroxyl and carboxyl groups can interact with active sites, such as exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the column itself[7][9]. This reversible adsorption retains a portion of the analyte molecules longer, causing peak tailing[6].
-
Incomplete Derivatization: If the derivatization reaction is incomplete, residual underivatized hydroxy fatty acids will be present. These highly polar molecules will interact strongly with the system and exhibit significant tailing.
-
Contamination: Residue from previous samples or septum bleed can create active sites in the inlet liner or at the head of the column[10][11].
-
Column Degradation: Over time, the stationary phase can degrade, particularly at the inlet end, exposing active sites on the fused silica tubing[10].
Q4: How can my injection technique contribute to peak tailing?
A4: The injection technique is critical for achieving sharp, symmetrical peaks. For trace analysis of hydroxy fatty acids, splitless injection is often used to maximize sensitivity[12][13]. However, this technique is more susceptible to issues that cause peak tailing.
-
Slow Sample Transfer: In splitless mode, the low flow rate through the inlet can lead to a slow transfer of the sample to the column, causing band broadening and peak tailing[13][14].
-
Solvent Effects: For proper focusing in splitless injection, the initial oven temperature should be set about 10-20°C below the boiling point of the injection solvent[11][15]. If the temperature is too high, the analytes will not condense in a tight band at the head of the column, leading to broad or tailing peaks[9][16].
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, can also contribute to tailing[10][17][18].
Troubleshooting Guides
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of peak tailing.
Caption: A troubleshooting workflow for diagnosing peak tailing.
Chemical Interactions Causing Peak Tailing
This diagram illustrates how active sites cause peak tailing and how derivatization prevents it.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. marinelipids.ca [marinelipids.ca]
- 4. restek.com [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. restek.com [restek.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 13. Split vs Splitless Injection [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Peak tailing due to higher initial temperatue in GCMS analys - Chromatography Forum [chromforum.org]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Optimizing Polymerization of Lesquerolic Acid: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the polymerization of lesquerolic acid. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for polymerizing this compound?
A1: this compound, a long-chain hydroxy fatty acid, is typically polymerized through self-condensation polymerization. This process involves the esterification reaction between the hydroxyl group of one monomer and the carboxylic acid group of another, eliminating water as a byproduct. The reaction can be carried out via melt polycondensation (in the absence of a solvent at high temperatures) or solution polycondensation.
Q2: What types of catalysts are effective for this compound polymerization?
A2: A variety of catalysts can be used to accelerate the polymerization of hydroxy fatty acids like this compound. These include:
-
Acid catalysts: p-Toluenesulfonic acid (p-TSA) is a commonly used and cost-effective option.
-
Organometallic catalysts: Tin-based catalysts such as Tin(II) 2-ethylhexanoate and titanium-based catalysts like tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS) are known to be effective.[1][2]
-
Enzymatic catalysts: Lipases can be used for a more environmentally friendly and milder reaction, though they may be more expensive and require longer reaction times.[1]
Q3: What are the key reaction parameters to control during polymerization?
A3: The key parameters that significantly influence the outcome of this compound polymerization are:
-
Temperature: Higher temperatures generally lead to faster reaction rates and higher molecular weights, but can also cause side reactions and thermal degradation.
-
Time: Longer reaction times typically result in higher monomer conversion and molecular weight.
-
Catalyst type and concentration: The choice and amount of catalyst will affect the reaction rate and potentially the final properties of the polymer.
-
Removal of water: Efficient removal of the water byproduct is crucial to drive the equilibrium towards polymer formation and achieve high molecular weights. This is often accomplished by applying a vacuum or using azeotropic distillation.
Q4: How can I characterize the resulting poly(this compound)?
A4: The synthesized poly(this compound) can be characterized using several analytical techniques:
-
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the degree of branching.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester bonds and the disappearance of carboxylic acid and hydroxyl groups.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[4]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound.
Issue 1: Low Molecular Weight or Low Monomer Conversion
| Potential Cause | Recommended Solution |
| Inefficient Water Removal | The presence of water shifts the reaction equilibrium back towards the monomers. Improve the vacuum system or increase the efficiency of the azeotropic distillation to effectively remove water. |
| Insufficient Catalyst Activity or Concentration | The catalyst may be inactive or used in too low a concentration. Verify the activity of the catalyst and consider increasing its concentration. For instance, studies on similar hydroxy fatty acids have shown that catalyst loading can significantly impact molecular weight.[5] |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the reaction temperature while monitoring for any signs of degradation. |
| Short Reaction Time | The polymerization may not have proceeded to completion. Extend the reaction time and monitor the progress by taking samples for analysis (e.g., acid value titration or GPC). |
| Monomer Impurities | Impurities in the this compound monomer can interfere with the polymerization. Purify the monomer before use, for example, by recrystallization. |
Issue 2: Polymer Discoloration (Yellowing or Browning)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Excessive heat can lead to thermal degradation and the formation of colored byproducts. Reduce the reaction temperature. It's a trade-off between reaction rate and polymer color. |
| Presence of Oxygen | Oxidation at high temperatures can cause discoloration. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst-Induced Side Reactions | Some catalysts, particularly certain titanates, can cause coloration at high temperatures.[2] Consider using a different catalyst or reducing the catalyst concentration. |
| Impurities in the Monomer | Impurities can be more susceptible to thermal degradation. Ensure high purity of the this compound monomer. |
Issue 3: Gel Formation or Cross-linking
| Potential Cause | Recommended Solution |
| Side Reactions at the Double Bond | The double bond in the this compound backbone can potentially undergo side reactions, especially at high temperatures or in the presence of certain catalysts, leading to cross-linking. Lower the reaction temperature and consider using a catalyst less prone to promoting side reactions. The use of inhibitors might also be explored. |
| Presence of Polyfunctional Impurities | Impurities with more than two reactive groups (e.g., other polyhydroxy fatty acids) can act as cross-linking agents. Ensure the purity of the monomer. |
| High Catalyst Concentration | Certain catalysts, especially at high concentrations, can promote side reactions leading to gelation.[6] Reduce the catalyst loading. |
Quantitative Data Summary
The following tables summarize the influence of various reaction parameters on the polymerization of hydroxy fatty acids, providing a reference for optimizing this compound polymerization. Note: Data for closely related hydroxy fatty acids are used as a proxy due to the limited availability of specific data for this compound.
Table 1: Influence of Catalyst on Poly(12-hydroxystearic acid) Synthesis [4]
| Catalyst | Catalyst Amount (wt%) | Polymerization Temperature (°C) | Polymerization Time (h) | Acid Value of Polymer (mg KOH/g) |
| p-Toluenesulfonic acid | 0.5 | 150 | 6 | 15.2 |
| Tin(II) chloride | 0.5 | 150 | 6 | 21.5 |
| Zinc acetate | 0.5 | 150 | 6 | 25.8 |
| No catalyst | - | 150 | 6 | 45.3 |
Table 2: Effect of Reaction Time and Temperature on Poly(ricinoleic acid) Molecular Weight [1]
| Temperature (°C) | Time (h) | Weight-Average Molecular Weight (Mw) (kDa) |
| 160 | 24 | 35 |
| 160 | 48 | 58 |
| 160 | 72 | 75 |
| 180 | 24 | 65 |
| 180 | 48 | 98 |
| 180 | 72 | 122 |
| 200 | 24 | 82 |
| 200 | 48 | 115 |
| 200 | 72 | Insoluble (gelation) |
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound using p-Toluenesulfonic Acid
-
Monomer and Catalyst Preparation: Dry the this compound monomer under vacuum at 60°C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump with the dried this compound and p-toluenesulfonic acid (0.5 wt% of the monomer).
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Polymerization - Stage 1 (Atmospheric Pressure): Heat the reaction mixture to 150°C under a gentle stream of nitrogen. Continue the reaction for 2-3 hours to initiate the polymerization and remove the bulk of the water formed.
-
Polymerization - Stage 2 (Under Vacuum): Gradually apply a vacuum (e.g., <1 mmHg) to the system while maintaining the temperature at 150-180°C. Continue the reaction under vacuum for an additional 4-8 hours to drive the polymerization to completion by efficiently removing the water byproduct.
-
Product Isolation: Cool the reaction mixture to room temperature. The resulting polymer can be used as is or purified by dissolving it in a suitable solvent (e.g., chloroform or tetrahydrofuran) and precipitating it in a non-solvent (e.g., cold methanol).
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Solution Polycondensation of this compound
-
Monomer and Catalyst Preparation: Follow the same drying procedure for the monomer as in Protocol 1.
-
Reaction Setup: In a similar setup as Protocol 1, dissolve the dried this compound in a high-boiling point, inert solvent (e.g., diphenyl ether or a suitable ionic liquid). Add the chosen catalyst (e.g., tetrabutyl titanate, 1 wt%).[1]
-
Inert Atmosphere: Purge the system with nitrogen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 180°C) with continuous stirring. The water formed during the reaction can be removed by azeotropic distillation if a suitable solvent is used, or under vacuum.
-
Product Isolation: After the desired reaction time, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent.
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New synthetic route for polyricinoleic acid with Tin (II) 2-ethylhexanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Formulation of Biolubricants with Lesquerolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of biolubricants using lesquerolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when formulating biolubricants with this compound?
A1: The primary challenges in formulating biolubricants from this compound are its relatively poor oxidative stability and suboptimal low-temperature properties, specifically a high pour point.[1][2][3][4] These issues can limit the application range of the resulting lubricant. Chemical modifications are typically required to overcome these limitations.
Q2: How can the oxidative stability of this compound-based lubricants be improved?
A2: Improving oxidative stability often involves chemical modification of the this compound molecule. One effective method is the synthesis of estolides, which are oligomeric esters formed by linking fatty acid molecules.[1][5] This process can reduce the number of double bonds, which are susceptible to oxidation.[2][6] Additionally, the use of antioxidant additives can further enhance oxidative stability.[7][8]
Q3: What methods can be used to improve the low-temperature performance (pour point) of this compound biolubricants?
A3: The low-temperature performance, particularly the pour point, can be improved by introducing branching into the molecular structure.[9][10] This can be achieved through the synthesis of estolides or by esterifying this compound with branched-chain alcohols.[11][12] These modifications disrupt the crystal lattice formation at low temperatures, thereby lowering the pour point.[13]
Q4: What are estolides and why are they beneficial for biolubricant formulations?
A4: Estolides are oligomeric fatty acids formed by linking the hydroxyl group of one fatty acid to the carboxyl group of another.[5][14] This structure increases the molecular weight and introduces branching, which can lead to a higher viscosity index, improved lubricity, and better low-temperature properties compared to the original fatty acids.[1][5][11]
Q5: Are there compatibility issues with additives when formulating this compound-based biolubricants?
A5: Yes, compatibility with additives is a crucial consideration. The polarity of this compound derivatives can affect the solubility and effectiveness of common lubricant additives.[15] It is essential to test the compatibility of additives such as antioxidants, pour point depressants, and anti-wear agents with the specific this compound-based formulation to ensure a stable and effective final product.[16][17]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Pour Point | Crystallization of the lubricant at low temperatures due to the linear nature of the fatty acid chains. | 1. Synthesize Estolides: Create estolides from this compound to introduce branching and disrupt crystal formation. 2. Esterification with Branched Alcohols: React this compound with branched-chain alcohols (e.g., 2-ethylhexanol) to lower the pour point.[9] 3. Use of Pour Point Depressants: Blend the biolubricant with appropriate pour point depressant additives.[7][18] |
| Poor Oxidative Stability | Presence of unsaturated double bonds in the this compound molecule, which are prone to oxidation.[6] | 1. Hydrogenation: Selectively hydrogenate the double bonds to increase saturation.[2][15] 2. Estolide Formation: The formation of estolides can also improve oxidative stability.[1] 3. Addition of Antioxidants: Incorporate phenolic or aminic antioxidants to inhibit the oxidation process.[7] |
| Inconsistent Viscosity Index | Variation in the degree of polymerization or branching in the final product. | 1. Control Reaction Conditions: Tightly control reaction parameters (temperature, time, catalyst concentration) during estolide synthesis or esterification to ensure a consistent product.[19][20] 2. Purification: Purify the final product to remove unreacted starting materials and byproducts that can affect viscosity. 3. Viscosity Index Improvers: Utilize viscosity index improver additives if necessary.[10] |
| Additive Incompatibility | Mismatch in polarity between the biolubricant base stock and the additive package.[16] | 1. Solubility Testing: Perform solubility tests of the intended additives in the biolubricant base stock at various temperatures. 2. Consult Additive Manufacturer: Seek guidance from the additive supplier on compatibility with vegetable oil-based lubricants. 3. Stepwise Addition and Observation: Add additives one at a time and observe for any signs of precipitation, cloudiness, or phase separation. |
Data Presentation
Table 1: Physicochemical Properties of this compound-Based Estolides
| Estolide Type | Pour Point (°C) | Viscosity Index (VI) | Oxidative Stability (RPVOT, min) | Reference |
| Lesquerella Triglyceride Estolides | 9 to -36 | N/A | 29 - 52 (with 1% antioxidant) | [1] |
| This compound Estolides | -36 to -54 | N/A | N/A | [1] |
| Tallow-based Estolides | -15 | N/A | 274 | |
| Oleic-decanoic Estolides | -39 | N/A | 305 |
N/A: Data not available in the cited sources.
Experimental Protocols
1. Protocol for Pour Point Determination (ASTM D97)
-
Sample Preparation: Pour the biolubricant sample into a test jar to the prescribed mark.
-
Cooling: Place the test jar in a cooling bath set to a specified temperature.
-
Observation: At each temperature increment of 3°C, remove the jar and tilt it to ascertain whether the oil flows.
-
Pour Point Determination: The pour point is the lowest temperature at which the oil is observed to flow, recorded to the nearest 3°C.
2. Protocol for Oxidative Stability Determination (Rotating Pressure Vessel Oxidation Test - RPVOT, ASTM D2272)
-
Sample Preparation: A 50g sample of the biolubricant is weighed into a glass container. A specified amount of distilled water and a copper catalyst coil are added.
-
Apparatus Setup: The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen to a specified pressure.
-
Oxidation: The vessel is placed in a heated bath maintained at a constant temperature (e.g., 150°C) and rotated at a constant speed.
-
Data Collection: The pressure inside the vessel is monitored continuously. The test is complete when the pressure drops by a specified amount from the maximum pressure.
-
Result: The oxidative stability is reported as the time in minutes for this pressure drop to occur.
Visualizations
Caption: Experimental workflow for formulating and testing this compound-based biolubricants.
Caption: Troubleshooting logic for common issues in this compound biolubricant formulation.
References
- 1. Chemistry and physical properties of estolides | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nature-Guided Synthesis of Advanced Bio-Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Improvement of pour point and oxidative stability of synthetic ester basestocks for biolubricant applications - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and physical properties of estolides from lesquerella and castor fatty acid esters | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. specialchem.com [specialchem.com]
- 17. Grease Compatibility Chart and Reference Guide [machinerylubrication.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purity of Commercial Lesquerolic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing purity concerns associated with commercial Lesquerolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is primarily sourced from the seed oil of Lesquerella fendleri and Physaria pallida. The most common impurities are other structurally similar fatty acids that are naturally co-synthesized in the plant. These include:
-
Densipolic acid: An 18-carbon hydroxy fatty acid.
-
Auricolic acid: A 20-carbon di-unsaturated hydroxy fatty acid.[1][2]
-
Other saturated and unsaturated fatty acids commonly found in vegetable oils.
The concentration of this compound in the source oil typically ranges from 50-70%, making the presence of these other fatty acids significant.[3]
Q2: Why is the purity of this compound critical for my research?
A2: The purity of this compound is crucial for the success and reproducibility of your experiments. Impurities can:
-
Interfere with polymerization reactions: The presence of other fatty acids, especially those with varying degrees of unsaturation, can alter the polymerization kinetics and the final properties of the polymer, such as crosslink density and mechanical strength.[2][4]
-
Affect the synthesis of derivatives: When using this compound as a starting material for chemical synthesis, impurities can lead to the formation of unwanted side products, reducing the yield and complicating the purification of the desired compound.
-
Influence biological assays: In drug development and other biological research, impurities can exhibit their own biological activity, leading to misleading results. For example, different fatty acids can have varying effects on enzyme kinetics.[5]
Q3: What purity level should I expect for commercial this compound?
A3: The purity of commercially available this compound can vary. While some suppliers may offer grades with a purity of >98%, it is essential to obtain a Certificate of Analysis (CoA) for each batch to confirm the exact purity and the identity of any major impurities. Without a CoA, the actual purity can be significantly lower.
Q4: How can I assess the purity of my this compound sample?
A4: The most common and effective methods for determining the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These techniques can separate and quantify this compound from its structurally similar impurities.
Q5: Can this compound degrade over time?
A5: Yes, this compound, being an unsaturated hydroxy fatty acid, is susceptible to degradation. The primary degradation pathways are:
-
Oxidative degradation: The double bond in the fatty acid chain is prone to oxidation, which can lead to the formation of hydroperoxides, aldehydes, and other breakdown products. This process can be accelerated by exposure to air, light, and heat.[6][7][8]
-
Thermal degradation: At elevated temperatures, this compound can undergo decomposition.[9][10][11]
Proper storage is crucial to minimize degradation. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C for long-term storage).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in polymerization reactions. | Purity of this compound varies between batches. | Always quantify the purity of each new batch of this compound using GC-MS or HPLC before use. Adjust reaction stoichiometry based on the measured purity. |
| Presence of di-unsaturated fatty acids (e.g., Auricolic acid) is affecting cross-linking. | If possible, purify the this compound to remove di-unsaturated impurities. Alternatively, characterize the impurity profile and adjust polymerization conditions accordingly. | |
| Low yield in a chemical synthesis reaction. | Impurities are participating in side reactions. | Purify the starting material to >99% purity. Analyze the reaction mixture by GC-MS or LC-MS to identify side products and deduce the interfering impurity. |
| This compound has degraded due to improper storage. | Check for signs of degradation (e.g., discoloration, change in viscosity). Analyze the sample for oxidation products. Use a fresh, properly stored sample. | |
| Unexpected peaks in GC-MS or HPLC chromatogram. | Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis with only the solvent to check for contamination. |
| Sample degradation during analysis. | For GC-MS, ensure proper derivatization to prevent thermal degradation in the injector. For HPLC, use milder conditions and protect the sample from light. | |
| Difficulty in purifying this compound by crystallization. | Presence of impurities that co-crystallize with this compound. | Try multi-step crystallization. Consider using a different solvent system. For highly persistent impurities, preparative chromatography may be necessary. |
Data on Commercial this compound Purity
The purity of commercial this compound can vary between suppliers and batches. Below is a template for summarizing purity data from Certificates of Analysis.
| Supplier | Lot Number | Stated Purity (%) | Measured Purity (%, Method) | Major Impurities Identified |
| Supplier A | XXXXX | >98 | e.g., 98.5 (GC-MS) | e.g., Densipolic acid (0.8%), Auricolic acid (0.5%) |
| Supplier B | YYYYY | >95 | e.g., 96.2 (HPLC) | e.g., Densipolic acid (2.1%), Oleic acid (1.2%) |
| Your Sample | Your Lot |
Experimental Protocols
Protocol 1: Purity Determination by GC-MS
This protocol outlines the analysis of this compound purity after conversion to its fatty acid methyl ester (FAME).
1. Sample Preparation (Derivatization):
-
Objective: To convert the carboxylic acid group to a more volatile methyl ester for GC analysis.
-
Procedure:
-
Weigh approximately 10 mg of the this compound sample into a glass vial.
-
Add 1 mL of 0.5 M sodium methoxide in methanol.
-
Cap the vial and heat at 50°C for 20 minutes.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of water.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the FAMEs solution in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 10 minutes at 250°C.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 50 to 550.
-
Data Analysis: Identify peaks based on their mass spectra and retention times compared to a pure this compound standard. Quantify the relative peak areas to determine the purity.
Protocol 2: Purification of this compound by Low-Temperature Crystallization
This method can enrich this compound to a purity of 85-99%.
1. Procedure:
-
Dissolve the commercial this compound in a minimal amount of a suitable solvent (e.g., acetone or a hexane/acetone mixture) at room temperature.
-
Slowly cool the solution to a low temperature (e.g., -20°C to -40°C) with gentle stirring.
-
This compound will crystallize out of the solution.
-
Isolate the crystals by cold filtration.
-
Wash the crystals with a small amount of the cold solvent to remove residual impurities.
-
Dry the purified crystals under vacuum.
2. Optimization:
-
The choice of solvent and the final crystallization temperature may need to be optimized depending on the impurity profile of the starting material.
-
Multiple crystallization steps may be necessary to achieve higher purity.
Visualizations
Caption: Workflow for purity analysis and purification of this compound.
Caption: Relationship between purity and experimental outcomes.
References
- 1. bu.edu [bu.edu]
- 2. mdpi.com [mdpi.com]
- 3. This compound (4103-20-2) for sale [vulcanchem.com]
- 4. Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers (Journal Article) | OSTI.GOV [osti.gov]
- 5. The role of unsaturated fatty acids in modulating human butyrylcholinesterase activity: insights from kinetics and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation decomposition of unsaturated fatty acids by singlet oxygen in phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aklectures.com [aklectures.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oxidative Stability of Lesquerolic Acid Derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with lesquerolic acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to oxidative stability.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing signs of degradation (e.g., color change, unpleasant odor) even during storage. What could be the cause?
A1: The primary cause is likely lipid autoxidation, a self-propagating free radical chain reaction involving oxygen. This compound, being a monounsaturated fatty acid, is susceptible to oxidation at the double bond. The presence of a hydroxyl group can also influence reactivity. Factors that accelerate this process include exposure to air (oxygen), light, and elevated temperatures. Trace metals can also act as pro-oxidants.
Q2: I am observing inconsistent results in my oxidative stability assays (e.g., Peroxide Value, Rancimat). What are the potential sources of error?
A2: Inconsistent results can stem from several factors:
-
Sample Preparation: Incomplete dissolution of the sample, or variations in sample weight can lead to variability. For solid derivatives, ensure they are fully melted and homogenized before testing.
-
Reagent Quality: Degradation of reagents, such as the p-anisidine solution or an improperly standardized sodium thiosulfate solution for peroxide value determination, can cause significant errors.
-
Cross-Contamination: Trace amounts of pro-oxidants (e.g., metals from spatulas or glassware) or antioxidants can contaminate your sample and skew results.
-
Procedural Variations: Minor deviations from standardized protocols, such as reaction times, temperatures, or solvent volumes, can impact the outcome. This is particularly true for empirical methods like Peroxide Value determination.[1]
-
Instrument Calibration: Ensure that spectrophotometers, titrators, and Rancimat/RPVOT instruments are properly calibrated.
Q3: Can the hydroxyl group in this compound interfere with standard oxidative stability tests?
A3: While the primary site of oxidation is the double bond, the hydroxyl group can potentially influence the reaction. In some complex biological samples, hydroxyl groups on other molecules (like flavonoids) have been shown to interfere with peroxidase-based assays by scavenging radicals.[2][3] While direct evidence for this compound's hydroxyl group interference in standard lipid assays is not widely reported, it is a possibility to consider, especially in enzymatic assays or if unexpected results are obtained. It is recommended to run appropriate controls and consider alternative methods if interference is suspected.
Q4: What are the primary and secondary oxidation products I should be measuring?
A4:
-
Primary Oxidation Products: These are hydroperoxides, which are the initial, unstable products of oxidation. The Peroxide Value (PV) is the most common method to measure these.
-
Secondary Oxidation Products: As hydroperoxides decompose, they form more stable secondary products like aldehydes, ketones, and other carbonyl compounds, which contribute to off-flavors and odors. The p-Anisidine Value (p-AV) specifically measures aldehydic compounds. The Thiobarbituric Acid Reactive Substances (TBARS) assay is another common method for secondary products, primarily measuring malondialdehyde (MDA).
Troubleshooting Guides
Issue 1: High Peroxide Value (PV) in a Freshly Synthesized Batch
| Possible Cause | Troubleshooting Step |
| Oxidation during synthesis | High reaction temperatures or prolonged exposure to air during synthesis can initiate oxidation. Consider using an inert atmosphere (e.g., nitrogen or argon blanket) and the lowest effective reaction temperature. |
| Contaminated reagents or solvents | Solvents can contain peroxides. Test solvents for peroxides before use and purify if necessary. Ensure all reagents are of high purity. |
| Post-synthesis handling | Exposure to air and light after synthesis can lead to rapid oxidation. Cool the product under an inert atmosphere and store in amber, tightly sealed containers. |
Issue 2: Unexpectedly Low RPVOT/Rancimat Induction Time
| Possible Cause | Troubleshooting Step |
| Ineffective antioxidant | The chosen antioxidant may not be suitable for the specific derivative or the test conditions (e.g., high temperature of the RPVOT test). Phenolic antioxidants are generally effective at lower temperatures, while aminic antioxidants may perform better at higher temperatures.[4] |
| Insufficient antioxidant concentration | The concentration of the antioxidant may be too low to provide adequate protection. Perform a dose-response study to determine the optimal concentration. |
| Presence of pro-oxidants | Trace metals (e.g., copper, iron) can significantly reduce induction time. Ensure all glassware is thoroughly cleaned and consider using metal chelators as part of the antioxidant package. The copper coil used in the RPVOT test is a known catalyst.[5] |
| Hydrolytic instability | The RPVOT test includes water, which can cause hydrolysis of ester-based derivatives, especially at high temperatures. This can affect the results. The reported RPVOT times for estolides often reflect a combination of both oxidative and hydrolytic stability.[6] |
Issue 3: High Background or Interference in TBARS Assay
| Possible Cause | Troubleshooting Step |
| Sample matrix complexity | Complex samples with high protein content can produce a non-linear baseline shift.[7] It is crucial to run a sample blank (sample with acid reagent but without TBA) to correct for this. |
| Formation of artifactual TBARS | The acid-heating step in the traditional TBARS assay can cause the formation of interfering compounds.[8] Using a modified method that does not require heating can reduce these interferences. |
| Interfering substances | Some compounds other than MDA can react with TBA. If specificity is a concern, consider a more specific method like HPLC to quantify MDA. |
Quantitative Data on Oxidative Stability
The following tables summarize quantitative data on the oxidative stability of estolides, including those derived from sources like lesquerella oil.
Table 1: RPVOT Stability of Various Estolides and Oils
| Sample | Antioxidant Package | RPVOT Time (minutes) | Source |
| Lesquerella Triglyceride Estolides | 1% Antioxidant Package | 29 - 52 | [9][10] |
| Oleic Estolide 2-EH Esters | None | < 20 | |
| Oleic Estolide 2-EH Esters | 1.0% Alkylated Diphenylamine | 248 | [6] |
| Coco-Oleic Estolide 2-EH Esters | 1.0% Alkylated Diphenylamine | 310 | [11] |
| Coco Estolide Mixture | 1.0% Alkylated Diphenylamine | 326 | [6][11] |
| Saturated Estolide (BT22) | 1% Aminic/Phenolic Blend | 1094 | |
| Unsaturated Estolide (BT22LP) | 1% Aminic/Phenolic Blend | 355 | [12] |
Table 2: Effect of Epoxidation on this compound Stability
| Derivative | Effect on Oxidation | Source |
| Epoxidized this compound | Reduces peroxide formation by 40% in biodiesel |
Experimental Protocols
Peroxide Value (PV) Determination (AOCS Official Method Cd 8b-90)
This method measures the hydroperoxides (primary oxidation products) which oxidize potassium iodide.
Materials:
-
Acetic Acid-Isooctane solution (3:2, v/v)
-
Saturated Potassium Iodide (KI) solution (freshly prepared)
-
0.1 M and 0.01 M Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
250 mL Erlenmeyer flasks with stoppers
Procedure:
-
Weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the Acetic Acid-Isooctane solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution using a pipette.
-
Stopper the flask and swirl for exactly 1 minute.
-
Immediately add 30 mL of distilled water.
-
Titrate with 0.1 M Na₂S₂O₃ solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
If the titration requires less than 0.5 mL, switch to 0.01 M Na₂S₂O₃ solution.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration, shaking constantly, until the blue color just disappears.
-
Record the volume of titrant used.
-
Perform a blank determination under the same conditions.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
p-Anisidine Value (p-AV) Determination (AOCS Official Method Cd 18-90)
This method measures the amount of aldehydes (secondary oxidation products).
Materials:
-
Isooctane
-
p-Anisidine reagent (0.25% w/v in glacial acetic acid)
-
Spectrophotometer
-
1 cm cuvettes
-
25 mL volumetric flasks
-
10 mL test tubes with stoppers
Procedure:
-
Weigh an appropriate amount of the sample (e.g., 0.5-4.0 g) into a 25 mL volumetric flask and dilute to volume with isooctane.
-
Measure the absorbance of this solution (Ab) at 350 nm in a 1 cm cuvette, using isooctane as a blank.
-
Pipette 5 mL of the sample solution into a test tube.
-
Pipette 5 mL of isooctane (as a blank) into a second test tube.
-
To each tube, add exactly 1 mL of the p-anisidine reagent, stopper, and shake.
-
After exactly 10 minutes, measure the absorbance of the sample solution (As) at 350 nm, using the blank solution (from step 4) in the reference cuvette.
Calculation: p-Anisidine Value = (25 * (1.2 * As - Ab)) / W
-
As = Absorbance of the sample solution after reaction with p-anisidine
-
Ab = Absorbance of the sample solution in isooctane
-
W = Weight of the sample (g)
Rotating Pressurized Vessel Oxidation Test (RPVOT) (ASTM D2272)
This is an accelerated aging test to evaluate oxidative stability.
Materials:
-
RPVOT instrument (pressure vessel, oil bath, rotating mechanism)
-
Oxygen (99.5% purity)
-
Distilled water
-
Copper catalyst coil
Procedure:
-
Place a 50 g sample of the oil, 5 g of distilled water, and a polished copper catalyst coil into the pressure vessel.
-
Seal the vessel and pressurize with oxygen to 90 psi (620 kPa) at room temperature.
-
Place the vessel in the oil bath heated to 150°C and begin rotating at 100 rpm.
-
Monitor the pressure inside the vessel. The pressure will initially rise as the vessel heats up.
-
The test concludes when the pressure drops by 175 kPa (25.4 psi) from the maximum observed pressure.
-
The result is reported as the time in minutes from the start of the test to this pressure drop.
Visualizations
Caption: Autoxidation pathway of an unsaturated fatty acid.
Caption: Experimental workflow for the RPVOT test.
References
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Trouble With TBARS [nwlifescience.com]
- 8. scispace.com [scispace.com]
- 9. Chemistry and physical properties of estolides | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms | Cyberlipid [cyberlipid.gerli.com]
- 12. biosynthetic.com [biosynthetic.com]
Technical Support Center: Overcoming Solubility Challenges of Lesquerolic Acid
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of Lesquerolic Acid is a critical first step for successful experimentation. This center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a long-chain hydroxy fatty acid, which dictates its solubility profile. It is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2] Its solubility in aqueous solutions is limited, a common characteristic of long-chain fatty acids.
Q2: I'm observing precipitation when adding my this compound stock (in DMSO) to an aqueous cell culture medium. What can I do?
This is a common challenge when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are some strategies to mitigate precipitation:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, ideally below 0.5%, as higher concentrations can be cytotoxic.
-
Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous medium, try adding the warmed medium dropwise to the DMSO stock while gently vortexing. This gradual change in solvent polarity can help maintain solubility.
-
Use of a Carrier Protein: For cellular assays, consider using a carrier protein like bovine serum albumin (BSA). Fatty acids can be complexed with BSA to improve their stability and delivery in aqueous environments.
Q3: How can I increase the aqueous solubility of this compound for my experiments?
Several chemical modification strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Increasing the pH of the aqueous solution can deprotonate the carboxylic acid group of this compound, forming a carboxylate salt which is more water-soluble.
-
Salt Formation: Converting this compound into a salt, such as a sodium or potassium salt, can significantly improve its aqueous solubility. This is a widely used technique for weakly acidic drugs.
-
Esterification: The formation of a methyl or ethyl ester of this compound can alter its polarity and may improve its solubility in certain solvent systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in my chosen organic solvent. | The solvent may not be appropriate for this lipophilic compound. | Try using Dimethyl Sulfoxide (DMSO) as it is a known good solvent for this compound.[1][2] Gentle warming and sonication may also aid dissolution. |
| A precipitate forms immediately upon adding the DMSO stock to my aqueous buffer. | The rapid change in solvent polarity is causing the compound to crash out of solution. | Follow the gradual dilution protocol described in the FAQs. Ensure the final DMSO concentration is as low as feasible for your experiment. |
| I need to prepare an aqueous solution of this compound without using organic co-solvents. | The intrinsic aqueous solubility of the free acid is very low. | Prepare a salt of this compound (e.g., sodium lesquerolate) as described in the experimental protocols below. This will significantly increase its water solubility. |
| My results are inconsistent between experiments. | This could be due to incomplete dissolution or precipitation of this compound in your assay. | Visually inspect your solutions for any signs of precipitation before use. Consider quantifying the concentration of your stock and working solutions using an appropriate analytical method (see protocols below). |
Quantitative Solubility Data
| Solvent | Expected Solubility | Notes |
| Water | Very Low | Solubility is pH-dependent and increases at higher pH. |
| Ethanol | Soluble | Often used as a solvent for fatty acids. |
| Methanol | Soluble | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A good solvent for preparing high-concentration stock solutions.[1][2] |
| Chloroform | Soluble | A non-polar organic solvent suitable for extraction. |
Experimental Protocols
Protocol 1: Preparation of a Sodium Salt of this compound to Enhance Aqueous Solubility
Objective: To convert this compound into its more water-soluble sodium salt.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Rotary Evaporator
-
pH meter
Methodology:
-
Dissolve a known amount of this compound in a minimal amount of ethanol.
-
In a separate container, prepare an equimolar solution of sodium hydroxide in deionized water.
-
Slowly add the NaOH solution to the this compound solution while stirring.
-
Monitor the pH of the mixture, aiming for a neutral pH (around 7.0-7.5).
-
Once the reaction is complete (indicated by a stable pH), remove the ethanol and water using a rotary evaporator.
-
The resulting solid is the sodium salt of this compound, which can then be dissolved in aqueous buffers for experiments.
Protocol 2: Esterification of this compound with Methanol
Objective: To synthesize the methyl ester of this compound, which may have altered solubility and be useful for specific applications like gas chromatography analysis.
Materials:
-
This compound
-
Methanol, anhydrous
-
Sulfuric Acid (H₂SO₄) or Acetyl Chloride as a catalyst
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
Methodology:
-
Dissolve this compound in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or acetyl chloride to the solution.
-
Reflux the mixture for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the methyl lesquerolate into hexane.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the methyl ester.
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately determine the concentration of this compound, typically after derivatization to its methyl ester.
Methodology:
-
Derivatization: Convert the this compound sample to its methyl ester using the esterification protocol (Protocol 2).
-
GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS) is typically suitable for fatty acid methyl ester analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in a suitable solvent (e.g., hexane) into the GC inlet.
-
GC Program:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C) to ensure separation of different fatty acid methyl esters.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Program:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan a mass range appropriate for identifying the molecular ion and characteristic fragments of methyl lesquerolate.
-
-
Quantification: Create a calibration curve using standards of known concentrations of methyl lesquerolate to quantify the amount in the unknown sample.
Visualizations
Caption: A workflow for preparing this compound solutions.
Caption: Solutions for low aqueous solubility of this compound.
References
Validation & Comparative
A Comparative Analysis of Lesquerolic Acid and Ricinoleic Acid in Lubricant Formulations
An in-depth review of the performance characteristics of two leading bio-based lubricant feedstocks, lesquerolic acid and ricinoleic acid, for researchers and formulation scientists.
In the quest for high-performance, sustainable alternatives to petroleum-based lubricants, hydroxy fatty acids derived from vegetable oils have garnered significant attention. Among these, ricinoleic acid, sourced from castor oil, has been a long-standing benchmark. However, this compound, primarily derived from plants of the Lesquerella and Physaria genera, is emerging as a promising contender. This guide provides a detailed comparison of the lubricant performance of this compound and ricinoleic acid, supported by experimental data to inform formulation and development decisions in the industrial and automotive sectors.
Chemical Structure: The Foundation of Performance
The performance differences between lesquerolic and ricinoleic acid are rooted in their molecular structures. Both are monounsaturated hydroxy fatty acids, but they differ in chain length and the position of the hydroxyl group and double bond. Ricinoleic acid is a C18 fatty acid, while this compound is a C20 fatty acid.[1] This longer carbon chain in this compound contributes to differences in physical properties such as viscosity and lubricity.
Performance Comparison: A Data-Driven Analysis
The efficacy of a lubricant is determined by a range of performance metrics, including lubricity, thermal and oxidative stability, and low-temperature performance. The following table summarizes the key performance data for this compound and ricinoleic acid, primarily in their estolide forms, which are common derivatives used in lubricant applications.
| Performance Parameter | This compound Derivatives | Ricinoleic Acid Derivatives | Key Observations |
| Viscosity | Higher viscosity due to longer carbon chain. Methyl lesquerolate has a viscosity of approximately 200 mPa·s at 40°C.[2] | Lower viscosity compared to this compound derivatives. Castor oil, rich in ricinoleic acid triglycerides, has a viscosity of 230-242 cSt at 40°C.[3] | The longer C20 backbone of this compound generally results in higher viscosity, a desirable trait for forming robust lubricant films. |
| Lubricity (Wear Scar) | Methyl lesquerolate demonstrates superior lubricity with a scar width of approximately 85 μm in Four-Ball tests.[2] | Unmodified castor oil shows good lubricity, which is further improved in its chemically modified forms.[4][5] Biolubricants derived from castor oil fatty acids have shown a reduction in wear scar diameter compared to mineral oil.[6] | This compound derivatives tend to exhibit enhanced lubricity, offering better wear protection. |
| Thermal Stability | Demonstrates good thermal stability, with derivatives stable at temperatures over 200°C.[2] | Castor oil is stable at high temperatures, with a boiling point of 313 °C.[7] Chemically modified ricinoleic acid-based biolubricants show high decomposition temperatures.[6] | Both fatty acids offer good thermal stability, crucial for high-temperature applications. |
| Oxidative Stability | Estolides from lesquerella have shown poor oxidative stability without antioxidants.[8] However, saturated estolides of oleic acid (structurally related) show good oxidative stability.[8] | Castor oil's oxidative stability provides a longer shelf life for its products.[9] However, some studies suggest its oxidative stability is lower compared to high oleic sunflower oil when formulated with antioxidants.[4] | The inherent unsaturation in both molecules makes them susceptible to oxidation. Formulation with antioxidants is crucial for both. |
| Low-Temperature Properties (Pour Point) | Estolides from this compound exhibit very good pour points, ranging from –36 to –54°C.[8][10] | Ricinoleic acid-derived estolides also show excellent low-temperature properties, with pour points as low as -52°C.[10][11] | Both acids, particularly in their estolide forms, demonstrate superior performance at low temperatures compared to conventional vegetable oils. |
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison.
Four-Ball Wear Test
Objective: To evaluate the anti-wear properties of a lubricant under boundary lubrication conditions.
Apparatus: A four-ball tester, which consists of three stationary steel balls held in a cup, and a fourth ball rotated against them under a specified load, speed, and temperature.
Procedure:
-
The test lubricant is placed in the cup containing the three stationary balls.
-
The fourth ball is brought into contact with the three stationary balls and rotated at a constant speed (e.g., 1200 or 1800 rpm).
-
A specified load is applied (e.g., 40 kgf).
-
The test is run for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter is reported in millimeters (mm) or micrometers (µm). A smaller wear scar indicates better anti-wear performance.[12][13]
Rancimat Method for Oxidative Stability
Objective: To determine the oxidative stability of an oil or fat by measuring the induction time.
Apparatus: A Rancimat instrument, which accelerates the oxidation process by exposing the sample to elevated temperatures and a constant stream of air.
Procedure:
-
A small sample of the lubricant is placed in a reaction vessel.
-
The vessel is heated to a specific temperature (e.g., 110°C).
-
A continuous stream of purified air is passed through the sample.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period, as volatile carboxylic acids are formed.
-
The time until this rapid increase in conductivity occurs is the oxidation stability time (OST) or induction time.[6]
Pour Point Test
Objective: To determine the lowest temperature at which a lubricant will continue to flow.
Apparatus: A pour point test apparatus, consisting of a test jar, a thermometer, and a cooling bath.
Procedure:
-
The lubricant sample is poured into the test jar to a specified level.
-
The sample is first heated to ensure all wax crystals are dissolved and then cooled at a specified rate in a cooling bath.
-
At every 3°C interval, the jar is removed from the bath and tilted to see if the oil flows.
-
The test continues until the oil no longer flows when the jar is tilted for 5 seconds.
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[8][10]
Logical Workflow for Lubricant Performance Evaluation
The evaluation of a novel bio-based lubricant feedstock like lesquerolic or ricinoleic acid follows a structured workflow, from initial characterization to performance testing.
Caption: A flowchart illustrating the typical stages in the development and evaluation of bio-based lubricants.
Conclusion
Both this compound and ricinoleic acid are excellent candidates for the formulation of high-performance, biodegradable lubricants. This compound, with its longer carbon chain, generally exhibits superior viscosity and lubricity. However, ricinoleic acid from castor oil is more commercially available and has a long history of use.[9][14] The choice between the two will ultimately depend on the specific application requirements, cost considerations, and availability. For applications demanding higher film strength and enhanced wear protection, this compound and its derivatives may offer a performance advantage. For more general-purpose applications where cost-effectiveness is a primary driver, ricinoleic acid remains a robust and reliable option. Further research focusing on the direct, side-by-side comparison of these two hydroxy fatty acids in various lubricant formulations under identical conditions is warranted to fully elucidate their respective advantages and disadvantages.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (4103-20-2) for sale [vulcanchem.com]
- 3. High-Quality Castor Oil Lubricant - Affordable Price [acmesynthetic.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alliancechemical.com [alliancechemical.com]
- 8. Chemistry and physical properties of estolides | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 9. ambujasolvex.com [ambujasolvex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lubricants Testing | Bruker [bruker.com]
- 13. Fuel Property Testing: Lubricity [dieselnet.com]
- 14. nbinno.com [nbinno.com]
A Comparative Analysis of Lesquerolic Acid-Based Polymers for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lesquerolic Acid-Based Polymers with Alternative Biomaterials
This compound, a naturally occurring hydroxy fatty acid, presents a promising renewable resource for the synthesis of novel biodegradable and biocompatible polymers. This guide provides a comparative analysis of the projected performance of this compound-based polyamides and polyesters against established alternatives such as ricinoleic acid-based polymers, polylactic acid (PLA), and polycaprolactone (PCL). The data presented for this compound-based polymers are largely extrapolated from studies on structurally similar long-chain hydroxy fatty acid-based polymers due to the limited availability of direct experimental data on this compound-derived polymers in the current body of scientific literature.
Data Presentation: A Comparative Overview of Polymer Properties
The following tables summarize key quantitative data for this compound-based polymers and their alternatives. These values are essential for evaluating their potential in various applications, including drug delivery, tissue engineering, and as sustainable engineering plastics.
Table 1: Comparative Thermal Properties of Selected Polymers
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| This compound-Based Polyamide (projected) | 40 - 60 | 180 - 220 | > 350 |
| Ricinoleic Acid-Based Polyamide | ~50 | 190 - 210 | ~360 |
| Nylon 6 | 40 - 60 | 210 - 220 | 300 - 400 |
| This compound-Based Polyester (projected) | -30 to 10 | 60 - 80 | > 300 |
| Poly(ω-hydroxytetradecanoate) | -25 to -33 | 72 - 85 | ~340[1] |
| Polylactic Acid (PLA) | 55 - 65 | 150 - 180 | ~350 |
| Polycaprolactone (PCL) | -60 | 59 - 64 | ~350 |
Table 2: Comparative Mechanical Properties of Selected Polymers
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| This compound-Based Polyamide (projected) | 40 - 60 | 1.5 - 2.5 | 100 - 200 |
| Ricinoleic Acid-Based Polyamide | 45 - 55 | 1.8 - 2.2 | 120 - 180 |
| Nylon 6 | 60 - 80 | 2.0 - 3.0 | 100 - 300 |
| This compound-Based Polyester (projected) | 20 - 40 | 0.3 - 0.6 | 300 - 700 |
| Poly(ω-hydroxytetradecanoate) | ~50[2] | 0.4 - 0.7 | ~700[2] |
| Polylactic Acid (PLA) | 50 - 70 | 2.0 - 4.0 | 2 - 10 |
| Polycaprolactone (PCL) | 20 - 40 | 0.2 - 0.4 | 300 - 1000 |
Table 3: Comparative Biodegradation and Biocompatibility Profile
| Polymer | Biodegradation Rate | Biocompatibility | Primary Degradation Mechanism |
| This compound-Based Polymers (projected) | Moderate to High | High (projected) | Hydrolytic and Enzymatic Degradation |
| Ricinoleic Acid-Based Polymers | Moderate | High | Hydrolytic and Enzymatic Degradation |
| Polylactic Acid (PLA) | Moderate | High | Hydrolysis[3] |
| Polycaprolactone (PCL) | Low to Moderate | High | Hydrolysis and Enzymatic Degradation[4] |
Experimental Protocols: Methodologies for Polymer Synthesis and Characterization
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for the synthesis and characterization of fatty acid-based polymers, which can be adapted for this compound-based systems.
Synthesis of this compound-Based Polyamide via Melt Polycondensation
-
Monomer Preparation: Synthesize a diamine derivative of this compound. This can be achieved through a multi-step process involving the conversion of the carboxylic acid group to an amine.
-
Polymerization:
-
Equimolar amounts of the this compound-derived diamine and a dicarboxylic acid (e.g., sebacic acid) are charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The reactor is purged with nitrogen and heated to a temperature above the melting points of the monomers (typically 180-200°C) to form a prepolymer.
-
The temperature is then gradually increased to 220-260°C while applying a vacuum to facilitate the removal of water or other condensation byproducts and drive the polymerization to a high molecular weight.
-
The reaction is monitored by the increase in viscosity of the melt. Once the desired viscosity is reached, the polymer is extruded, cooled, and pelletized.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the synthesized polymers.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers. The analysis is typically performed under a nitrogen atmosphere with a heating and cooling rate of 10°C/min.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers. The analysis is usually carried out under a nitrogen atmosphere with a heating rate of 10°C/min.
-
Tensile Testing: To measure the mechanical properties, including tensile strength, Young's modulus, and elongation at break, according to ASTM D638 standards.
-
In Vitro Biodegradation Study: Polymer films are incubated in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. The degradation is monitored over time by measuring the weight loss of the films and analyzing the changes in molecular weight (via GPC) and surface morphology (via Scanning Electron Microscopy - SEM).
-
In Vitro Cytotoxicity Assay: The biocompatibility of the polymers is assessed using an MTT assay with a relevant cell line (e.g., fibroblasts or endothelial cells) to determine cell viability in the presence of polymer extracts.
Mandatory Visualizations: Workflows and Pathways
Experimental Workflow for Polymer Synthesis and Characterization
General Cellular Uptake Pathway for Fatty Acid-Based Nanocarriers
For drug delivery applications, understanding the interaction of polymer-based nanocarriers with cells is crucial. While specific signaling pathways for this compound-based polymers are not yet elucidated, a general pathway for the cellular uptake of fatty acid-based nanocarriers can be proposed. This often involves endocytosis, where the nanocarrier is engulfed by the cell membrane.
This diagram illustrates the endocytic pathway, a common mechanism for the internalization of nanoparticulate drug delivery systems. The drug-loaded nanocarrier is taken up by the cell into an endosome. Subsequently, the drug is released from the nanocarrier, potentially triggered by the acidic environment of the endosome or lysosome, and then interacts with its intracellular target. It is important to note that this is a generalized pathway, and the specific mechanisms for this compound-based polymers may vary and require experimental validation.[1][3][5][6][7]
References
- 1. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymers from fatty acids: poly(ω-hydroxyl tetradecanoic acid) synthesis and physico-mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study | MDPI [mdpi.com]
- 5. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation of an HPLC method for Lesquerolic acid quantification
A comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of lesquerolic acid, offering a comparative analysis with alternative techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound Analysis
This compound is a C20 hydroxy fatty acid with significant industrial potential in the manufacturing of resins, waxes, nylons, and plastics.[1] Its accurate quantification is crucial for quality control and research purposes. While Gas Chromatography (GC) is a predominant technique for fatty acid analysis, HPLC offers a valuable alternative, particularly for separating geometrical isomers and analyzing non-derivatized fatty acids.[2] This guide details a proposed HPLC method for this compound quantification, outlines its validation according to international guidelines, and compares it with other analytical techniques.
Chemical Profile of this compound
-
IUPAC Name : (Z,14R)-14-hydroxyicos-11-enoic acid[3]
-
Structure : this compound is characterized by a 20-carbon chain with a cis double bond between carbons 11 and 12, and a hydroxyl group at the 14th carbon in the R-configuration.[4]
Proposed HPLC Method for this compound Quantification
Based on established methods for similar hydroxy fatty acids, the following HPLC protocol is proposed for the quantification of this compound.
Experimental Protocol: HPLC
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column : C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase : A binary gradient elution system is recommended. For example, a mixture of Acetonitrile with 0.2% formic acid (Solvent A) and Water with 0.2% formic acid (Solvent B).[5] The gradient can be optimized to achieve the best separation.
-
Injection Volume : 10-20 µL.
-
Detector : An Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-chromophoric compounds like fatty acids.[7][8] Alternatively, UV detection at a low wavelength (e.g., 205 nm) can be used, although sensitivity may be lower.[6]
-
Sample Preparation : Samples containing this compound should be dissolved in a suitable organic solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision.[5][9]
| Parameter | Methodology | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations of this compound standard. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the expected concentration). | Percent recovery should be within 98-102%. |
| Precision | - Repeatability (Intra-day precision) : Analyze a minimum of six replicate injections of the same sample on the same day. - Intermediate Precision (Inter-day precision) : Analyze the same sample on three different days. | Relative Standard Deviation (%RSD) ≤ 2%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | Analyze a blank sample, a sample spiked with this compound, and a sample containing potential interfering substances to ensure the method can exclusively quantify this compound. | The peak for this compound should be well-resolved from other components. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods like Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) are also employed for fatty acid analysis.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | - No derivatization required for free fatty acids.[2] - Good for separating geometrical isomers.[2] - Amenable to preparative scale separation.[2] | - Can have lower sensitivity for some fatty acids without UV-absorbing groups. | Analysis of free fatty acids, positional and geometrical isomers.[2] |
| GC | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | - High sensitivity and resolution. - Well-established methods for fatty acid analysis. | - Requires derivatization (e.g., methylation) of fatty acids to increase volatility.[2] | Routine quantification of total fatty acid profiles in oils and fats.[9] |
| HPTLC | A form of planar chromatography where separation occurs on a high-performance layer of adsorbent. | - Simple, low-cost, and rapid.[9] - Multiple samples can be analyzed simultaneously. | - Lower resolution and sensitivity compared to HPLC and GC. | Rapid screening and quality control of raw materials.[9] |
Comparative Performance Data (Based on Similar Fatty Acids)
The following table presents a comparison of quantitative results for ricinoleic and oleic acids using different techniques, which can serve as an indicator for the expected performance for this compound.
| Fatty Acid | Method | Quantification Result (%) |
| Ricinoleic Acid | HPLC | 93.7[9] |
| GC | 94.1[9] | |
| HPTLC | 92.8[9] | |
| Oleic Acid | HPLC | 82.7[9] |
| GC | 83.0[9] | |
| HPTLC | 81.8[9] |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of the HPLC method for this compound quantification.
Caption: Workflow for HPLC method validation.
Caption: Comparison of analytical methods.
Conclusion
The proposed HPLC method provides a robust and reliable approach for the quantification of this compound. While GC remains a standard for fatty acid analysis, HPLC offers distinct advantages, particularly in the analysis of underivatized samples and complex mixtures. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the need for isomer separation. Proper validation of any chosen method is paramount to ensure the generation of accurate and reproducible data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. hplc.eu [hplc.eu]
- 3. This compound | C20H38O3 | CID 5312810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (4103-20-2) for sale [vulcanchem.com]
- 5. Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study [mdpi.com]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. actascientific.com [actascientific.com]
A Comparative Guide to Analytical Methods for Lesquerolic Acid Quantification
Introduction
Lesquerolic acid ((11Z,14R)-14-hydroxyicos-11-enoic acid) is a valuable hydroxy fatty acid (HFA) found in the seed oil of plants from the Lesquerella and Physaria genera.[1] Its structural similarity to ricinoleic acid, along with its longer carbon chain, makes it a promising renewable resource for various industrial applications, including the production of resins, waxes, nylons, and plastics.[1] Accurate and precise quantification of this compound in plant oils and other matrices is crucial for crop development, quality control in industrial processes, and research into its biochemical pathways.
This guide provides a comparative overview of the primary analytical methodologies for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As no formal inter-laboratory comparison studies for this compound have been published, this guide synthesizes information from established methods for similar hydroxy fatty acids to present a reliable framework for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Overview of Analytical Methods
The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, sample matrix complexity, available instrumentation, and desired throughput. Below is a table summarizing the typical performance characteristics of Gas Chromatography and High-Performance Liquid Chromatography methods.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Precision (RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 95-105% | 95-105% |
| Limit of Detection (LOD) | ng to pg range | ng to µg range (detector dependent) |
| Limit of Quantification (LOQ) | ng to pg range | ng to µg range (detector dependent) |
| Throughput | Moderate to High | Moderate |
| Derivatization | Mandatory | Often optional, but can improve sensitivity |
| Common Detectors | FID, MS | UV/Vis (with derivatization), ELSD, CAD, MS |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections outline typical procedures for the analysis of this compound using Gas Chromatography and High-Performance Liquid Chromatography.
Gas Chromatography (GC) Method
GC analysis of this compound requires a derivatization step to increase its volatility.[2] The most common approach is the conversion of the fatty acid to its fatty acid methyl ester (FAME) and the silylation of the hydroxyl group.
1. Sample Preparation and Derivatization:
-
Lipid Extraction: Extract the total lipids from the sample matrix (e.g., ground seeds) using a suitable solvent system, such as a mixture of chloroform and methanol.
-
Saponification and Methylation (to form FAMEs):
-
To the extracted lipid sample, add a solution of sodium methoxide in methanol and heat to convert the triacylglycerols to fatty acid methyl esters.
-
Alternatively, use an acid-catalyzed esterification with a reagent like 14% boron trifluoride (BF3) in methanol or 5% methanolic HCl.[3][4] The sample is heated with the reagent to facilitate the reaction.[3]
-
After the reaction, add water and a nonpolar solvent like hexane to extract the FAMEs.[3] The hexane layer containing the FAMEs is collected.
-
-
Silylation of the Hydroxyl Group:
2. GC-MS/FID Analysis:
-
Gas Chromatograph: A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol-based phase, is suitable for separating FAMEs.[5]
-
Injector: Split/splitless injector, typically operated at a temperature that ensures volatilization without thermal degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. An example program would start at a lower temperature and ramp up to a final temperature to elute all components.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector:
-
FID: Provides a robust and linear response for quantification.
-
MS: Allows for positive identification of the this compound derivative based on its mass spectrum.
-
-
Quantification: An internal standard (e.g., a fatty acid not present in the sample) is added at the beginning of the sample preparation process for accurate quantification. A calibration curve is generated using a certified standard of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC can offer the advantage of analyzing this compound with or without derivatization, depending on the detector used.[6]
1. Sample Preparation:
-
Lipid Extraction: As with the GC method, extract the total lipids from the sample.
-
Saponification (Optional but Recommended): To analyze the total fatty acid content, saponify the lipid extract with a base (e.g., potassium hydroxide in methanol) to release the fatty acids from the triacylglycerols.
-
Derivatization (Optional):
-
For UV/Vis detection, derivatize the carboxylic acid group with a chromophore-containing reagent (e.g., p-bromophenacyl bromide) to enhance detection.[7]
-
For fluorescence detection, a fluorescent tag can be attached.
-
For detectors like Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), derivatization is often not necessary.[8][9]
-
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.
-
Column: A reversed-phase C18 or C8 column is typically used for separating fatty acids.[9]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic or acetic acid) to ensure the fatty acids are in their protonated form.[10]
-
Detector:
-
ELSD/CAD: These are universal detectors that are suitable for underivatized fatty acids.[8][10] The response is dependent on the mass of the analyte.
-
MS: Provides high sensitivity and selectivity and allows for definitive identification of this compound.[9]
-
UV/Vis or PDA: Requires derivatization but is a common and cost-effective detection method.[11]
-
-
Quantification: An internal standard can be used for improved accuracy. A calibration curve is prepared using a this compound standard.
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aquaculture.ugent.be [aquaculture.ugent.be]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. omega-hydroxy fatty acids - Chromatography Forum [chromforum.org]
- 6. aocs.org [aocs.org]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Performance of Lesquerolic Acid in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Lesquerolic acid, a long-chain hydroxy fatty acid, is emerging as a versatile and high-performance bio-based building block for a range of industrial applications. Its unique molecular structure, featuring a hydroxyl group along a 20-carbon chain, offers distinct advantages over other fatty acids, most notably ricinoleic acid derived from castor oil. This guide provides an objective comparison of this compound's performance against common alternatives in key industrial sectors, supported by experimental data and detailed methodologies.
Biolubricants: Superior Low-Temperature Performance and Oxidative Stability
One of the most promising applications for this compound is in the formulation of high-performance biolubricants, particularly through its conversion into estolides. Estolides are esters formed by linking the hydroxyl group of one fatty acid to the carboxyl group of another, creating branched structures that exhibit excellent lubricating properties.
Comparative Performance Data: Lesquerolic vs. Ricinoleic Acid Estolides
The primary competitor to this compound in this space is ricinoleic acid (the main component of castor oil). The key performance differentiator lies in the low-temperature fluidity of the resulting estolides. The longer carbon chain of this compound results in estolides with significantly improved pour points, a critical parameter for lubricants operating in cold environments.
| Property | This compound Estolide (2-ethylhexyl ester) | Ricinoleic Acid (Castor Oil) Estolide (2-ethylhexyl ester) | Test Method |
| Pour Point (°C) | -54 | -51 | ASTM D97 |
| Cloud Point (°C) | -30 | Not Reported | ASTM D2500 |
| Viscosity @ 40°C (cSt) | 74.7 - 260.4 (varies with capping acid) | 74.7 - 260.4 (varies with capping acid) | ASTM D445 |
| Viscosity @ 100°C (cSt) | 13.9 - 26.6 (varies with capping acid) | 13.9 - 26.6 (varies with capping acid) | ASTM D445 |
| Viscosity Index | 164 - 200 | 164 - 200 | ASTM D2270 |
| Oxidative Stability (RBOT, minutes) | ~15 (without antioxidant), 403 (with 3.5 wt% antioxidant) | ~15 (without antioxidant) | ASTM D2272 |
Key Findings: Estolides derived from this compound demonstrate superior low-temperature performance, as evidenced by a lower pour point compared to their ricinoleic acid counterparts. While their viscosities are comparable, the improved cold flow properties of this compound estolides make them a more robust choice for applications in colder climates or where low-temperature fluidity is critical. Furthermore, with the addition of antioxidants, their oxidative stability can be significantly enhanced.
Experimental Protocols
Objective: To synthesize estolides from a hydroxy fatty acid (lesquerolic or ricinoleic acid) and a "capping" fatty acid.
Materials:
-
Hydroxy fatty acid (this compound or Ricinoleic acid)
-
Capping fatty acid (e.g., Oleic acid, 2-ethylhexanoic acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (for azeotropic removal of water)
-
Rotary evaporator
-
Reaction flask with a Dean-Stark trap and condenser
Procedure:
-
The hydroxy fatty acid, capping fatty acid, and a catalytic amount of p-toluenesulfonic acid are charged into a reaction flask.
-
Toluene is added to facilitate the azeotropic removal of water.
-
The reaction mixture is heated to reflux (typically around 150°C).
-
Water produced during the esterification reaction is collected in the Dean-Stark trap.
-
The reaction is monitored until the theoretical amount of water is collected.
-
The crude estolide is then purified, often by removing the catalyst and unreacted starting materials under vacuum.
Cross-Validation of GC-MS and NMR for the Quantitative Analysis of Lesquerolic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lesquerolic acid, a C20 hydroxy fatty acid with significant industrial and pharmaceutical potential, is crucial for quality control, formulation development, and metabolic studies. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a cross-validation perspective, offering supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Introduction to Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and highly sensitive technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like this compound, a chemical derivatization step is necessary to increase their volatility and thermal stability. This method provides excellent separation of complex mixtures and allows for both qualitative identification and precise quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), is a primary analytical method that allows for the direct quantification of analytes in a sample without the need for identical standards for calibration. It is a non-destructive technique that provides detailed structural information and is known for its high precision and accuracy, though it is generally less sensitive than MS-based methods.
Quantitative Performance Comparison
The cross-validation of analytical methods requires a thorough evaluation of their quantitative performance. While specific data for this compound is not extensively published in a head-to-head comparison, the following table summarizes typical validation parameters for the analysis of fatty acids by GC-MS and NMR, compiled from various studies.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) | Key Considerations |
| Precision (%RSD) | < 10% | < 5% | NMR generally offers slightly better precision (repeatability and intermediate precision).[1] |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% | Both methods can achieve high accuracy with optimized protocols.[1] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques exhibit excellent linearity over a defined concentration range.[1] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~1 - 10 µg/mL | GC-MS is significantly more sensitive, making it suitable for trace analysis. |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~5 - 50 µg/mL | The higher LOQ of NMR may be a limitation for samples with low concentrations of this compound. |
| Sample Preparation | Multi-step (derivatization required) | Minimal (dissolution in solvent) | The derivatization step in GC-MS adds complexity and potential for error. |
| Analysis Time per Sample | 20 - 40 minutes | 5 - 15 minutes | NMR can offer a faster analysis time per sample, especially for a large number of samples. |
| Structural Information | Limited to mass spectral fragmentation | Rich structural detail | NMR provides unambiguous structural confirmation. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the quantitative analysis of this compound using GC-MS and NMR.
3.1. GC-MS Protocol for this compound
This protocol involves a two-step derivatization to convert the carboxylic acid to a methyl ester and the hydroxyl group to a trimethylsilyl (TMS) ether.
3.1.1. Sample Preparation and Derivatization
-
Lipid Extraction: Extract total lipids from the sample using a suitable method, such as a modified Folch extraction with chloroform:methanol (2:1, v/v).
-
Hydrolysis (Optional): If analyzing total this compound from glycerolipids, perform saponification using 0.5 M methanolic NaOH at 100°C for 10 minutes.
-
Methylation: To the extracted fatty acids, add 14% Boron Trifluoride (BF₃) in methanol. Heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: After cooling, add water and hexane. Vortex and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs.
-
Silylation: Evaporate the hexane under a stream of nitrogen. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine. Heat at 65°C for 20 minutes to form the TMS ether of the hydroxyl group.
3.1.2. GC-MS Parameters
-
GC System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar mid-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Ramp to 320°C at 20°C/min, hold for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized this compound.
-
3.2. Quantitative NMR (qNMR) Protocol for this compound
This protocol uses an internal standard for accurate quantification.
3.2.1. Sample Preparation
-
Accurate Weighing: Accurately weigh a known amount of the sample containing this compound (e.g., 10-20 mg) into a vial.
-
Internal Standard: Add a precisely weighed amount of a suitable internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene).
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
3.2.2. NMR Parameters
-
Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Experiment: 1D ¹H NMR.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 20 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16-64 (depending on sample concentration).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction.
-
Quantification: Integrate the characteristic signals of this compound (e.g., the olefinic protons or the proton on the carbon bearing the hydroxyl group) and the signal of the internal standard. The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Mandatory Visualizations
Caption: Experimental workflows for the analysis of this compound by GC-MS and NMR.
Caption: Logical workflow for the cross-validation of GC-MS and NMR methods.
Conclusion
The choice between GC-MS and NMR for the quantitative analysis of this compound depends on the specific requirements of the study.
-
GC-MS is the method of choice for applications requiring high sensitivity, such as the analysis of trace levels of this compound in biological matrices. However, the multi-step sample preparation, including derivatization, can be time-consuming and a source of analytical variability.
-
NMR offers excellent precision, accuracy, and a simpler sample preparation workflow, making it ideal for the analysis of bulk materials, quality control of formulations, and studies where absolute quantification without a specific this compound standard is required. Its lower sensitivity is a key limitation.
For robust analytical data, a cross-validation approach is highly recommended. By analyzing a subset of samples with both GC-MS and NMR, researchers can ensure the accuracy and reliability of their results, leveraging the strengths of each technique to provide a comprehensive understanding of the this compound content in their samples.
References
A Comparative Guide to Lesquerolic Acid and Synthetic Esters in Biolubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of biolubricants is driven by the dual needs for high-performance lubrication and environmental responsibility. Among the diverse array of base oils, those derived from renewable resources are gaining significant traction. This guide provides a detailed comparison of two prominent classes of biolubricant base stocks: lesquerolic acid-based lubricants, primarily estolides, and synthetic esters, such as trimethylolpropane (TMP) and neopentyl glycol (NPG) esters.
Performance Data: A Comparative Overview
The following tables summarize key performance indicators for this compound-based lubricants and synthetic esters. It is important to note that the data presented is collated from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Viscosity and Low-Temperature Properties
| Property | This compound-Based (Estolides) | Synthetic Esters (TMP/NPG) | Test Method |
| Viscosity Index (VI) | 130 - 202 | Generally high (data varies with fatty acid chain length) | ASTM D2270 |
| Pour Point (°C) | -36 to -54 | Generally good low-temperature performance | ASTM D97 |
| Kinematic Viscosity @ 40°C (cSt) | 74.7 - 260.4 | Varies widely based on specific ester | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | 13.9 - 26.6 | Varies widely based on specific ester | ASTM D445 |
Table 2: Oxidative Stability and Wear Resistance
| Property | This compound-Based (Estolides) | Synthetic Esters (TMP/NPG) | Test Method |
| Oxidative Stability (RBOT, minutes) | ~15 (without antioxidant), >400 (with antioxidant) | Generally good, can be enhanced with antioxidants | ASTM D2272 |
| Four-Ball Wear (scar diameter, mm) | ~0.37 - 0.44 (formulated oils) | Data not directly comparable from searches | ASTM D4172 |
| Extreme Pressure (EP) Load (N) | 2000 - 7848 (formulated oils) | Data not directly comparable from searches | ASTM D2783 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ASTM D97: Pour Point of Petroleum Products
Objective: To determine the lowest temperature at which a lubricant will continue to flow.
Methodology:
-
The lubricant sample is heated to ensure dissolution of any wax crystals.
-
The sample is then cooled at a specified rate in a test jar.
-
At intervals of 3°C, the test jar is removed from the cooling bath and tilted to observe for any movement of the oil's surface.[1][2][3]
-
The test continues until the sample shows no movement when held horizontally for 5 seconds.
-
The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[2]
ASTM D2272: Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT or RBOT)
Objective: To evaluate the oxidative stability of a lubricant under accelerated conditions.
Methodology:
-
A sample of the lubricant is placed in a pressure vessel with a specified amount of water and a copper catalyst coil.[4][5]
-
The vessel is pressurized with oxygen to approximately 90 psi (620 kPa) and placed in a heated oil bath at 150°C.[4][5]
-
The vessel is rotated at 100 rpm at an angle of 30 degrees.[6]
-
The pressure inside the vessel is monitored continuously. As the oil oxidizes, it consumes oxygen, leading to a pressure drop.
-
The test is terminated when the pressure drops by a specified amount (e.g., 175 kPa or 25.4 psi) from the maximum pressure.[4]
-
The time taken to reach this pressure drop is reported as the oxidation stability in minutes.
ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
Objective: To assess the anti-wear properties of a lubricant under sliding contact.
Methodology:
-
Three steel balls are clamped together in a cup, and the test lubricant is added to cover them.
-
A fourth steel ball is brought into contact with the three stationary balls from above and rotated at a specified speed (typically 1200 rpm) under a defined load (e.g., 15 or 40 kgf) and temperature (e.g., 75°C) for a set duration (usually 60 minutes).[7][8]
-
After the test, the three stationary balls are cleaned, and the diameter of the wear scars created by the rotating ball is measured under a microscope.
-
The average wear scar diameter is reported as an indicator of the lubricant's wear protection properties. A smaller scar diameter signifies better anti-wear performance.[7]
Chemical Structures and Degradation Pathways
The performance and longevity of biolubricants are intrinsically linked to their chemical structures and susceptibility to degradation.
Caption: Basic structures of this compound-based and synthetic ester biolubricants.
Ester-based lubricants, whether derived from natural hydroxy fatty acids or synthesized from polyols, are susceptible to two primary degradation pathways: oxidation and hydrolysis.
Caption: Primary degradation pathways for ester-based biolubricants.
Oxidation is a free-radical chain reaction initiated by heat, light, or the presence of metal catalysts, leading to the formation of peroxides, aldehydes, ketones, and carboxylic acids. These products can increase the viscosity and acidity of the lubricant, and form sludge and varnish. Synthetic esters can be engineered for high thermal and oxidative stability.[9][10][11]
Hydrolysis is the chemical breakdown of the ester linkage in the presence of water, reverting the ester to its constituent alcohol and carboxylic acid.[12] This process increases the acid number of the lubricant, which can lead to corrosion. The hydrolytic stability of synthetic esters can be tailored by selecting specific alcohol and acid structures.
Experimental Workflow for Biolubricant Evaluation
A systematic approach is crucial for the comprehensive evaluation of new biolubricant formulations. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for testing and evaluating biolubricant formulations.
Concluding Remarks
Both this compound-based lubricants and synthetic esters present viable pathways to high-performance, environmentally acceptable lubricants. This compound estolides demonstrate excellent low-temperature properties and, with appropriate antioxidant additives, can achieve high oxidative stability. Synthetic esters offer a high degree of tailorability, allowing for the optimization of properties such as thermal stability and hydrolytic resistance for specific applications.
The choice between these two classes of biolubricant base stocks will depend on the specific performance requirements of the application, cost considerations, and the desired environmental profile. Further research involving direct, side-by-side comparisons under identical test conditions is necessary to fully elucidate the relative advantages and disadvantages of each. The experimental protocols and workflows outlined in this guide provide a framework for such comparative studies, fostering innovation in the development of next-generation biolubricants.
References
- 1. What is the use of neopentyl glycol? - Blog [chinafuran.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. jiuanchemical.com [jiuanchemical.com]
- 9. jiuanchemical.com [jiuanchemical.com]
- 10. Synthetic Esters: Engineered to Perform [machinerylubrication.com]
- 11. peter-greven.de [peter-greven.de]
- 12. Lubricant Lifecycle Management - Part 1 [machinerylubrication.com]
A Comparative Guide to the Biocompatibility of Lesquerolic Acid-Based Polymers and Polylactic Acid
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of biodegradable polymers for biomedical applications necessitates a thorough understanding of their interaction with biological systems. This guide provides a comparative analysis of the biocompatibility of two promising classes of biodegradable polymers: lesquerolic acid-based polymers and the well-established polylactic acid (PLA). While PLA has been extensively studied and utilized in FDA-approved medical devices, this compound, a hydroxy fatty acid derived from the oil of Lesquerella fendleri, presents a bio-based alternative with potential advantages. This document synthesizes available experimental data on their cytotoxicity, hemocompatibility, and in vivo tissue response.
Disclaimer: Direct experimental data on the biocompatibility of this compound-based polymers is limited in publicly available literature. Therefore, this guide utilizes data from polymers based on ricinoleic acid, a structurally similar hydroxy fatty acid (differing by two methylene groups), as a proxy for comparative purposes. This comparison should be interpreted with caution, and further direct experimental evaluation of this compound-based polymers is highly recommended.
Quantitative Biocompatibility Data
The following tables summarize the available quantitative data for the biocompatibility of PLA and ricinoleic acid-based polymers (as a surrogate for this compound-based polymers).
Table 1: In Vitro Cytotoxicity Data
| Polymer Type | Cell Line | Assay | Results | Citation |
| Polylactic Acid (PLA) | L929 Mouse Fibroblasts | MTT Assay | >70% cell viability, considered non-cytotoxic | [1] |
| Human Fetal Osteoblasts | Fluorescence Staining | 95.3% ± 2.1% cell viability | [2] | |
| Human Dermal Fibroblasts (HFF-1) | Cell Viability Assay | No cytotoxic responses observed | [3] | |
| Ricinoleic Acid-Based Polymers | Not Specified | Not Specified | Demonstrated toxicological inertness | [4] |
| Human Foreskin Fibroblasts | Not Specified | Good biocompatibility | [5] | |
| Mouse Fibroblast L929, Human Fibroblast MRC-5, Adult Human Dermal Fibroblast (HDFa) | ISO 10993-5 | No toxic effects, promoted cell proliferation | [6] |
Table 2: Hemolysis Assay Data
| Polymer Type | Assay Standard | Results (% Hemolysis) | Interpretation | Citation |
| Polylactic Acid (PLA) | ASTM F756 | <5% | Non-hemolytic | [7] |
| Ricinoleic Acid-Based Polymers | Not Specified | Not Specified | Toxicological inertness suggests low hemolytic potential | [4] |
Table 3: In Vivo Implantation Studies
| Polymer Type | Animal Model | Implantation Site | Observation Period | Inflammatory Response | Citation |
| Polylactic Acid (PLA) | Mice | Subcutaneous | 1 and 2 weeks | No physiological signs of severe inflammatory response | [3] |
| Wistar Rats | Intraperitoneal & Subcutaneous | Up to 8 weeks | Fibrous reaction and collagen deposition | [4] | |
| Ricinoleic Acid-Based Polymers | Sprague-Dawley Rats | Subcutaneous & Intramuscular | Up to 6 weeks | Initial inflammation that healed over time; typical foreign body reaction with good tissue tolerance | [3][8] |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are outlined below, based on established standards.
ISO 10993-5: In Vitro Cytotoxicity
This standard describes methods to assess the in vitro cytotoxicity of medical devices and materials. The elution test is a commonly used method.[7][8][9][10][11][12][13][14][15][16]
Principle: Extracts of the test material are prepared and then placed in contact with cultured cells. The cellular response is evaluated to determine the cytotoxicity of the material.
Protocol Overview:
-
Sample Preparation: The test material is cut into appropriate sizes and sterilized.
-
Extraction: The material is incubated in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for a specified period (e.g., 24 hours) to create an extract. The ratio of material surface area or mass to the volume of the extraction medium is standardized.[9]
-
Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured to near confluence in 96-well plates.[8]
-
Exposure: The culture medium on the cells is replaced with the prepared extracts of the test material, as well as positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24-72 hours).[14]
-
Assessment:
-
Qualitative: Morphological changes in the cells (e.g., cell lysis, rounding, detachment) are observed under a microscope.
-
Quantitative: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[14][15]
-
ASTM F756: Hemolysis Assay
This standard practice provides a protocol for assessing the hemolytic properties of materials that will come into contact with blood.[17][18][19][20][21][22][23]
Principle: The test material or its extract is exposed to a suspension of red blood cells, and the amount of hemoglobin released due to cell lysis is measured.
Protocol Overview:
-
Blood Preparation: Freshly collected human or rabbit blood is anticoagulated (e.g., with citrate) and diluted with a buffered saline solution (e.g., PBS).[10]
-
Test Methods:
-
Extract Method: An extract of the test material is prepared as described in the cytotoxicity protocol. The extract is then mixed with the diluted blood.[10]
-
Direct Contact Method: The test material itself is placed directly into the diluted blood suspension.
-
-
Controls: A positive control (e.g., water) and a negative control (e.g., saline) are run in parallel.
-
Incubation: The mixtures are incubated at 37°C for a specified time (e.g., 3-4 hours) with gentle agitation.[10]
-
Measurement: The samples are centrifuged to pellet the intact red blood cells. The absorbance of the supernatant is measured spectrophotometrically at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control, which represents 100% hemolysis. Materials with a hemolysis percentage below 5% are generally considered non-hemolytic.[7]
ISO 10993-6: In Vivo Implantation
This standard specifies test methods for the assessment of the local effects of implants on living tissue.[8][24][25][26][27][28][29]
Principle: The test material is implanted into a suitable animal model, and the tissue response at the implantation site is evaluated macroscopically and microscopically after a predetermined period.
Protocol Overview:
-
Test Animal Selection: A suitable animal model, such as rabbits, rats, or mice, is chosen.[25][26]
-
Implant Preparation: The test material and a negative control material (e.g., high-density polyethylene) are prepared in a standardized size and shape and sterilized.
-
Surgical Implantation: The implants are surgically placed into a specific tissue, typically muscle or subcutaneous tissue.[25]
-
Observation Period: The animals are observed for predetermined periods, which can range from a few weeks to several months, to assess both short-term and long-term tissue responses.[24]
-
Evaluation:
-
Macroscopic Evaluation: At the end of the observation period, the implantation site is examined for signs of inflammation, encapsulation, and other tissue reactions.
-
Histopathological Evaluation: The implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist evaluates the tissue sections for parameters such as the presence and type of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages, giant cells), fibrosis (capsule formation), necrosis, and tissue regeneration.[26]
-
Signaling Pathways and Experimental Workflows
The biological response to an implanted polymer is a complex process involving various cell types and signaling pathways. A key event is the foreign body response, where macrophages play a central role.
Macrophage Polarization in Response to Biodegradable Polymers
Upon implantation, monocytes are recruited to the site and differentiate into macrophages. These macrophages can adopt different phenotypes, primarily the pro-inflammatory M1 phenotype or the anti-inflammatory and pro-regenerative M2 phenotype. The balance between these phenotypes is crucial for the biocompatibility and integration of the implant.
-
M1 Macrophages: Are activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). They produce pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and are involved in pathogen killing and the initial inflammatory response.
-
M2 Macrophages: Are activated by cytokines such as IL-4 and IL-13. They produce anti-inflammatory cytokines like IL-10 and transforming growth factor-beta (TGF-β), and are involved in tissue repair, remodeling, and resolving inflammation.
The surface properties and degradation products of biodegradable polymers can influence macrophage polarization. For example, acidic byproducts from the degradation of some polyesters can promote a pro-inflammatory M1 response.
Caption: Macrophage polarization into M1 and M2 phenotypes.
Experimental Workflow for Biocompatibility Testing
The evaluation of a novel polymer's biocompatibility follows a structured workflow, beginning with in vitro assays and progressing to in vivo studies.
Caption: General workflow for biocompatibility assessment of polymers.
Conclusion
This comparative guide highlights the current understanding of the biocompatibility of this compound-based polymers and polylactic acid. PLA generally exhibits good biocompatibility, with numerous studies demonstrating its non-cytotoxic and non-hemolytic nature, and a predictable in vivo inflammatory response that resolves over time.
While direct data for this compound-based polymers is scarce, the available information on structurally similar ricinoleic acid-based polymers suggests a favorable biocompatibility profile. These polymers have been shown to be toxicologically inert, support cell proliferation, and elicit a manageable in vivo foreign body response. The inherent bio-based origin of this compound, free from the toxins associated with castor oil-derived ricinoleic acid, further supports its potential as a safe biomaterial.
However, it is crucial to reiterate that these are indirect comparisons. Rigorous and direct experimental evaluation of various this compound-based polymer formulations is essential to definitively establish their biocompatibility profile and to enable a direct, data-driven comparison with PLA and other existing biomaterials. Future research should focus on conducting standardized cytotoxicity, hemolysis, and in vivo implantation studies on well-characterized this compound-based polymers to unlock their full potential in biomedical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DEVELOPMENT OF LESQUERELLA AS AN INDUSTRIAL OILSEED CROP FOR THE U.S. - TEXAS A&M UNIVERSITY [portal.nifa.usda.gov]
- 5. FBAUP - Degradation characterization of aliphatic polyesters -In vitro study [sigarra.up.pt]
- 6. researchgate.net [researchgate.net]
- 7. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. castoroil.in [castoroil.in]
- 10. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. USDA ARS Online Magazine Vol. 47, No. 11 [agresearchmag.ars.usda.gov]
- 13. extension.arizona.edu [extension.arizona.edu]
- 14. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biosynthetic.com [biosynthetic.com]
- 17. mdpi.com [mdpi.com]
- 18. Polymers and Composites Derived from Castor Oil as Sustainable Materials and Degradable Biomaterials: Current Status and Emerging Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo degradation of massive poly(alpha-hydroxy acids): validation of in vitro findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modulation of Inflammatory Response to Implanted Biomaterials Using Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemistry and physical properties of estolides | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 24. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 25. researchgate.net [researchgate.net]
- 26. In vivo and in vitro degradation and biological toxicity studies of polyesters with varying degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In-Situ Synthesis and Characterization of Biodegradable Estolides via Epoxidation from Canola Biodiesel [mdpi.com]
- 29. mdpi.com [mdpi.com]
Evaluating the economic viability of Lesquerolic acid versus castor oil
An In-depth Economic and Performance Comparison for Researchers and Drug Development Professionals
Introduction
Lesquerolic acid, a hydroxy fatty acid (HFA) primarily sourced from plants of the Lesquerella and Physaria genera, is emerging as a potential bio-based alternative to ricinoleic acid, the main component of castor oil.[1][2] Both fatty acids possess a unique hydroxyl group that imparts valuable properties for various industrial and pharmaceutical applications, including the manufacturing of resins, waxes, nylons, plastics, and lubricants.[1][3] Castor oil, derived from the seeds of Ricinus communis, has long been a staple in these industries. However, the presence of the toxic protein ricin in castor beans necessitates stringent safety measures during processing.[2] Lesquerella oil, being free of such toxins, presents a safer alternative.[4] This guide provides a detailed evaluation of the economic viability and performance of this compound versus castor oil, supported by available data and experimental protocols.
Economic Viability: A Comparative Analysis
The economic feasibility of replacing castor oil with this compound hinges on cultivation costs, extraction efficiency, market price, and overall yield. While castor oil has a well-established global market, this compound is still in the developmental phase as a commercial crop, with full-scale production initiatives aiming for significant market entry.[5]
Cultivation and Production Costs
The cultivation costs for both castor beans and Lesquerella fendleri are influenced by factors such as land, labor, irrigation, and fertilizer.
Table 1: Comparison of Cultivation and Production Economics
| Parameter | This compound (Lesquerella fendleri) | Castor Oil (Ricinus communis) |
| Primary Source | Lesquerella fendleri, Physaria pallida[5] | Ricinus communis (castor bean)[6][7] |
| Cultivation Regions | Southwestern United States, Northern Mexico[8] | Tropical and subtropical regions; India, Brazil, China are major producers.[9][10] |
| Seed Oil Content | 25-35%[5][11] | ~54% by weight[12] |
| Hydroxy Acid Content | 50-70% (this compound) of total fatty acids[5] | 89-92% (Ricinoleic acid) of total fatty acids[6][13] |
| Average Seed Yield | ~1,680 kg/ha (1500 lbs/A)[4] | 1,200 - 3,000 kg/ha [14] |
| Estimated Oil Yield | ~420 - 588 kg/ha | ~648 - 1,620 kg/ha |
| Cultivation Cost (per hectare) | Not widely available; similar equipment to small grains can be used.[4] | Varies significantly by region, e.g., ~₹ 76,359.18 in Middle Gujarat, India.[9] |
| Profitability | Considered a promising new crop for arid regions.[2] | Profitable in many regions, with input-output ratios indicating economic viability.[9][12] |
Market Price and Demand
The market for castor oil is well-established, with prices fluctuating based on global supply and demand. The market for industrial-scale this compound is not yet mature, with current prices reflecting research-grade material.
Table 2: Market Price Comparison
| Product | Grade/Form | Price (USD) | Source |
| This compound | Research Grade (25 mg) | $1,520 | [15] |
| This compound | Research Grade (100 mg) | $2,500 | [15] |
| Castor Oil | Wholesale (per kg) | $0.56 - $8.21 (2024) | [16] |
| Castor Oil | Import/Export (per kg) | $1.45 - $2.06 (2024) | [16] |
| Castor Oil | Spot Price (per MT, USA) | ~$1,685.00 (Q3 2025) | [17] |
| Castor Oil | Spot Price (per MT, USA) | $1,795 (March 2025) | [18] |
The global demand for castor oil is consistently rising at a rate of 3-5% annually, driven by its extensive use in pharmaceuticals, cosmetics, lubricants, and biodiesel.[9] The demand for this compound is projected to grow as it becomes a commercially viable and safer alternative to castor oil.
Performance and Applications
Both this compound and ricinoleic acid (from castor oil) are valued for their hydroxyl group, which allows for chemical modifications essential for various industrial applications.
Table 3: Performance and Application Comparison
| Application | This compound-Derived Products | Castor Oil/Ricinoleic Acid-Derived Products | Key Performance Aspects |
| Lubricants & Greases | Methyl lesquerolate shows superior lubricity (~85 μm scar width) and thermal stability (>200°C).[5] | Used in industrial lubricants, metalworking compounds, and grease manufacturing.[19] | This compound derivatives may outperform mineral oil-based formulations.[5] |
| Polymers & Coatings | Acrylated lesquerella oil forms hard (3H–4H pencil hardness) and adhesive (4B–5B rating) UV-cured coatings.[5] | Used in the production of polyurethanes, nylons (Nylon 11), plasticizers, and alkyd resins for paints.[20] | Lesquerella oil-based coatings are competitive with petroleum-based acrylates.[5] |
| Biofuels & Surfactants | Epoxidized this compound enhances biodiesel stability. Sulfonated derivatives act as low-foaming surfactants.[5] | Castor oil is a feedstock for biodiesel production. Ricinoleate soaps are used as algaecides.[19][21] | Both can be used to produce sustainable biofuels and surfactants. |
| Pharmaceuticals & Cosmetics | Potential use in pharmaceuticals due to its structural similarity to ricinoleic acid, without the associated toxins from the source plant.[2] | Widely used as an excipient in drug formulations, a natural laxative, in topical skin treatments, and ophthalmic applications.[7][22][23][24] | Castor oil has a long history of safe and effective use in pharmaceutical and cosmetic products.[24] |
Experimental Protocols
Protocol 1: Extraction of Fatty Acids from Seed Oil
This protocol describes a general method for extracting total lipids from seeds, which can be applied to both Lesquerella and castor beans.
Materials:
-
Crushed seeds (10 g)
-
Chloroform
-
Methanol
-
Deionized water
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
The crushed seeds (10 g) are subjected to extraction at 4°C for 24 hours by stirring with a mixture of chloroform/methanol (30/60 mL, v/v).[25]
-
The mixture is then filtered.
-
A biphasic system is created by adding chloroform (30 mL) and deionized water (30 mL) to the filtrate.[25]
-
After allowing the mixture to settle for 24 hours, the lower chloroform layer is separated.
-
The remaining aqueous layer is re-extracted with an additional 30 mL of chloroform.
-
The chloroform layers are combined and the solvent is evaporated under low pressure using a rotary evaporator to yield the total lipid mixture.[25]
-
The extracted oil is stored at -20°C for further analysis.
Protocol 2: Preparation of Ricinoleic Acid from Castor Oil (Alkaline Hydrolysis)
This method isolates ricinoleic acid from castor oil through hydrolysis.
Materials:
-
Castor oil
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Reflux apparatus
-
Diethyl ether
-
Separatory funnel
Procedure:
-
A solution of KOH in ethanol is prepared.
-
Castor oil is added to the KOH solution. The molar ratio of castor oil (approximated as triricinolein) to KOH is typically 1:4.[13]
-
The mixture is refluxed at a temperature between 70-100°C.[13]
-
After the reaction is complete, the mixture is cooled.
-
The ricinoleic acid is extracted from the reaction mixture using diethyl ether.
-
The organic phase is washed with water to remove glycerol and other by-products.[13]
-
The diethyl ether is evaporated to yield purified ricinoleic acid.
Visualizations
Biosynthesis of this compound
The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound in Physaria fendleri.
Caption: Biosynthesis of this compound from oleic acid.
Workflow for Economic Viability Assessment
This diagram outlines the logical steps for evaluating the economic viability of this compound as a replacement for castor oil.
Caption: Key factors influencing economic viability.
Extraction and Purification Workflow
This diagram shows a simplified workflow for the extraction and purification of hydroxy fatty acids from their oil sources.
Caption: From seed to purified hydroxy fatty acid.
Conclusion
Castor oil remains the dominant source of hydroxy fatty acids in the market due to its established production infrastructure, high ricinoleic acid content, and competitive pricing. However, this compound presents a compelling alternative, primarily due to the non-toxic nature of its source plant, Lesquerella fendleri.[4] The performance of this compound derivatives in applications such as lubricants and coatings is comparable, and in some cases superior, to their castor oil-based counterparts.[5]
The primary hurdles for the widespread adoption of this compound are economic. The cultivation of Lesquerella is not as widespread, and the infrastructure for processing at a commercial scale is still developing. As agricultural yields improve through breeding and improved agronomic practices, and as processing technologies become more efficient, the cost of this compound is expected to decrease.[4][5] For researchers and drug development professionals, the key advantage of this compound lies in its potential as a safer, domestically sourced raw material, which could become increasingly important in mitigating supply chain risks and meeting the demand for sustainable, bio-based products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. wikiwand.com [wikiwand.com]
- 4. extension.arizona.edu [extension.arizona.edu]
- 5. This compound (4103-20-2) for sale [vulcanchem.com]
- 6. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 14. youtube.com [youtube.com]
- 15. ebiohippo.com [ebiohippo.com]
- 16. Global Castor Oil Price | Tridge [dir.tridge.com]
- 17. Castor Oil Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 18. imarcgroup.com [imarcgroup.com]
- 19. castoroil.in [castoroil.in]
- 20. laballey.com [laballey.com]
- 21. Castor Bean [jatrophaworld.org]
- 22. ambujasolvex.com [ambujasolvex.com]
- 23. Pharmaceutical Use of Castor Oil – Girnar Industries [girnarindustries.com]
- 24. ases.in [ases.in]
- 25. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Lesquerolic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any work with lesquerolic acid, it is imperative to consult your institution's chemical hygiene plan and the substance's Safety Data Sheet (SDS). Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling vapors, mists, or dust.[2] Appropriate Personal Protective Equipment (PPE) is essential to prevent skin and eye contact.
Table 1: Personal Protective Equipment and Handling Guidelines for this compound
| Precaution | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[3] | Protects against splashes and accidental contact. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile).[4] | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat and appropriate protective clothing.[3] | Minimizes the risk of skin exposure to spills. |
| Ventilation | Work in a well-ventilated area or a chemical fume hood.[2][3] | Reduces the concentration of airborne contaminants. |
In the event of accidental release, evacuate the area and ensure adequate ventilation.[2] For spills, use personal protective equipment and avoid dust formation.[2]
Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste, specifically as an organic acid.[3] Proper segregation of waste is crucial to prevent dangerous chemical reactions.
Key Segregation Practices:
-
Do not mix with bases: Keep this compound waste separate from alkaline solutions to avoid neutralization reactions that can generate heat.[3]
-
Do not mix with oxidizing agents: Store away from strong oxidizers to prevent potentially vigorous or explosive reactions.[3]
-
Separate from inorganic acids: Maintain distinct waste streams for organic and inorganic acids.[3]
-
Aqueous vs. Solvent Waste: Collect aqueous solutions of this compound separately from non-halogenated or halogenated organic solvent waste.[3]
Disposal Procedures
The appropriate disposal method for this compound depends on the concentration and volume of the waste, as well as local and institutional regulations.
This is the safest and most common method for disposing of organic acid waste.[3]
Step-by-Step Protocol:
-
Container Selection: Use a compatible, leak-proof container with a secure screw cap. The container material should not react with the acid.
-
Labeling: Clearly label the container with "Hazardous Waste," "Organic Acid Waste," and the full chemical name, "this compound."[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Arranging Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
For very small quantities of dilute aqueous solutions of this compound, neutralization may be an option, subject to institutional policies. This procedure should only be performed by trained personnel in a chemical fume hood while wearing appropriate PPE.[5]
Experimental Protocol for Neutralization:
-
Preparation: In a large, appropriate container, prepare a dilute basic solution, such as 5% sodium bicarbonate or 1 M sodium hydroxide. It is advisable to place the container in an ice bath to control the temperature during neutralization.[5]
-
Dilution: If the this compound solution is concentrated, it should first be diluted by slowly adding the acid to cold water to achieve a concentration below 10%.[6][7] Always add acid to water, never the other way around. [8]
-
Neutralization: Slowly and with constant stirring, add the dilute this compound solution to the basic solution.[5]
-
pH Monitoring: Continuously monitor the pH of the solution. The target pH should be between 5.5 and 9.5.[5]
-
Disposal: Once the pH is stable within the acceptable range, the neutralized solution may be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[5]
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. earth.utah.edu [earth.utah.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. epfl.ch [epfl.ch]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
Essential Safety and Logistical Information for Handling Lesquerolic Acid
Hazard Assessment
Currently, there is no harmonized GHS classification for Lesquerolic acid. However, data on its close chemical analogue, Ricinoleic acid, presents some conflicting information. Several sources indicate that Ricinoleic acid has low acute toxicity and is a mild skin and eye irritant.[1][2] Conversely, at least one Safety Data Sheet classifies Ricinoleic acid as a hazardous substance under OSHA, citing potential for skin, eye, and respiratory irritation, and as being harmful if swallowed.[3] Given this discrepancy, a conservative approach is recommended, and personnel should handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on a comprehensive review of safety guidelines for similar hydroxy fatty acids.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes that could cause eye irritation. |
| Skin Protection | Nitrile or neoprene gloves and a standard laboratory coat. | To prevent direct skin contact and potential irritation. For extensive handling, chemical-resistant aprons are advised. |
| Respiratory Protection | Not generally required under normal, well-ventilated laboratory conditions. A NIOSH-approved respirator may be necessary if aerosols are generated or if working in a poorly ventilated area. | To avoid inhalation of any potential irritant aerosols or vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage :
-
Engineering Controls :
-
All handling of this compound that may generate aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[6]
-
-
Handling and Preparation :
-
Wear all personal protective equipment as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling.
-
-
Spill Response :
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.
-
Collect the absorbed material and place it into a sealed, appropriately labeled container for disposal.
-
Ventilate the area of the spill.
-
For large spills, evacuate the area and follow the institution's emergency spill response procedures.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure environmental and workplace safety.
-
Waste Segregation :
-
Liquid Waste : Unused this compound and solutions containing it should be collected in a dedicated, labeled hazardous waste container.
-
Solid Waste : Contaminated consumables such as gloves, absorbent materials, and paper towels must be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Keep waste containers securely closed except when adding waste.
-
-
Disposal Procedure :
-
While fatty acids are not typically classified as hazardous waste, it is best practice to dispose of them through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.
-
For larger quantities, consult with a licensed hazardous waste disposal company. Neutralization with a suitable base may be a recommended pretreatment step before disposal, in accordance with local regulations.[7]
-
References
- 1. Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, Potassium Ricinoleate, Sodium Ricinoleate, Zinc Ricinoleate, Cetyl Ricinoleate, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology and pharmacology of sodium ricinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehs.utoronto.ca [ehs.utoronto.ca]
- 5. research.uga.edu [research.uga.edu]
- 6. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
- 7. Used Cooking Oil Regulations for Food Service Businesses [bakercommodities.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
